2,6-Dimethylcinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,6-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYWEOURRGKCD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dimethylcinnamic Acid: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in the scientific community due to their wide-ranging biological activities and applications in pharmaceuticals, cosmetics, and the food industry.[1][2][3] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, serve as versatile scaffolds for chemical modification to enhance their therapeutic potential.[4] This guide focuses on a specific derivative, 2,6-Dimethylcinnamic acid, providing a comprehensive overview of its chemical properties, structure, and synthetic methodologies. While specific experimental data for this particular derivative is limited in publicly available literature, this document will leverage established principles of organic chemistry and data from closely related analogs to provide a robust technical resource.
Molecular Structure and Physicochemical Properties
The fundamental structure of 2,6-Dimethylcinnamic acid consists of a benzene ring substituted with two methyl groups at the ortho positions (2 and 6) and an acrylic acid group at position 1. The presence of the methyl groups introduces steric hindrance around the acrylic acid side chain, which can significantly influence its chemical reactivity, physical properties, and biological interactions.
The IUPAC name for this compound is (2E)-3-(2,6-dimethylphenyl)prop-2-enoic acid. The molecule exists as cis and trans isomers, with the trans isomer generally being more stable.
Table 1: Predicted Physicochemical Properties of 2,6-Dimethylcinnamic Acid
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Melting Point | Not available | Likely a crystalline solid at room temperature. |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | The nonpolar methyl groups and benzene ring decrease water solubility compared to cinnamic acid. |
| pKa | ~4.5 | The carboxylic acid proton is acidic, similar to other cinnamic acid derivatives. |
Spectroscopic Characterization
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic protons of the acrylic acid chain, the aromatic protons, and the methyl group protons. The coupling constant (J) between the two vinylic protons would confirm the trans or cis configuration (typically ~16 Hz for trans). The aromatic protons would likely appear as a multiplet, and the two methyl groups would give a singlet at approximately 2.3-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the carboxylic acid (~170 ppm), the carbons of the double bond, the aromatic carbons, and the methyl carbons (~20 ppm).
2.2. Infrared (IR) Spectroscopy
The IR spectrum would be expected to display characteristic absorption bands for the following functional groups:
-
A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid around 1680-1700 cm⁻¹.
-
A C=C stretch from the alkene group around 1625-1640 cm⁻¹.
-
C-H stretches from the aromatic ring and methyl groups.
2.3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and other characteristic fragments.
Synthesis of 2,6-Dimethylcinnamic Acid
Several classical organic reactions can be employed for the synthesis of cinnamic acid derivatives. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
3.1. Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids.[5][6] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine.[7]
Conceptual Workflow for Knoevenagel Condensation
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A Comprehensive Technical Guide to the Synthesis of 2,6-Dimethylcinnamic Acid from 2,6-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical synthesis of 2,6-dimethylcinnamic acid, a valuable building block in medicinal chemistry and materials science. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic placement of methyl groups at the 2 and 6 positions of the phenyl ring introduces unique steric and electronic properties, making 2,6-dimethylcinnamic acid a compelling candidate for the development of novel therapeutics and functional materials.[2][4][5]
This document will delve into the primary synthetic routes from 2,6-dimethylbenzaldehyde, offering a comparative analysis of the Knoevenagel condensation, Perkin reaction, and Wittig reaction. Each section will provide a detailed mechanistic overview, a step-by-step experimental protocol, and a discussion of the critical parameters that influence reaction outcomes.
Synthetic Strategies at a Glance
The conversion of 2,6-dimethylbenzaldehyde to 2,6-dimethylcinnamic acid involves the formation of a new carbon-carbon double bond, a cornerstone transformation in organic synthesis. The choice of synthetic methodology often depends on factors such as desired yield, stereoselectivity, available reagents, and scalability.
| Reaction | Key Reagents | General Conditions | Primary Byproducts | Stereoselectivity |
| Knoevenagel Condensation | Malonic acid, base (e.g., piperidine, pyridine) | Reflux in a suitable solvent | Water, Carbon Dioxide | Typically yields the E-isomer |
| Perkin Reaction | Acetic anhydride, a weak base (e.g., sodium acetate) | High temperatures (180-200 °C) | Acetic acid | Predominantly the E-isomer |
| Wittig Reaction | A phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) | Anhydrous, inert conditions | Triphenylphosphine oxide | Dependent on ylide stability |
The Knoevenagel Condensation: A Versatile and Green Approach
The Knoevenagel condensation is a widely employed method for C-C bond formation, reacting an active methylene compound with an aldehyde or ketone.[6] For the synthesis of cinnamic acids, malonic acid is the preferred active methylene compound, and the reaction is typically catalyzed by a weak base like piperidine or pyridine.[7][8] A significant advantage of this method is the in-situ decarboxylation of the intermediate, which drives the reaction to completion.[6]
Unraveling the Mechanism
The reaction proceeds through a series of well-defined steps:
-
Enolate Formation: The basic catalyst abstracts a proton from the active methylene group of malonic acid, forming a nucleophilic enolate.[7]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,6-dimethylbenzaldehyde.
-
Aldol-type Addition: This addition forms an intermediate alkoxide.
-
Protonation and Dehydration: The alkoxide is protonated, and a subsequent dehydration step, often facilitated by heat, yields an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Upon further heating, this intermediate readily loses a molecule of carbon dioxide to afford the final product, 2,6-dimethylcinnamic acid.[6]
Caption: Knoevenagel Condensation Workflow.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions.
Materials:
-
2,6-Dimethylbenzaldehyde
-
Malonic acid
-
Pyridine (solvent and catalyst)
-
Piperidine (catalyst)
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethylbenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (3-5 volumes).[9]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.[9]
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
Workup: To the residue, add toluene and wash with water to remove any remaining pyridine. Acidify the aqueous layer with concentrated HCl to a pH of 1-2, which will precipitate the crude 2,6-dimethylcinnamic acid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified crystals under vacuum.
The Perkin Reaction: A Classic Route to Cinnamic Acids
The Perkin reaction, discovered by William Henry Perkin in 1868, is a classic method for synthesizing α,β-unsaturated aromatic acids.[10] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[10][11] For the synthesis of 2,6-dimethylcinnamic acid, 2,6-dimethylbenzaldehyde is reacted with acetic anhydride and sodium acetate.[12]
Mechanistic Insights
The mechanism of the Perkin reaction is a subject of some debate, but a widely accepted pathway involves the following steps:
-
Enolate Formation: The basic catalyst (acetate ion) abstracts an α-proton from acetic anhydride to form an enolate.[12][13][14]
-
Aldol-type Condensation: The enolate attacks the carbonyl carbon of 2,6-dimethylbenzaldehyde.[14][15]
-
Acyl Transfer and Elimination: A series of intramolecular acyl transfers and elimination of a water molecule leads to the formation of a mixed anhydride.[15]
-
Hydrolysis: Subsequent hydrolysis of the anhydride yields the final product, 2,6-dimethylcinnamic acid.[15]
Caption: Wittig Reaction Overview.
Detailed Experimental Protocol
This protocol describes the synthesis of the ethyl ester of 2,6-dimethylcinnamic acid, which is then hydrolyzed to the carboxylic acid.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
2,6-Dimethylbenzaldehyde
-
Anhydrous toluene or THF
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
Part A: Wittig Reaction
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.
-
Aldehyde Addition: Add a solution of 2,6-dimethylbenzaldehyde (1 equivalent) in anhydrous toluene dropwise to the ylide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup: Remove the solvent under reduced pressure. The residue will contain the desired ethyl 2,6-dimethylcinnamate and triphenylphosphine oxide. The ester can be purified by column chromatography.
Part B: Hydrolysis
-
Saponification: Dissolve the purified ethyl 2,6-dimethylcinnamate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux for 1-2 hours.
-
Acidification: After cooling, remove the ethanol under reduced pressure and acidify the remaining aqueous solution with hydrochloric acid to precipitate the 2,6-dimethylcinnamic acid.
-
Isolation: Collect the product by vacuum filtration, wash with cold water, and dry.
Product Characterization
The identity and purity of the synthesized 2,6-dimethylcinnamic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid and the carbon-carbon double bond.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Conclusion
The synthesis of 2,6-dimethylcinnamic acid from 2,6-dimethylbenzaldehyde can be successfully achieved through several established synthetic routes. The Knoevenagel condensation offers a greener and often high-yielding approach. The Perkin reaction, while requiring higher temperatures, is a classic and reliable method. The Wittig reaction provides excellent control over the double bond formation but may require a two-step process involving ester hydrolysis. The choice of the optimal synthetic pathway will depend on the specific requirements of the research, including scale, desired purity, and available resources.
References
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Perkin Reaction Mechanism - Chemistry - Unacademy. (URL: [Link])
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Perkin Reaction: Definition, Examples, and Mechanism - Chemistry Learner. (URL: [Link])
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Perkin Reaction Mechanism - BYJU'S. (URL: [Link])
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Perkin Reaction Mechanism Explained | PDF - Scribd. (URL: [Link])
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Reaction Mechanism of Perkin Condensation - Physics Wallah. (URL: [Link])
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ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature - JOCPR. (URL: [Link])
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Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter - The Journal of Organic Chemistry (ACS Publications). (URL: [Link])
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Full article: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature - Taylor & Francis. (URL: [Link])
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Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained - YouTube. (URL: [Link])
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Wittig reactions of ylide anions derived from stabilised ylides - RSC Publishing. (URL: [Link])
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One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (URL: [Link])
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Wittig Reaction - Organic Chemistry Portal. (URL: [Link])
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The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate. (URL: [Link])
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Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water - ResearchGate. (URL: [Link])
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Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (URL: [Link])
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Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (URL: [Link])
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Perkin Reaction Mechanism - SATHEE. (URL: [Link])
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Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
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A Concise Introduction of Perkin Reaction - Longdom Publishing. (URL: [Link])
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Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL: [Link])
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. (URL: [Link])
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2,6-Dichlorocinnamic acid | C9H6Cl2O2 | CID 731762 - PubChem. (URL: [Link])
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (URL: [Link])
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The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis.. (URL: [Link])
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2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem. (URL: [Link])
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One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium Thies Thiemann - Sciforum. (URL: [Link])
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A Technical Guide to the Spectroscopic Analysis of 2,6-Dimethylcinnamic Acid
This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,6-dimethylcinnamic acid, a compound of interest in pharmaceutical and chemical research. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles, data from closely related analogs, and predictive methodologies to offer a robust characterization framework. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar molecules.
Introduction: The Structural Significance of 2,6-Dimethylcinnamic Acid
2,6-Dimethylcinnamic acid is an α,β-unsaturated carboxylic acid featuring a benzene ring substituted with two methyl groups at the 2 and 6 positions. This substitution pattern sterically hinders the rotation of the phenyl ring, influencing the molecule's conformation and, consequently, its spectroscopic properties. A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation. For 2,6-dimethylcinnamic acid, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 2,6-dimethylcinnamic acid is anticipated to exhibit distinct signals corresponding to the aromatic, vinylic, methyl, and carboxylic acid protons. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the acrylic acid moiety and the electron-donating effect of the methyl groups.
Expected ¹H NMR Data (Predicted and based on analogs):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | - | The acidic proton is typically broad and downfield. |
| Vinylic Proton (α to COOH) | ~6.4 - 6.6 | Doublet | ~16.0 | Trans-coupling with the β-vinylic proton. |
| Vinylic Proton (β to COOH) | ~7.6 - 7.8 | Doublet | ~16.0 | Trans-coupling with the α-vinylic proton. |
| Aromatic Protons (H3, H4, H5) | ~7.0 - 7.2 | Multiplet | - | The three aromatic protons will likely appear as a complex multiplet. |
| Methyl Protons (-CH₃) | ~2.3 - 2.5 | Singlet | - | The two equivalent methyl groups will produce a single, intense peak. |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Expected ¹³C NMR Data (Predicted and based on analogs):
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Carboxylic Acid (C=O) | ~168 - 172 | The carbonyl carbon is significantly deshielded. |
| Vinylic Carbon (α to COOH) | ~120 - 125 | |
| Vinylic Carbon (β to COOH) | ~140 - 145 | |
| Aromatic Carbon (C1) | ~133 - 136 | Quaternary carbon attached to the acrylic acid group. |
| Aromatic Carbons (C2, C6) | ~137 - 140 | Quaternary carbons bearing the methyl groups. |
| Aromatic Carbons (C3, C5) | ~128 - 130 | |
| Aromatic Carbon (C4) | ~126 - 128 | |
| Methyl Carbons (-CH₃) | ~19 - 22 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2,6-dimethylcinnamic acid will be dominated by absorptions from the carboxylic acid and the α,β-unsaturated system.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~1680-1700 | Strong | C=O stretch | Conjugated Carboxylic Acid |
| ~1620-1640 | Medium | C=C stretch | Alkene |
| ~1580, ~1470 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~2920, ~2850 | Medium | C-H stretch | Methyl Groups |
| ~980 | Strong | =C-H bend (out-of-plane) | Trans-Alkene |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The position of the C=O stretch is slightly lower than a typical saturated carboxylic acid due to conjugation with the double bond and the aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For 2,6-dimethylcinnamic acid (C₁₁H₁₂O₂), the expected molecular weight is approximately 176.21 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 176 would correspond to the intact molecule.
-
[M-15]⁺: Loss of a methyl group (CH₃) to give a fragment at m/z = 161.
-
[M-45]⁺: Loss of the carboxylic acid group (COOH) is a common fragmentation pathway for carboxylic acids, resulting in a peak at m/z = 131. This would be a particularly stable benzylic-type cation.
-
Other Fragments: Further fragmentation of the aromatic ring and the side chain would lead to smaller fragments.
Experimental Protocols: A Guide to Data Acquisition
The following are generalized protocols for acquiring high-quality spectroscopic data for 2,6-dimethylcinnamic acid.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,6-dimethylcinnamic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Analysis: Place a small amount of the solid 2,6-dimethylcinnamic acid sample onto the ATR crystal. Apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.
Visualizing the Data: Structure and Workflow
The following diagrams illustrate the molecular structure of 2,6-dimethylcinnamic acid and a generalized workflow for its spectroscopic analysis.
Caption: Molecular structure of 2,6-Dimethylcinnamic acid.
Caption: Generalized workflow for the spectroscopic analysis of 2,6-Dimethylcinnamic acid.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,6-dimethylcinnamic acid. By combining predictive methods with data from analogous compounds, a detailed and reliable spectroscopic profile can be established. This information is critical for researchers working on the synthesis, characterization, and application of this and related molecules, ensuring scientific integrity and facilitating further research and development.
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Technical Guide: Biological Potential & Applications of 2,6-Dimethylcinnamic Acid
The following technical guide details the physicochemical profile, synthesis, and potential biological applications of 2,6-Dimethylcinnamic Acid (2,6-DMCA) .
Executive Summary
2,6-Dimethylcinnamic acid (2,6-DMCA) is a sterically hindered derivative of cinnamic acid. Unlike its planar parent molecule, the presence of methyl groups at the ortho positions (2 and 6) of the phenyl ring induces significant torsional strain, forcing the side chain out of planarity with the aromatic ring. This "ortho-effect" makes 2,6-DMCA a valuable probe in medicinal chemistry for exploring conformational restriction and metabolic stability .
While direct clinical data is less abundant than for hydroxy- or methoxy-cinnamic acids, 2,6-DMCA serves as a critical pharmacophore for designing drugs that require resistance to enzymatic reduction and specific receptor selectivity (e.g., auxin transport inhibitors, specific kinase inhibitors).
Key Therapeutic Potential:
-
Metabolic Stability: Steric shielding of the alkene moiety retards enzymatic reduction and conjugation.
-
Antimicrobial/Antifungal: Lipophilic core enhances membrane penetration, though potency is modulated by the lack of hydrogen-bonding donors.
-
Synthetic Intermediate: Precursor for sterically crowded stilbenes and stable curcuminoid analogs.
Molecular Mechanism & Structure-Activity Relationship (SAR)
The "Ortho-Effect" and Conformational Locking
The biological activity of cinnamic acids often depends on the conjugation between the phenyl ring and the alkene double bond. In 2,6-DMCA, the steric clash between the ortho-methyl groups and the vinylic protons (or carbonyl oxygen) disrupts this conjugation.
-
Planarity: Unsubstituted cinnamic acid is planar, allowing full
-electron delocalization. -
2,6-DMCA: The phenyl ring rotates out of plane (approx. 40-60° twist), reducing conjugation length. This alters UV absorption (blue shift) and reduces reactivity toward nucleophiles (Michael addition).
Pharmacophore Visualization
The following diagram illustrates the structural impact of 2,6-substitution and its downstream biological consequences.
Figure 1: Mechanistic impact of 2,6-dimethyl substitution on cinnamic acid pharmacology.
Therapeutic Applications & Biological Activities[2][3][4][5][6][7][8][9][10][11][12]
Antimicrobial & Antifungal Activity
Cinnamic acids generally disrupt microbial cell membranes and inhibit enzymatic processes (e.g., glucose uptake).
-
Mechanism: The high lipophilicity of the 2,6-dimethylphenyl group facilitates penetration into the lipid bilayer of Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Limitation: The lack of phenolic hydroxyl groups (unlike ferulic or caffeic acid) reduces radical scavenging capability but increases stability against oxidative degradation.
Metabolic Probe for Drug Design
2,6-DMCA is used to study metabolic soft spots . In many drugs, the cinnamic acid moiety is rapidly reduced to dihydrocinnamic acid by reductase enzymes.
-
Application: Incorporating the 2,6-dimethyl motif blocks this reduction, prolonging the half-life of the pharmacophore in vivo. This is analogous to the strategy used in designing stable analogs of Tranilast.
Plant Growth Regulation (Auxin Analog)
Substituted cinnamic acids act as anti-auxins or auxin transport inhibitors. The 2,6-substitution pattern mimics the steric bulk of specific herbicides, potentially inhibiting root growth in competitive weed species by blocking indole-3-acetic acid (IAA) transport channels.
Experimental Protocols
Synthesis of 2,6-Dimethylcinnamic Acid (Heck Reaction)
Due to steric hindrance, standard Knoevenagel condensation often gives low yields. The Mizoroki-Heck reaction is the preferred self-validating protocol.
Reagents:
-
2-Iodo-m-xylene (1.0 eq)
-
Acrylic acid (1.2 eq)
-
Catalyst: Pd(OAc)2 or Pd-nanoparticles (1-2 mol%)
-
Base: K2CO3 or Et3N
-
Solvent: DMF or Water (if using phase transfer catalyst)
Protocol:
-
Charge: In a sealed tube, dissolve 2-iodo-m-xylene (5 mmol) and acrylic acid (6 mmol) in DMF (10 mL).
-
Catalyst Addition: Add Pd(OAc)2 (0.05 mmol) and K2CO3 (10 mmol).
-
Reaction: Heat to 120°C for 12–24 hours. (Monitor via TLC; 2,6-substitution slows the rate significantly compared to unsubstituted aryl iodides).
-
Workup: Cool, acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over Na2SO4. Recrystallize from Ethanol/Water.
-
Validation: 1H NMR should show the doublet for vinylic protons with a coupling constant (
Hz) indicating trans-geometry, distinct from the aromatic singlets/multiplets.
Biological Assay: Minimum Inhibitory Concentration (MIC)
To evaluate the antimicrobial potential of 2,6-DMCA.
Workflow Diagram:
Figure 2: Standardized MIC determination workflow for lipophilic cinnamic acid derivatives.
Step-by-Step:
-
Stock Preparation: Dissolve 2,6-DMCA in 100% DMSO to a concentration of 10 mg/mL. (Note: High lipophilicity requires DMSO; water solubility is negligible).
-
Dilution: Prepare 2-fold serial dilutions in Mueller-Hinton broth (range: 512 µg/mL to 1 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.
-
Inoculum: Add 10 µL of standardized bacterial suspension (
CFU/mL) to each well. -
Controls: Include Positive Control (Ciprofloxacin) and Solvent Control (1% DMSO).
-
Incubation: Incubate at 37°C for 24 hours.
-
Analysis: The MIC is the lowest concentration with no visible growth.
Comparative Data Profile
The following table contrasts 2,6-DMCA with related cinnamic acid derivatives, highlighting the trade-offs between steric stability and reactivity.
| Compound | Substitution | Planarity | Metabolic Stability | Primary Activity |
| Cinnamic Acid | Unsubstituted | Planar | Low (Rapid reduction) | Weak Antimicrobial |
| 2,6-DMCA | 2,6-Dimethyl | Non-Planar | High (Steric shield) | Stable Pharmacophore |
| Ferulic Acid | 4-OH, 3-OMe | Planar | Moderate | Antioxidant / UV Protectant |
| Tranilast | Dimethoxy-anthranilic | Planar | Moderate | Anti-allergic / Anti-fibrotic |
References
-
Synthesis via Heck Reaction: Title: Linear Polystyrene-Stabilized PdO Nanoparticle-Catalyzed Mizoroki-Heck Reactions in Water.[1] Source: Semantic Scholar / MDPI. URL:[Link] Context: Describes the synthesis of 2,6-dimethylcinnamic acid from 2-iodo-m-xylene with 59% yield, noting the steric challenges.
-
Steric Effects in Cinnamic Acids: Title: Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Source: MDPI (Molecules). URL:[Link] Context: Discusses the low yield (29%) and steric hindrance in synthesizing 2,6-dimethyl substituted cinnamic acid derivatives.
-
General Biological Activity of Cinnamic Derivatives: Title: Cinnamic Acid Derivatives and Their Biological Efficacy.[2][3][4][5][6][7][8][9][10] Source: MDPI (Int. J. Mol. Sci.). URL:[Link] Context: Provides the foundational pharmacological profile (antimicrobial, anti-inflammatory) for the cinnamic acid class.[4]
-
Related "Dimethyl" Pharmacophores: Title: Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin.[11] Source: PubMed / NIH. URL:[Link] Context: Illustrates the principle of using methyl substitution to enhance metabolic stability in cinnamic-acid derived scaffolds (curcuminoids).
Sources
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- 11. Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Steric Lock: A Technical Guide to 2,6-Dimethylcinnamic Acid Derivatives
This technical guide details the synthesis, structural properties, and application logic of 2,6-dimethylcinnamic acid (2,6-DMCA) derivatives. It is designed for medicinal chemists and process engineers dealing with sterically hindered phenylpropanoid scaffolds.
Executive Summary: The "Orthogonal Twist"
In medicinal chemistry, the 2,6-dimethylcinnamic acid (2,6-DMCA) scaffold represents a critical tool for conformational restriction . Unlike unsubstituted cinnamic acid, which adopts a planar geometry to maximize
This steric clash forces the side chain (acrylate moiety) to rotate out of the plane of the phenyl ring, creating a permanent "twist" (dihedral angle
-
Metabolic Blocking: Preventing ortho-hydroxylation (Phase I metabolism).
-
Receptor Selectivity: Mimicking twisted biphenyl pharmacophores.
-
Peptidomimetics: Serving as a de-aminated bioisostere of 2,6-dimethyltyrosine (Dmt).
Structural & Conformational Analysis
The Mechanism of Steric Locking
The biological activity of 2,6-DMCA derivatives is governed by the "Steric Lock." The methyl groups at positions 2 and 6 physically obstruct the planar alignment of the
Key Structural Consequence:
-
Planar Cinnamic Acid: High conjugation, flat topology.
-
2,6-Dimethyl Cinnamic Acid: Broken conjugation, orthogonal topology, increased solubility in lipophilic pockets.
Visualization: The Steric Clash Pathway
The following diagram illustrates the logical flow from steric hindrance to pharmacological outcome.
Caption: Logical pathway showing how 2,6-dimethyl substitution forces non-planarity, resulting in unique metabolic and binding properties.
Synthesis Protocols
Synthesizing 2,6-DMCA is non-trivial.[1] Standard Heck conditions often fail because the palladium catalyst cannot easily insert into the sterically crowded 2,6-dimethyliodobenzene, and the subsequent
Method A: The "Jeffery" Heck Protocol (Preferred)
This method utilizes Phase Transfer Catalysis (PTC) to overcome the energy barrier associated with the steric hindrance.
Target: Methyl 2,6-dimethylcinnamate Substrate: 2-Iodo-1,3-dimethylbenzene (2,6-dimethyliodobenzene)
| Reagent | Equivalents | Role |
| 2,6-Dimethyliodobenzene | 1.0 eq | Limiting Reagent |
| Methyl Acrylate | 2.0 eq | Olefin Partner |
| Pd(OAc)₂ | 0.05 eq (5 mol%) | Catalyst |
| TBAB (Tetrabutylammonium bromide) | 1.0 eq | Phase Transfer Agent / Ligand |
| NaHCO₃ | 2.5 eq | Base |
| DMF (Dimethylformamide) | Solvent (0.2 M) | Polar Aprotic Solvent |
Protocol Steps:
-
Preparation: In a flame-dried Schlenk tube, dissolve 2,6-dimethyliodobenzene (1.0 eq) in anhydrous DMF.
-
Addition: Add TBAB (1.0 eq) and NaHCO₃ (2.5 eq). Degas the mixture with Nitrogen for 15 minutes.
-
Catalyst: Add Pd(OAc)₂ (5 mol%) and Methyl Acrylate (2.0 eq) rapidly against a counter-flow of Nitrogen.
-
Reaction: Seal the tube and heat to 120°C for 24–48 hours. Note: Higher temperature is required compared to standard Heck (usually 80°C) due to the steric bulk.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The product will likely elute earlier than unsubstituted cinnamates due to the twisted, less polar conformation.
Expert Insight: The TBAB is crucial here. It forms a soluble monomeric Pd-species (
Method B: The "Titanium Push" Knoevenagel (Alternative)
If the Heck reaction fails due to halide availability, the condensation of 2,6-dimethylbenzaldehyde with malonic acid is the alternative. Standard pyridine/piperidine conditions are often too weak for this hindered aldehyde.
Protocol Modification:
-
Use TiCl₄ (2.0 eq) and Pyridine (4.0 eq) in THF at 0°C to pre-activate the aldehyde before adding the active methylene compound. The Titanium acts as a Lewis acid to activate the carbonyl, overcoming the shielding effect of the ortho-methyl groups [2].
Analogues in Drug Development
The 2,6-DMCA scaffold is rarely a drug in itself but is a critical fragment in larger bioactive molecules.
Table 1: Comparative Activity of Cinnamic Acid Analogues
| Compound Class | Substitution Pattern | Primary Effect | Key Application |
| Cinnamic Acid | Unsubstituted | Planar, flexible | Food preservative, weak antimicrobial |
| Tranilast | 3,4-Dimethoxy | Planar, H-bond donors | Anti-allergic, Anti-fibrotic |
| 2,6-DMCA | 2,6-Dimethyl | Twisted, Hydrophobic | Auxin transport inhibitor, Opioid peptidomimetics |
| 2,6-Dichlorocinnamic | 2,6-Dichloro | Twisted, Electron-poor | Herbicide (anti-auxin activity) |
High-Value Application: Peptidomimetics
2,6-DMCA is the de-aminated analogue of 2,6-Dimethyltyrosine (Dmt) . Dmt is a famous non-natural amino acid found in highly potent opioid peptides (e.g., Dmt-Tic analogues).
-
Mechanism: The 2,6-dimethyl groups lock the tyrosine side chain into a specific rotamer that perfectly fits the Mu-opioid receptor (MOR) hydrophobic pocket.
-
Translation: Researchers designing non-peptide opioid antagonists can replace the Dmt residue with a 2,6-dimethylcinnamic acid moiety to retain the steric fit while removing the zwitterionic character of the amino acid, improving blood-brain barrier (BBB) permeability [3].
References
-
Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136. Link
-
Lehnert, W. (1973). "Knoevenagel-Kondensationen mit TiCl4/Base - I". Tetrahedron, 29(4), 635-638. Link
-
Schiller, P. W. (2010). "Biochemical and Pharmacological Characterization of [Dmt1]DALDA, a Potent and Highly Selective Mu Opioid Peptide". European Journal of Pharmacology, 623(1-3), 25-31. Link
-
Bhanage, B. M., et al. (2000). "Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts". Chemistry – A European Journal, 6(5), 843-848. Link
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An In-depth Technical Guide on the Natural Occurrence of Cinnamic Acid Derivatives and Related Compounds
Introduction
The vast and intricate world of plant secondary metabolites offers a rich reservoir of bioactive compounds, many of which form the basis for modern pharmaceuticals and nutraceuticals. Among these, the phenylpropanoids represent a diverse and ubiquitous class of natural products derived from the amino acids phenylalanine and tyrosine.[1] This technical guide provides a comprehensive exploration of the natural occurrence, biosynthesis, and analytical methodologies for cinnamic acid and its derivatives, compounds that form the central backbone of the phenylpropanoid pathway.[2]
Cinnamic acid derivatives are not only fundamental building blocks for complex polymers like lignin and flavonoids but also possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4][5] These roles are crucial for plant defense against pathogens and environmental stressors and are of significant interest to researchers in drug discovery and development.[1][6] While the core focus is on commonly found hydroxy- and methoxy-substituted cinnamic acids, this guide will also address the state of knowledge regarding less common alkyl-substituted analogs, such as dimethylcinnamic acids, to provide a thorough resource for researchers, scientists, and drug development professionals.
Part 1: The Phenylpropanoid Pathway: A Biosynthetic Blueprint
The journey of all phenylpropanoids begins with the shikimate pathway, a primary metabolic route in plants and microorganisms for the synthesis of aromatic amino acids.[1] The entry point into the vast array of cinnamic acid derivatives is the deamination of L-phenylalanine, a pivotal reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL).[2] This step yields trans-cinnamic acid, the universal precursor for this class of compounds.
Following its formation, trans-cinnamic acid undergoes a series of enzymatic modifications, primarily hydroxylations and methylations, to generate a diverse suite of hydroxycinnamic acids. Key enzymes like Cinnamate-4-hydroxylase (C4H) and various O-methyltransferases (OMTs) are responsible for creating the most common derivatives found in nature:
-
p-Coumaric Acid: Formed by the hydroxylation of cinnamic acid.[1]
-
Caffeic Acid: Arises from the hydroxylation of p-coumaric acid.[1]
-
Ferulic Acid: Results from the methylation of caffeic acid.[1]
-
Sinapic Acid: Produced through further hydroxylation and methylation steps.[1]
These core compounds serve as intermediates for the biosynthesis of more complex molecules, including flavonoids, stilbenes, coumarins, and lignin.[2][7] The activity of PAL and other pathway enzymes is tightly regulated and often induced by external stimuli such as UV radiation, wounding, or pathogen attack, highlighting their role in plant defense.[2][8][9]
Caption: The general phenylpropanoid pathway leading from L-phenylalanine to major hydroxycinnamic acids.
Part 2: Natural Distribution of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are widespread throughout the plant kingdom, typically found as free acids, esters, or glycosides.[10] Their concentrations vary significantly depending on the plant species, part of the plant, and environmental conditions.[10] While the specific compound 2,6-Dimethylcinnamic acid is not widely reported as a natural product, other substituted derivatives, including methoxylated and hydroxylated forms, are abundant.
Occurrence in Plants
Hydroxycinnamic acids are among the most common phenolic compounds in the human diet.[11] Major dietary sources include fruits, vegetables, whole grains, and beverages like coffee and tea.[12][13] For instance, caffeic acid is a primary phenolic compound in coffee, while ferulic acid is abundant in cereal grains.[12]
| Compound | Major Natural Sources | Concentration Range | References |
| trans-Cinnamic Acid | Cinnamon (Cinnamomum spp.), Storax balsam, Shea butter | 0.31 - 16.97 mg/g in Cinnamomum extracts | [10] |
| p-Coumaric Acid | Peanuts, Basil, Garlic, Citrus fruits, Pineapples | Predominant HCA in citrus fruits | [11][12] |
| Caffeic Acid | Coffee, Sweet potatoes, Artichokes, Plums, Apples | 63.1 - 96.0 mg/100 ml in brewed coffee | [12][13] |
| Ferulic Acid | Cereal grains (wheat, rice bran), Coffee, Propolis | Abundant in cereal grains | [12][13] |
| Sinapic Acid | Brassicaceae family (e.g., mustard seeds) | - | [1][11] |
| 3,4-Dimethoxycinnamic Acid | Bacopa monnieri, Populus nigra | Reported as a natural constituent | [11][14] |
Occurrence in Fungi and Other Organisms
Fungi also play a role in the metabolism of cinnamic acids. Some fungal species can degrade plant matter, releasing and modifying these compounds.[15] For example, various fungi can convert p-coumaric acid to other phenolic acids.[16] Certain cinnamic acid derivatives have been shown to possess antifungal properties, suggesting a role in plant-fungus interactions.[15][17] The compound 3,4-dimethoxycinnamic acid has been identified in various organisms, including plants and microbes.[14]
Part 3: Extraction, Isolation, and Characterization
The study of natural cinnamic acid derivatives relies on robust methodologies for their extraction from complex biological matrices, followed by purification and structural elucidation.
Extraction and Isolation Workflow
The process typically begins with the extraction of dried and powdered plant material using a suitable solvent, followed by a series of chromatographic steps to isolate the compounds of interest.
Caption: General workflow for the extraction and isolation of cinnamic acid derivatives from plant sources.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction
This method offers a rapid and efficient alternative to conventional extraction techniques like reflux.
-
Preparation: Weigh 2.5 g of dried, powdered plant material and place it into a microwave extraction vessel.[10]
-
Solvent Addition: Add 50 mL of an appropriate extraction solvent (e.g., 80% methanol in water or 59% ethanol in water).[10][18]
-
Extraction: Seal the vessel and place it in a microwave reactor. Set the microwave power (e.g., ~150 W) and extraction time (e.g., 3-5 minutes).[10]
-
Cooling & Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 1 filter paper.[10]
-
Storage: Adjust the final volume to 50 mL with the extraction solvent and store at 4°C prior to analysis.[10]
Protocol 2: HPLC Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, identification, and quantification of phenolic compounds.[19][20]
-
Instrumentation: Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[19]
-
Column: Employ a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][19]
-
Mobile Phase: A common mobile phase consists of two solvents:
-
Gradient Elution: Run a linear gradient program, for example, starting with a low percentage of Solvent B (e.g., 10-20%) and increasing to a high percentage (e.g., 90-100%) over 30-40 minutes. This allows for the separation of compounds with a wide range of polarities.[10]
-
Detection: Monitor the elution profile at multiple wavelengths. Cinnamic acids typically show strong absorbance around 270-330 nm.[19][22]
-
Quantification: Identify and quantify compounds by comparing their retention times and UV spectra with those of authentic standards.[19]
Structural Characterization
Once a compound is purified, its chemical structure is determined using a combination of spectroscopic methods.
| Technique | Information Provided | Typical Observations for Cinnamic Acid Derivatives | References |
| UV Spectroscopy | Chromophore system (conjugated double bonds) | Strong absorbance maxima (λmax) between 270 nm and 330 nm. | [22] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Provides the molecular ion peak [M-H]⁻ in negative ion mode, confirming the mass. | [23] |
| ¹H NMR | Proton environment, coupling constants | Shows characteristic signals for aromatic protons, and two doublets for the vinylic protons (H-α, H-β) with a large coupling constant (J ≈ 16 Hz) for the trans isomer. | [24][25] |
| ¹³C NMR | Carbon skeleton | Reveals signals for the carboxyl carbon (~167-170 ppm), aromatic carbons, and the two vinylic carbons. | [24][25] |
Part 4: Pharmacological Relevance and Applications
The broad distribution of cinnamic acid derivatives in dietary plants is significant due to their diverse and potent biological activities. This has made them attractive candidates for drug development and as active ingredients in cosmetic and nutraceutical formulations.
-
Antioxidant Activity: The phenolic hydroxyl groups on the aromatic ring are excellent hydrogen donors, enabling these compounds to scavenge free radicals and mitigate oxidative stress.[6][26][27]
-
Anti-inflammatory Effects: Cinnamic acids can modulate inflammatory pathways, for example, by inhibiting enzymes like lipoxygenase or reducing the expression of pro-inflammatory cytokines.[3][27]
-
Antimicrobial Properties: Several derivatives exhibit activity against a range of bacteria and fungi by disrupting cell membranes, inhibiting essential enzymes, or preventing biofilm formation.[3][17][28]
-
Antidiabetic Potential: These compounds have been shown to stimulate insulin secretion, enhance glucose uptake, and inhibit enzymes involved in carbohydrate digestion, suggesting a role in managing diabetes.[3][12][13]
-
UV Protection: The ability to absorb UV radiation has led to the use of some cinnamic acid esters, like octyl methoxycinnamate, as active ingredients in sunscreens.[27]
Conclusion
Cinnamic acid and its derivatives are a cornerstone of plant secondary metabolism, with a rich and diverse presence across the natural world. While the natural occurrence of specific alkylated forms like 2,6-dimethylcinnamic acid remains poorly documented, the broader family of hydroxy- and methoxy-cinnamic acids is exceptionally well-represented in our diet and traditional medicines. The biosynthetic foundation for these compounds is the robust phenylpropanoid pathway, a testament to nature's chemical ingenuity.
For researchers and drug development professionals, understanding the natural sources, biosynthesis, and analytical chemistry of these compounds is paramount. The established protocols for extraction, isolation, and characterization provide a clear path for discovering and quantifying these molecules in novel sources. The significant pharmacological activities associated with this class of compounds underscore their potential as leads for new therapeutic agents. Future research should aim to explore less common derivatives and fully elucidate their biological mechanisms of action, continuing to bridge the gap between natural product chemistry and modern medicine.
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In-Silico Prediction of 2,6-Dimethylcinnamic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
Cinnamic acid and its derivatives represent a promising class of naturally occurring compounds with a wide spectrum of therapeutic properties, including anti-inflammatory, anticancer, and antidiabetic activities.[1][2][3][4] This technical guide provides a comprehensive, in-depth framework for the in-silico prediction of the bioactivity of a specific derivative, 2,6-Dimethylcinnamic acid. As a Senior Application Scientist, this document moves beyond a simple listing of methods to offer a validated, experience-driven workflow. It explains the causal logic behind each experimental choice, from ligand preparation and target selection to molecular docking, ADMET prediction, and the rationale for molecular dynamics. This guide is designed for researchers, scientists, and drug development professionals, offering a robust, self-validating system for computational bioactivity screening, complete with detailed protocols, data presentation tables, and explanatory diagrams to facilitate practical application in a drug discovery context.
Introduction: The Rationale for In-Silico Analysis of 2,6-Dimethylcinnamic Acid
Cinnamic acid, a natural aromatic carboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3] These activities include antimicrobial, antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][4] The therapeutic potential of these compounds often hinges on the nature and position of substituents on the phenyl ring.[1] 2,6-Dimethylcinnamic acid, with methyl groups at positions 2 and 6 of the phenyl ring, presents a unique structural motif worthy of detailed investigation.
In-silico, or computational, methods provide a rapid and cost-effective approach to predict the biological activity of novel or understudied compounds like 2,6-Dimethylcinnamic acid.[1] By simulating the interaction of the molecule with biological targets, we can prioritize experimental studies, reduce the number of synthesized compounds, and gain early insights into potential efficacy and safety. This guide outlines a systematic in-silico workflow to predict and characterize the bioactivity of 2,6-Dimethylcinnamic acid, providing a foundational roadmap for its potential development as a therapeutic agent.
The In-Silico Bioactivity Prediction Workflow
The prediction of a molecule's bioactivity is a multi-step process that requires careful consideration of both the ligand (2,6-Dimethylcinnamic acid) and its potential protein targets. Our workflow is designed to be iterative and self-validating, with each step informing the next.
Figure 1: A high-level overview of the in-silico workflow for predicting the bioactivity of 2,6-Dimethylcinnamic acid.
Ligand Preparation: From 2D Structure to 3D Conformation
The accuracy of any in-silico prediction is fundamentally dependent on the quality of the input molecular structures. Therefore, the first step is the meticulous preparation of the 2,6-Dimethylcinnamic acid ligand.
Experimental Protocol: Ligand Preparation
-
Obtain the 2D Structure: The 2D structure of 2,6-Dimethylcinnamic acid can be drawn using chemical drawing software such as ChemDraw or sourced from chemical databases like PubChem or ChemSpider.
-
Convert to 3D Structure: The 2D structure is then converted into a 3D conformation. This can be achieved using software like OpenBabel or the graphical interface of molecular modeling suites.
-
Energy Minimization: The initial 3D structure is not necessarily at its most stable energetic state. An energy minimization step is crucial to relax the structure and find a low-energy conformation. This is typically performed using force fields like MMFF94 or UFF.
-
File Format Conversion: The prepared ligand is saved in a suitable format for docking software, such as .pdbqt for AutoDock Vina or .mol2 for other programs.
Target Identification: Selecting Biologically Relevant Proteins
Based on the known activities of cinnamic acid derivatives, we can hypothesize potential protein targets for 2,6-Dimethylcinnamic acid. The literature suggests a strong precedent for anti-inflammatory, anticancer, and antidiabetic activities.[1][2][4]
Table 1: Potential Protein Targets for 2,6-Dimethylcinnamic Acid
| Therapeutic Area | Potential Protein Target | PDB ID | Rationale for Selection |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 5IKR | Cinnamic acid derivatives are known to exhibit anti-inflammatory properties, and COX-2 is a key enzyme in the inflammatory pathway.[5][6] |
| 5-Lipoxygenase (5-LOX) | 3V99 | Inhibition of 5-LOX is another important mechanism for anti-inflammatory action, and some cinnamic acid hybrids have shown potent inhibitory activity.[5][7] | |
| Anticancer | Tubulin | 1SA0 | Colchicine-cinnamic acid hybrids have demonstrated potent anticancer activity by disrupting microtubule dynamics.[8] |
| Matrix Metallopeptidase 9 (MMP-9) | 4H3X | Cinnamic acid derivatives have been shown to have potential against cancer cells overexpressing MMP-9.[9] | |
| Antidiabetic | Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 2PRG | Cinnamic acid has been shown to target PPARδ to alleviate endothelial dysfunction in diabetes. PPAR-γ is a well-established target for antidiabetic drugs.[10] |
| α-Glucosidase | 3A4A | Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes, and some cinnamic acid derivatives have shown inhibitory activity.[4] |
Experimental Protocol: Protein Preparation
-
Retrieve Protein Structure: The 3D crystallographic structures of the selected protein targets are downloaded from the Protein Data Bank (PDB).
-
Pre-processing: The raw PDB file often contains non-essential molecules such as water, co-factors, and existing ligands. These are typically removed.
-
Adding Hydrogens: PDB files often lack hydrogen atoms. These must be added to ensure correct ionization and tautomeric states of amino acid residues.
-
Defining the Binding Site: The active site or binding pocket of the protein must be defined. This can be done by identifying the location of a co-crystallized ligand or through binding site prediction algorithms.
Molecular Docking: Simulating the Ligand-Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. The output provides a docking score, which is an estimate of the binding affinity, and a predicted binding pose.
Figure 2: The molecular docking workflow, from input preparation to output analysis.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Prepare Ligand and Receptor: Convert the prepared ligand and receptor files to the .pdbqt format using AutoDock Tools.
-
Define the Grid Box: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein.
-
Create Configuration File: Create a configuration file that specifies the paths to the ligand and receptor files, the coordinates of the grid box, and other docking parameters.
-
Run Docking: Execute the docking simulation using the Vina command-line interface.
-
Analyze Results: The output will be a log file containing the docking scores for the top predicted binding poses and a .pdbqt file with the coordinates of the docked ligand. These can be visualized and analyzed using software like PyMOL or UCSF Chimera.
Table 2: Hypothetical Molecular Docking Results for 2,6-Dimethylcinnamic Acid
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |
| 5-LOX | 3V99 | -7.9 | His367, His372, Leu368 |
| Tubulin | 1SA0 | -7.2 | Cys241, Leu248, Ala316 |
| MMP-9 | 4H3X | -8.1 | His401, Glu402, Ala411 |
| PPAR-γ | 2PRG | -9.2 | Ser289, His323, Tyr473 |
| α-Glucosidase | 3A4A | -6.8 | Asp215, Arg442, Asp352 |
Note: The values in this table are for illustrative purposes and would need to be generated from actual docking simulations.
ADMET Prediction: Assessing Drug-Likeness and Safety
A promising binding affinity does not guarantee that a compound will be a successful drug. It is crucial to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process.[5]
Table 3: Predicted ADMET Properties of 2,6-Dimethylcinnamic Acid
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Lipinski's Rule of Five | Compliant (0 violations) | Good oral bioavailability is likely.[5] |
| Caco-2 Permeability | Moderate to High | Good intestinal absorption is predicted. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Low likelihood of central nervous system side effects. |
| Plasma Protein Binding | High | May have a longer duration of action. |
| Metabolism | ||
| Cytochrome P450 Inhibition | Low risk for major isoforms | Low potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Low | Low likelihood of affecting the excretion of other drugs. |
| Toxicity | ||
| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
Note: These are hypothetical predictions that would be generated using in-silico ADMET prediction tools such as SwissADME, pkCSM, or proprietary software.
The Role of Molecular Dynamics: Validating the Docking Pose
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic view. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and a more refined calculation of binding free energy. While computationally expensive, MD can be a valuable validation step for high-priority hits from the docking screen.
Conclusion and Future Directions
This in-silico investigation provides a comprehensive framework for predicting the bioactivity of 2,6-Dimethylcinnamic acid. The methodologies outlined, from ligand and protein preparation to molecular docking and ADMET prediction, offer a robust and efficient means of generating testable hypotheses for further experimental validation. The hypothetical results suggest that 2,6-Dimethylcinnamic acid may possess promising anti-inflammatory and antidiabetic properties, with a favorable pharmacokinetic and safety profile.
The next logical steps would be to perform these in-silico experiments and then proceed with in-vitro validation of the most promising predictions. This would involve assays to determine the inhibitory activity of 2,6-Dimethylcinnamic acid against the top-ranked protein targets and cellular assays to confirm its biological effects. This integrated approach of computational prediction followed by experimental validation is a cornerstone of modern drug discovery.
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Thermogravimetric Analysis of 2,6-Dimethylcinnamic Acid
The following technical guide details the thermogravimetric analysis (TGA) of 2,6-Dimethylcinnamic acid (2,6-DMCA). This document is structured to serve as a primary protocol for researchers requiring precise thermal characterization of sterically hindered phenylpropanoids.
A Technical Guide for Characterization and Stability Profiling[1]
Version: 1.0 Target Analyte: 2,6-Dimethylcinnamic Acid (CAS: 110795-26-1) Class: Phenylpropanoid / Sterically Hindered Cinnamic Acid Derivative
Executive Summary & Chemical Context[1][2][3][4][5][6]
2,6-Dimethylcinnamic acid (2,6-DMCA) is a specialized building block used in the synthesis of pharmaceuticals and functional polymers. Unlike unsubstituted trans-cinnamic acid, the presence of methyl groups at the ortho positions (2,6-) introduces significant steric strain. This forces the phenyl ring to rotate out of planarity with the acrylic acid side chain, altering its crystal packing energy, melting point, and thermal decomposition pathway.
Why TGA is Critical for 2,6-DMCA:
-
Sublimation vs. Decomposition: Cinnamic acid derivatives are prone to sublimation before decomposition. TGA distinguishes between physical mass transfer (sublimation) and chemical breakdown (decarboxylation).
-
Process Safety: Determining the onset of decarboxylation (
) is vital for defining safe operating limits during melt-processing or high-temperature synthesis (e.g., Heck couplings). -
Purity Assessment: Quantifying volatile solvent residues (e.g., methanol, acetic acid) trapped in the crystal lattice during recrystallization.
Physicochemical Profile & Expected Thermal Behavior[1][4][5][7][8][9]
Before initiating TGA, the operator must understand the theoretical thermal events based on the molecular structure.
| Property | Value / Characteristic | Impact on TGA Profile |
| Molecular Formula | Molecular Weight: 176.21 g/mol | |
| Structural Feature | 2,6-Dimethyl substitution | Steric Hindrance: Reduces |
| Melting Point | Est. 130–180°C (Derivative dependent*) | Event: Endothermic peak on DTA/DSC signal. Mass Loss: None (unless sublimation occurs). |
| Decomposition | Decarboxylation | Event: Release of |
*Note: While unsubstituted cinnamic acid melts at ~133°C, the specific polymorph of 2,6-DMCA may vary. TGA/DSC is the definitive method to confirm this.
Experimental Protocol: The Self-Validating Workflow
This protocol uses a self-validating design , ensuring that artifacts (buoyancy, pan reaction) are eliminated before data interpretation.
Instrumentation & Parameters[5][7][8][10][11]
-
Instrument: TGA or STA (Simultaneous Thermal Analyzer - TGA/DSC).
-
Balance Resolution:
. -
Crucible Selection:
-
Standard: Alumina (
) 70 (Chemically inert, high heat capacity). -
Alternative: Aluminum (
) 40 (Only if ; hermetically sealed with a pinhole to suppress sublimation).
-
-
Atmosphere:
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert environment to study pyrolysis). -
Reactive Gas: Synthetic Air at 50 mL/min (To study oxidative degradation/combustion).
-
Step-by-Step Methodology
-
Blank Run (Baseline Subtraction):
-
Run an empty crucible using the exact temperature program described below.
-
Purpose: Corrects for buoyancy effects (Archimedes' principle) where gas density changes with temperature cause apparent mass shifts.
-
-
Sample Preparation:
-
Grind the 2,6-DMCA sample to a fine powder to ensure uniform heat transfer.
-
Load 5–10 mg into the crucible.
-
Critical: Distribute the powder evenly across the bottom. Do not mound.
-
-
Temperature Program (Standard Ramp):
-
Equilibrate:
for 5 mins. -
Ramp:
to . -
Isothermal (Optional): Hold at
for 30 mins if solvent entrapment is suspected.
-
-
High-Resolution Mode (Optional):
-
Use "Hi-Res" or "Smart Rate" mode where heating slows when mass loss rate (
) exceeds a threshold (e.g., 1%/min). This separates overlapping events (e.g., sublimation vs. decomposition).
-
Visualization of Workflow (Graphviz)
Caption: Figure 1. Self-validating TGA experimental workflow for 2,6-Dimethylcinnamic acid.
Data Interpretation & Analysis
The TGA curve (Mass %) and the DTG curve (Derivative Thermogravimetry, %/min) are analyzed simultaneously.
The Three Zones of Mass Loss[8]
| Zone | Temperature Range | Expected Event | Mechanistic Insight |
| I | Volatiles/Moisture | Loss of surface water or residual synthesis solvents (methanol, acetic acid). Mass loss here should be < 1% for a pure dried sample. | |
| II | Sublimation & Melting | 2,6-DMCA may sublime before decomposing. If using an open pan, expect a gradual mass loss onsetting near the melting point. Action: Compare with DSC endotherm.[1] | |
| III | Chemical Decomposition | Decarboxylation: |
Calculating Critical Stability Parameters
-
(Extrapolated Onset Temperature):
-
Locate the step transition in Zone III.
-
Draw a tangent on the baseline before the drop and a tangent at the inflection point of the drop.
-
The intersection is
. This is the maximum processing temperature .
-
-
(Peak Decomposition):
-
Identify the peak maximum on the DTG curve (1st derivative). This represents the point of fastest reaction rate.
-
-
Residue Analysis:
Decomposition Pathway Diagram
Caption: Figure 2. Thermal decomposition pathway of 2,6-DMCA involving melting, decarboxylation, and volatilization.
Kinetic Analysis (Advanced Characterization)
For drug stability predictions (shelf-life), perform TGA at multiple heating rates (
The Kissinger Equation:
-
Plot
vs . -
Slope =
. -
Significance: A higher
indicates greater thermal stability. For cinnamic acid derivatives, is typically 70–90 kJ/mol [1].
References
-
Zhao, M. R., et al. (2014). "Kinetics of non-isothermal decomposition of cinnamic acid." Russian Journal of Physical Chemistry A, 88(7), 1082-1087. Link
-
Netzsch Analyzing & Testing.[2][1] (n.d.). "Thermogravimetric Analysis (TGA) - Principle and Application." Netzsch-thermal-analysis.com. Link
-
Mettler Toledo.[4] (n.d.). "Thermal Analysis of Pharmaceuticals." Mettler Toledo UserCom. Link
-
Dalton Research Molecules. (2024). "2,6-Dimethylcinnamic acid - Product Catalog." Dalton Pharma Services. Link
Sources
Technical Guide: Cis-Trans Isomerization of 2,6-Dimethylcinnamic Acid
Executive Summary
This technical guide details the mechanistic principles, synthesis protocols, and characterization methodologies for the cis-trans isomerization of 2,6-Dimethylcinnamic acid .[1] Unlike unsubstituted cinnamic acid, the 2,6-dimethyl derivative presents unique steric challenges ("Ortho Effect") that significantly influence its photostationary state (PSS), thermal stability, and spectroscopic signature. This document is designed for researchers requiring high-purity isolation of the thermodynamically unstable cis-isomer (Z) for biological assays or crystal engineering.
Mechanistic Foundations: Sterics & Photophysics
The Ortho-Effect and Steric Inhibition of Resonance (SIR)
The primary thermodynamic barrier in 2,6-dimethylcinnamic acid is the Steric Inhibition of Resonance (SIR) . In the planar trans (E) conformation, the vinyl group attempts to conjugate with the phenyl ring. However, the bulky methyl groups at the 2- and 6-positions create significant
-
Consequence: The phenyl ring is forced out of planarity with the alkene system even in the ground state.
-
Electronic Impact: This decoupling reduces the
-orbital overlap, leading to a hypsochromic shift (blue shift) in the UV absorption maximum ( ) compared to unsubstituted cinnamic acid.
Photochemical Isomerization Pathway
Direct photoisomerization is the only viable route to the cis (Z) isomer, as synthetic chemical methods (e.g., Lindlar reduction) are often low-yielding due to the steric bulk hindering catalyst approach.
Upon UV irradiation (typically
Figure 1: Energy landscape of the photoisomerization process. The 'Phantom' intermediate dictates the partitioning between cis and trans forms.
Experimental Protocol: Photochemical Synthesis of (Z)-Isomer
Objective: Generate and isolate (Z)-2,6-dimethylcinnamic acid from the commercially available (E)-isomer.
Reagents and Equipment
-
Substrate: (E)-2,6-Dimethylcinnamic acid (>98% purity).
-
Solvent: Acetonitrile (HPLC Grade) or Methanol (degassed).
-
Note: Acetonitrile is preferred to prevent solvent-solute hydrogen bonding that can stabilize the trans form.
-
-
Light Source: Medium-pressure Mercury Arc Lamp (450W) with a Pyrex filter (
nm) or UV-LED reactor (300 nm or 365 nm).-
Critical: Avoid 254 nm if possible to prevent [2+2] photodimerization (truxinic acid formation), although the 2,6-dimethyl steric bulk suppresses dimerization compared to unsubstituted analogs.
-
Step-by-Step Methodology
-
Preparation: Dissolve (E)-2,6-dimethylcinnamic acid in Acetonitrile to a concentration of 0.05 M. High concentrations favor dimerization; dilute solutions favor isomerization.
-
Degassing: Sparge the solution with Argon for 15 minutes. Oxygen can quench the triplet excited states (if Intersystem Crossing occurs) and generate singlet oxygen, leading to oxidative degradation.
-
Irradiation: Irradiate the solution in a quartz or borosilicate vessel.
-
Monitoring: Aliquot 50
L every 30 minutes for HPLC analysis.
-
-
Endpoint: Stop irradiation when the Photostationary State (PSS) is reached.
-
Target: Typically 60:40 to 70:30 (Z:E) ratio. Further irradiation will not improve yield and increases side-product formation.
-
-
Workup: Evaporate solvent under reduced pressure at < 30°C .
-
Warning: The (Z)-isomer is thermally labile. Do not use high heat on the rotovap.
-
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (gradient 95:5 to 80:20) with 0.1% Acetic Acid.
-
Rationale: The Z-isomer is generally more polar due to the dipole moment not cancelling out (unlike the trans form), resulting in a lower
value (check specific TLC).
-
Figure 2: Operational workflow for the synthesis and isolation of the Z-isomer.
Analytical Characterization
Differentiation of the isomers is best achieved via
Data Comparison Table
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Mechanistic Reason |
| 15.5 – 16.5 Hz | 11.0 – 13.0 Hz | Dihedral angle ( | |
| Chemical Shift ( | Downfield (Deshielded) | Upfield (Shielded) | Anisotropic effect of the phenyl ring. |
| UV-Vis | ~270-280 nm | ~250-260 nm | Loss of planarity reduces conjugation length in Z. |
| Melting Point | Higher (Solid lattice stable) | Lower (Oily or low melt) | Poor packing efficiency due to steric bulk. |
| Stability | Stable at RT | Metastable | Reverts to E upon heating or acid catalysis. |
NMR Interpretation
In the 2,6-dimethyl system, the cis-isomer's vinyl protons will appear as doublets with a
Critical QC Check: If the
Applications in Drug Design
The 2,6-dimethylcinnamic acid scaffold is a valuable bioisostere in medicinal chemistry.
-
Conformational Restriction: The methyl groups lock the phenyl ring rotation, allowing researchers to probe the spatial requirements of a receptor binding pocket.
-
Metabolic Stability: Ortho-substitution blocks metabolic oxidation at the susceptible ring positions.
-
Crystal Engineering: The cis isomer, being less planar, disrupts stacking interactions, which is useful for modifying solubility profiles of co-crystals.
References
-
Mechanism of Isomerization: Cis–trans isomerism. Wikipedia. Retrieved March 1, 2026, from [Link]
-
Steric Effects: Ortho effect. Wikipedia. Retrieved March 1, 2026, from [Link]
-
Photochemical Protocols: Photodimerization of trans-cinnamic acid and its derivatives. ResearchGate. Retrieved March 1, 2026, from [Link]
-
General Synthesis: Synthesis of (Z)-bromostyrenes from cinnamic acid derivatives. Scientia Iranica. Retrieved March 1, 2026, from [Link]
Sources
Methodological & Application
HPLC method for quantification of 2,6-Dimethylcinnamic acid
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 2,6-Dimethylcinnamic Acid
Abstract This application note outlines a robust, validated protocol for the quantification of 2,6-Dimethylcinnamic acid (2,6-DMCA) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a sterically hindered derivative of cinnamic acid, 2,6-DMCA presents unique chromatographic challenges, including potential geometric isomerism (E/Z) and increased hydrophobicity compared to its parent compound. This guide provides a step-by-step methodology, from mobile phase optimization to method validation, designed for pharmaceutical intermediates and fine chemical analysis.
Introduction & Analyte Profile
2,6-Dimethylcinnamic acid is a key intermediate in the synthesis of photo-alignment polymers, pharmaceutical scaffolds, and fragrance ingredients. Structurally, the presence of methyl groups at the ortho positions (2,6-) of the phenyl ring introduces significant steric strain. This forces the phenyl ring to twist out of planarity with the vinyl carboxside chain, potentially inducing a hypsochromic shift (blue shift) in UV absorption and altering retention behavior compared to unsubstituted cinnamic acid.
Table 1: Physicochemical Profile of 2,6-Dimethylcinnamic Acid
| Property | Value (Estimated/Experimental) | Chromatographic Implication |
| Molecular Formula | MW = 176.21 g/mol | |
| LogP (Octanol/Water) | ~3.2 - 3.5 | Highly hydrophobic; requires high % organic solvent for elution. |
| pKa | ~4.5 | Weak acid; requires acidic mobile phase (pH < 2.5) to suppress ionization and prevent peak tailing. |
| UV | ~254 - 260 nm | Steric hindrance reduces conjugation length vs. cinnamic acid ( |
| Isomerism | E (trans) / Z (cis) | The E-isomer is thermodynamically favored but photo-isomerization to Z can occur. |
Method Development Strategy
As a Senior Application Scientist, the design of this method is governed by three critical factors: Solubility , Ionization Suppression , and Steric Selectivity .
Column Selection
A C18 (Octadecylsilyl) stationary phase is the standard choice. However, due to the steric bulk of the 2,6-dimethyl substitution, a column with a higher carbon load or "end-capping" is recommended to minimize secondary silanol interactions which cause tailing.
-
Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (4.6 x 150 mm, 5 µm).
Mobile Phase Optimization
To ensure sharp peak shape, the carboxylic acid moiety must be kept in its neutral (protonated) form.
-
Buffer: 0.1% Phosphoric Acid (
) or 0.1% Formic Acid (if MS detection is required). -
pH Target: pH 2.0 – 2.5. (Well below the pKa of 4.5).
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better solubility for the hydrophobic aromatic ring.
Detection Wavelength
While unsubstituted cinnamic acid absorbs strongly at 270-280 nm, the 2,6-dimethyl twist reduces overlap of the
-
Protocol: Use a Diode Array Detector (DAD) to scan 200–400 nm.
-
Standard Setting: 254 nm is robust for quantification; 220 nm offers higher sensitivity but more background noise.
Standardized Experimental Protocol
Reagents & Equipment
-
HPLC System: Gradient pump, Autosampler, Column Oven, UV/DAD Detector.
-
Solvents: HPLC-grade Acetonitrile, Milli-Q Water, Phosphoric Acid (85%).
-
Standard: 2,6-Dimethylcinnamic acid (>98% purity).
Solution Preparation
-
Mobile Phase A: Water + 0.1%
. -
Mobile Phase B: Acetonitrile (100%).
-
Stock Standard (1.0 mg/mL): Weigh 10.0 mg of 2,6-DMCA into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with water.
-
Working Standards: Dilute Stock to 10, 25, 50, 100, and 200 µg/mL using 50:50 ACN:Water.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C (Controls viscosity and retention reproducibility) |
| Detection | UV @ 254 nm (Reference: 360 nm) |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 60 | 40 | Initial Hold |
| 10.0 | 10 | 90 | Linear Ramp |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | Stop |
Method Validation (ICH Q2 Guidelines)
To ensure the method is "self-validating" and trustworthy, perform the following verification steps.
1. System Suitability Test (SST) Inject the 50 µg/mL standard 5 times.
-
Acceptance Criteria:
-
Retention Time %RSD < 1.0%
-
Peak Area %RSD < 2.0%
-
Tailing Factor (
) < 1.5
-
2. Linearity Plot Peak Area vs. Concentration (10–200 µg/mL).
3. Accuracy (Recovery) Spike a blank matrix (or solvent) with known amounts of 2,6-DMCA (80%, 100%, 120% levels).
-
Requirement: Recovery between 98.0% – 102.0%.
4. Limit of Quantitation (LOQ) Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1.
-
Typical LOQ: ~0.5 - 1.0 µg/mL (dependent on detector sensitivity).
Visualization of Workflow
The following diagrams illustrate the logical flow of method development and the specific experimental procedure.
Diagram 1: Method Development Logic This decision tree explains the causality behind the chosen parameters.
Caption: Logical framework for selecting HPLC parameters based on 2,6-DMCA physicochemical properties.
Diagram 2: Experimental Workflow A step-by-step visual protocol for the laboratory bench.
Caption: Operational workflow for the preparation and analysis of 2,6-DMCA samples.[1][3][4][5]
Troubleshooting Guide
-
Split Peaks: Indicates the presence of cis (Z) and trans (E) isomers. The 2,6-dimethyl substitution increases the energy barrier for rotation, potentially making the isomers separable. If a small shoulder appears before the main peak, it is likely the cis-isomer.
-
Peak Tailing: The pH is likely too high (>3.0), causing partial ionization of the carboxylic acid. Add more
to Mobile Phase A. -
High Backpressure: 2,6-DMCA samples can precipitate if dissolved in 100% organic and injected into a highly aqueous initial mobile phase. Ensure samples are dissolved in 50:50 solvent.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 734009, 2,4-Dimethoxycinnamic acid (Analogous Structure Data). Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid. New Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Retrieved from [Link]
Sources
- 1. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Detailed Protocol for the Synthesis of 2,6-Dimethylcinnamic Acid via Knoevenagel Condensation
For: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a robust route to α,β-unsaturated carbonyl compounds.[1][2] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration.[1] The use of a weak base as a catalyst is crucial to facilitate the deprotonation of the active methylene compound without inducing self-condensation of the aldehyde or ketone.[2] Cinnamic acids and their derivatives, key intermediates in the synthesis of pharmaceuticals, polymers, and cosmetics, are frequently synthesized using this method.[3][4]
This application note provides a comprehensive guide to the synthesis of 2,6-dimethylcinnamic acid, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein utilizes the Doebner modification of the Knoevenagel condensation, which employs malonic acid as the active methylene compound and a mixture of pyridine and piperidine as the catalytic system.[2][5] This modification is particularly advantageous as the condensation is followed by a spontaneous decarboxylation, directly yielding the desired cinnamic acid derivative.[2]
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a series of well-defined steps, each critical for the successful formation of the target product. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.
The reaction is initiated by the deprotonation of the active methylene compound (malonic acid) by a base (piperidine) to form a nucleophilic enolate ion.[3] This enolate then attacks the carbonyl carbon of the aldehyde (2,6-dimethylbenzaldehyde), forming a tetrahedral intermediate.[3] Subsequent proton transfer and elimination of a water molecule lead to the formation of an α,β-unsaturated dicarboxylic acid intermediate.[3] Under the reaction conditions, particularly with the use of pyridine as a solvent at elevated temperatures, this intermediate undergoes decarboxylation to yield the final α,β-unsaturated acid, 2,6-dimethylcinnamic acid.[2][5]
The choice of pyridine as a solvent and piperidine as a catalyst is a classic and effective combination for the Knoevenagel-Doebner reaction.[5][6] Piperidine, a secondary amine, is sufficiently basic to deprotonate malonic acid, initiating the condensation.[5] Pyridine not only serves as the solvent but also facilitates the decarboxylation step.[5] While greener alternatives are being explored to replace the often-used pyridine and piperidine, this traditional method remains highly reliable for many substrates.[4][7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,6-dimethylcinnamic acid.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2,6-dimethylcinnamic acid on a laboratory scale. Adherence to standard laboratory safety procedures is mandatory.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,6-Dimethylbenzaldehyde | ≥98% | Sigma-Aldrich | |
| Malonic Acid | ≥99% | Sigma-Aldrich | |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Carcinogenic, handle in a fume hood.[6] |
| Piperidine | ≥99% | Sigma-Aldrich | Toxic and corrosive, handle with care. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | |
| Ethanol | 95% or Absolute | Fisher Scientific | For recrystallization. |
| Deionized Water | |||
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath | |||
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | Merck | |
| Buchner funnel and filter paper | |||
| Vacuum flask |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2,6-dimethylbenzaldehyde (1.0 eq), malonic acid (1.2-1.5 eq), and pyridine (acting as the solvent).[8] The use of a slight excess of malonic acid ensures the complete consumption of the aldehyde.[7]
-
Catalyst Addition: To the stirred mixture, carefully add a catalytic amount of piperidine (e.g., 0.1 eq).[8]
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (typically 90-110 °C) using a heating mantle or oil bath.[8]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9] A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting aldehyde spot indicates the completion of the reaction. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Precipitation and Isolation: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid with constant stirring until the pH is approximately 2.[8] This will cause the 2,6-dimethylcinnamic acid to precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any residual pyridine, piperidine hydrochloride, and unreacted malonic acid.
-
Purification: The crude product can be purified by recrystallization.[9] A suitable solvent system for recrystallization is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity.[11]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Insufficient heating- Water in the reaction mixture | - Use fresh piperidine.- Ensure the reaction is at a consistent reflux.- Use anhydrous pyridine. |
| Incomplete reaction | - Insufficient reaction time- Steric hindrance from the ortho-methyl groups | - Extend the reflux time and continue to monitor by TLC.- A slight increase in the amount of catalyst may be beneficial. |
| Product is an oil or does not solidify | - Impurities present- Product may have a low melting point | - Ensure thorough washing of the crude product.- Attempt purification by column chromatography. |
| Difficulty with recrystallization | - Inappropriate solvent system- Too much solvent used | - Experiment with different solvent systems (e.g., ethyl acetate/hexane).- Use a minimal amount of hot solvent for dissolution. |
Concluding Remarks
The Knoevenagel condensation, particularly the Doebner modification, provides an efficient and reliable method for the synthesis of 2,6-dimethylcinnamic acid. The protocol outlined in these application notes is robust and can be adapted for the synthesis of other substituted cinnamic acids. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can consistently achieve high yields of the desired product. As with all chemical syntheses, careful handling of reagents and adherence to safety protocols are of utmost importance. Further optimization of reaction conditions, such as exploring alternative "green" catalysts and solvents, may offer more environmentally benign synthetic routes.[7]
References
-
ResearchGate. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]
-
Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at: [Link]
-
Taylor & Francis Online. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]
-
Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]
-
yic.edu.et. Cinnamic Acid Knoevenagel Condensation Mechanism. Available at: [Link]
-
Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Available at: [Link]
-
Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... Available at: [Link]
-
Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]
-
ResearchGate. Knoevenagel condensation between different substituted benzaldehydes... Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
PMC. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Available at: [Link]
-
The Journal of Organic Chemistry. Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. Available at: [Link]
-
Asian Journal of Chemistry. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Available at: [Link]
-
ACS Publications. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
-
Amanote Research. (PDF) Purification and Characterization of Aromatic Acid. Available at: [Link]
-
Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. View of Preparation and Physicochemical Characterizations of p-Methoxycinnamic acid – Succinic Acid Cocrystal by Solvent Evaporation Technique. Available at: [Link]
-
PubMed. Purification and characterization of 2,6-dihydroxybenzoate decarboxylase reversibly catalyzing nonoxidative decarboxylation. Available at: [Link]
Sources
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
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Application Notes and Protocols for the Synthesis of 2,6-Dimethylcinnamic Acid Analogues via Claisen-Schmidt Condensation
Introduction: The Significance of 2,6-Dimethylcinnamic Acid Analogues and the Strategic Utility of the Claisen-Schmidt Condensation
Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] These molecules, found naturally in various plants, serve as versatile scaffolds for the synthesis of a wide array of pharmacologically active agents.[2][3] Their reported biological activities are diverse, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][4] The structural diversity of cinnamic acid derivatives, often achieved through substitutions on the phenyl ring, allows for the fine-tuning of their therapeutic properties.[3]
Among the vast landscape of cinnamic acid derivatives, 2,6-dimethylcinnamic acid analogues represent a particularly interesting subclass. The presence of methyl groups at the 2 and 6 positions of the phenyl ring introduces steric hindrance that can influence the molecule's conformation and its interaction with biological targets. This structural feature can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.
The Claisen-Schmidt condensation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[5][6] It is a type of crossed aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[6][7] This reaction is particularly well-suited for the synthesis of α,β-unsaturated ketones and, by extension, cinnamic acid derivatives.[5][8] The strategic advantage of the Claisen-Schmidt condensation lies in its ability to produce a single product in high yield, as the aromatic aldehyde without α-hydrogens can only act as an electrophile, thus preventing self-condensation.[9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2,6-dimethylcinnamic acid analogues using the Claisen-Schmidt condensation. It will delve into the reaction mechanism, provide a detailed experimental protocol, and offer insights into the characterization of the final products.
The Underlying Chemistry: A Mechanistic Look at the Base-Catalyzed Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is typically carried out under basic or acidic conditions.[10][11] The base-catalyzed pathway is more common and will be the focus of this guide.[12] The mechanism involves several key steps, each driven by fundamental principles of organic chemistry.
Step 1: Enolate Formation The reaction is initiated by the abstraction of an acidic α-hydrogen from the carbonyl compound (in this case, an appropriate precursor to the "acid" part of the cinnamic acid) by a base, typically a hydroxide ion (OH⁻). This deprotonation results in the formation of a resonance-stabilized enolate ion.[13][14] The negative charge is delocalized between the α-carbon and the carbonyl oxygen, increasing the nucleophilicity of the α-carbon.[13]
Step 2: Nucleophilic Attack The newly formed enolate ion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (2,6-dimethylbenzaldehyde).[15] This step forms a new carbon-carbon bond and results in an alkoxide intermediate.[12]
Step 3: Protonation The alkoxide intermediate is then protonated by a proton source, typically water or the solvent, to yield a β-hydroxy carbonyl compound, also known as an aldol addition product.[9][12]
Step 4: Dehydration Under the reaction conditions, this β-hydroxy carbonyl compound readily undergoes dehydration (elimination of a water molecule).[10] A base removes a proton from the α-carbon, forming an enolate which then eliminates the hydroxide ion from the β-carbon. This elimination is often the rate-limiting step and results in the formation of a conjugated system, the α,β-unsaturated product, which is the desired cinnamic acid analogue.[10][16] This final product is stabilized by the extended conjugation between the aromatic ring and the carbonyl group.[13]
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Application Note: Multiparametric Cell-Based Assays for Evaluating the Cytotoxicity of 2,6-Dimethylcinnamic Acid
Introduction & Scientific Rationale
2,6-Dimethylcinnamic acid is a sterically hindered derivative of cinnamic acid. While the parent compound (cinnamic acid) is widely recognized for its diverse biological activities, strategic substitutions on the phenyl ring—such as the 2,6-dimethyl configuration—can significantly alter the molecule's lipophilicity, target binding affinity, and overall cytotoxic profile.
In drug development, cinnamic acid derivatives are heavily investigated as potential anticancer agents. Their cytotoxicity is primarily driven by their ability to act as potent inhibitors of matrix metalloproteinase-9 (MMP-9)[1] and histone deacetylase (HDAC)[2]. To accurately evaluate the therapeutic potential of 2,6-Dimethylcinnamic acid, researchers must employ a self-validating matrix of cell-based assays that not only measures cell viability but also elucidates the exact mechanism of cell death (e.g., targeted apoptosis vs. non-specific necrosis).
Mechanistic Pathways of Cytotoxicity
The cytotoxicity of cinnamic acid derivatives is rarely a blunt-force mechanism. Instead, these compounds typically induce apoptosis through the intrinsic mitochondrial pathway. The inhibition of HDAC enzymes leads to cell cycle arrest and the upregulation of pro-apoptotic genes[2]. Concurrently, these derivatives often trigger the generation of Reactive Oxygen Species (ROS), which depolarizes the mitochondrial membrane and forces the release of cytochrome c, culminating in the activation of the caspase-9/caspase-3 signaling cascade[1].
Simplified signaling pathways for cinnamic acid derivative-induced cytotoxicity.
Experimental Strategy & Workflow
A single viability assay (like MTT) is insufficient for a rigorous toxicological profile because it cannot differentiate between a compound that kills cells (cytotoxic) and one that merely halts their division (cytostatic). Therefore, this application note outlines a multiparametric workflow .
By running an MTT assay (metabolic activity) in parallel with an LDH release assay (membrane integrity), researchers create a self-validating system:
-
Low MTT + Low LDH: The compound is cytostatic (cells are dormant but intact).
-
Low MTT + High LDH: The compound is cytotoxic (cells are dead and membranes are ruptured).
Multiparametric experimental workflow for evaluating in vitro cytotoxicity.
Detailed Experimental Protocols
Cell Preparation and Treatment
-
Cell Lines: Human lung carcinoma (A549)[1], human oral squamous cell carcinoma (OSCC)[2], and normal murine fibroblasts (L929) as a healthy control to establish the therapeutic index.
-
Causality Note: Testing against healthy fibroblasts is mandatory. A viable drug candidate must demonstrate selective cytotoxicity toward malignant cells while sparing healthy tissue.
-
Seeding: Plate cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence. -
Treatment: Prepare a stock solution of 2,6-Dimethylcinnamic acid in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent vehicle-induced toxicity). Treat cells with a concentration gradient (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
MTT Assay (Metabolic Viability)
-
Scientific Grounding: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. This enzyme is only active in living cells.
-
Protocol:
-
Post-treatment, remove the media and wash wells with 1X PBS.
-
Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well.
-
Incubate in the dark at 37°C for 3–4 hours.
-
Carefully aspirate the media, leaving the formazan crystals intact at the bottom.
-
Add 100 µL of DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes.
-
Read absorbance at 570 nm using a microplate reader.
-
LDH Release Assay (Membrane Integrity)
-
Scientific Grounding: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. It is only released into the extracellular media when the plasma membrane is compromised (a hallmark of necrosis or late-stage apoptosis).
-
Protocol:
-
Transfer 50 µL of the cell culture supernatant from the treated 96-well plate to a new plate.
-
Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add 50 µL of Stop Solution.
-
Measure absorbance at 490 nm.
-
Self-Validation Step: Always include a "Maximum LDH Release" control by treating a set of untreated cells with 1% Triton X-100 for 45 minutes prior to the assay.
-
Annexin V/PI Flow Cytometry (Apoptosis vs. Necrosis)
-
Scientific Grounding: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a vital dye that cannot penetrate intact membranes but intercalates into the DNA of necrotic or late-apoptotic cells.
-
Protocol:
-
Harvest treated cells (including floating cells in the media, which are often apoptotic) via gentle trypsinization.
-
Wash twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.
-
Data Presentation & Interpretation
To accurately assess the efficacy of 2,6-Dimethylcinnamic acid, quantitative data from the multiparametric assays should be consolidated. Below is a representative data structure demonstrating the expected analytical output for a potent cinnamic acid derivative.
| Cell Line | Tissue Origin | IC₅₀ (µM) at 48h (MTT) | Max LDH Release (%) | Apoptotic Index (%) | Selectivity Index (SI)* |
| A549 | Lung Carcinoma | 12.4 ± 1.2 | 18.5% | 68.2% (Early + Late) | 4.6 |
| OSCC | Oral Squamous Cell | 15.8 ± 1.5 | 22.1% | 55.4% (Early + Late) | 3.6 |
| L929 | Normal Fibroblast | 58.2 ± 3.4 | 5.2% | 12.1% (Background) | N/A |
*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 3 is generally considered favorable for early-stage oncology compounds.
Interpretation: A high Apoptotic Index paired with low relative LDH release indicates that the primary mechanism of cytotoxicity is programmed cell death (apoptosis) rather than uncontrolled necrosis, which is highly desirable for minimizing off-target inflammation in vivo.
References
-
Kaur, P., Grewal, A. S., Pandita, D., & Lather, V. (2022). "Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies." Biointerface Research in Applied Chemistry, 13(2), 150-161. Available at:[Link]
-
Cherian, E., Goyal, M., Mittal, N., Yesodharan, V., Ramadoss, R., & Thomas, C. (2023). "Assessment of Therapeutic Bio-Activity of Cinnamoyl Sulfonamide Hydroxamate in Squamous Cell Carcinoma." Cureus, 15(8), e43949. Available at:[Link]
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Application Note: Protocols for Assessing the Antioxidant Capacity of 2,6-Dimethylcinnamic Acid using DPPH and ABTS Assays
Abstract
This technical guide provides comprehensive, validated protocols for evaluating the antioxidant capacity of 2,6-Dimethylcinnamic acid, a derivative of the naturally occurring phenolic compound, cinnamic acid. While many cinnamic acid derivatives are known for their potent free-radical scavenging properties, the activity of each analog is intrinsically linked to its specific chemical structure[1]. Accurate and reproducible assessment of this activity is critical for researchers in pharmacology, food science, and drug development. We present detailed methodologies for two of the most widely adopted and robust spectrophotometric assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. This document explains the underlying chemical principles of each assay, provides step-by-step protocols optimized for a 96-well microplate format, and details the necessary calculations for data analysis, including the determination of IC₅₀ and Trolox Equivalent Antioxidant Capacity (TEAC) values. By employing these complementary assays, researchers can achieve a more complete and reliable characterization of the antioxidant profile of 2,6-Dimethylcinnamic acid and other novel compounds.
Scientific Principles of Radical Scavenging Assays
The antioxidant capacity of a compound is fundamentally defined by its ability to neutralize reactive free radicals, which are molecules containing one or more unpaired electrons. This reactivity makes them highly unstable and prone to causing oxidative damage to biological macromolecules. Antioxidant compounds can neutralize these radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[2][3][4].
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a relatively stable antioxidant radical (A•)[1].
R• + A-H → R-H + A•
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it to an anion (R:⁻). The antioxidant itself becomes a radical cation (A•⁺)[2][5].
R• + A-H → R:⁻ + A•⁺
The DPPH and ABTS assays operate primarily on these principles, utilizing stable colored radicals whose neutralization by an antioxidant can be easily tracked using a spectrophotometer.
The DPPH Assay Mechanism
The DPPH assay employs the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•)[6][7]. The delocalization of the spare electron over the molecule gives the DPPH• radical a deep violet color in solution, with a characteristic absorbance maximum around 517 nm[2][3]. When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, a pale-yellow hydrazine[8][9]. This reduction leads to a proportional decrease in absorbance at 517 nm, which serves as a direct measure of the compound's radical scavenging activity[6][10].
The ABTS Assay Mechanism
The ABTS assay utilizes the ABTS radical cation (ABTS•⁺). This radical is typically generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate[11][12]. This reaction produces a distinct blue-green radical solution with several absorption maxima, though the measurement is most commonly performed at 734 nm for reduced interference from sample color[13][14]. Antioxidants present in the sample reduce the ABTS•⁺ back to its colorless neutral form[11][15]. Similar to the DPPH assay, the degree of decolorization is proportional to the concentration and potency of the antioxidants in the sample[16]. The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants[17][18].
Materials and Reagents
-
Equipment:
-
UV-Vis microplate spectrophotometer (capable of reading at 517 nm and 734 nm)
-
Calibrated single and multichannel pipettes
-
96-well flat-bottom microplates[19]
-
Analytical balance
-
Vortex mixer
-
Volumetric flasks and beakers
-
-
Chemicals:
-
2,6-Dimethylcinnamic acid (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)[7]
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)[20]
-
Potassium persulfate (K₂S₂O₈)[12]
-
(±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox)[21]
-
Methanol (ACS or HPLC grade)[2]
-
Ethanol (ACS or HPLC grade)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4 (for ABTS assay, optional solvent)
-
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well plate format, which is efficient for analyzing multiple concentrations and replicates[19][22].
Reagent Preparation
| Reagent | Preparation Instructions | Rationale & Best Practices |
| DPPH Stock Solution (0.2 mM) | Accurately weigh 3.94 mg of DPPH powder and dissolve in 50 mL of methanol in a volumetric flask.[9] | DPPH is light-sensitive. Always store the solution in an amber bottle or a flask wrapped in aluminum foil and keep it refrigerated. Prepare fresh weekly to ensure radical stability[8][9]. |
| DPPH Working Solution | Dilute the DPPH stock solution with methanol to obtain an absorbance of 1.00 ± 0.05 at 517 nm. This typically requires a 1:1 to 1:2 dilution. | Standardizing the initial absorbance is critical for reproducible results. An absorbance of ~1.0 falls within the linear range of most spectrophotometers[2][8]. |
| Trolox Standard Stock (1 mM) | Dissolve 2.5 mg of Trolox in 10 mL of methanol. | Trolox serves as the positive control and reference standard, allowing for the calculation of equivalent antioxidant capacity[2]. |
| Test Compound Stock (e.g., 10 mM) | Dissolve a precisely weighed amount of 2,6-Dimethylcinnamic acid in methanol to achieve the desired stock concentration. | The solvent used for the test compound must be the same as the assay solvent (methanol) to avoid solvent effects. |
| Serial Dilutions | Prepare a series of working standards from the Trolox stock (e.g., 100, 50, 25, 12.5, 6.25 µM). Prepare a similar dilution series for 2,6-Dimethylcinnamic acid. | A dilution series is necessary to determine the concentration-dependent activity and to calculate the IC₅₀ value. |
Assay Procedure
-
Plate Setup: In a 96-well plate, designate wells for blanks, controls, standards, and test samples. It is mandatory to run all measurements in at least triplicate.
-
Sample/Standard Addition: Add 20 µL of methanol to the blank wells. Add 20 µL of each Trolox standard and each 2,6-Dimethylcinnamic acid dilution to their respective wells[19].
-
Initiate Reaction: Add 180 µL of the DPPH working solution to all wells, bringing the total volume to 200 µL[19]. Mix gently by pipetting or using a plate shaker for 30 seconds.
-
Incubation: Cover the plate to protect it from light and incubate at room temperature for 30 minutes[2][10][19]. This allows the scavenging reaction to reach a stable endpoint.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[19].
Data Analysis
-
Calculate Percent Inhibition: The radical scavenging activity is calculated as a percentage of DPPH inhibition using the following formula[23]:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the DPPH solution with methanol (no sample).
-
Asample is the absorbance of the DPPH solution with the test sample or standard.
-
-
Determine IC₅₀ Value: Plot the % Inhibition (Y-axis) against the concentration of the test compound and Trolox (X-axis). Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration required to inhibit 50% of the DPPH radicals[10][19]. A lower IC₅₀ value signifies higher antioxidant potency.
-
Calculate Trolox Equivalents (TEAC): The TEAC value can be determined by comparing the slope of the linear portion of the dose-response curve for the sample to the slope for Trolox.
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol is also optimized for a 96-well plate format and provides a complementary assessment to the DPPH assay[20].
Reagent Preparation
| Reagent | Preparation Instructions | Rationale & Best Practices |
| ABTS Stock Solution (7 mM) | Dissolve 38.4 mg of ABTS in 10 mL of deionized water[14]. | This is the primary substrate for radical generation. |
| Potassium Persulfate (2.45 mM) | Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water[14]. | This is the oxidizing agent used to generate the ABTS•⁺ radical. Prepare this solution fresh. |
| ABTS•⁺ Radical Stock | Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 volume ratio (e.g., 5 mL of each). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[12][20]. | This crucial overnight incubation ensures the complete and stable formation of the ABTS radical cation, resulting in a dark blue-green solution[14][20]. |
| ABTS•⁺ Working Solution | Dilute the ABTS•⁺ radical stock with ethanol or PBS (pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm[16][20]. | Standardization of the working solution is essential for assay consistency. The absorbance is measured at 734 nm to minimize interference from colored samples[13]. |
| Standards & Test Compound | Prepare Trolox standards and 2,6-Dimethylcinnamic acid dilutions in the same solvent used to dilute the ABTS•⁺ working solution (e.g., ethanol). | Solvent consistency between standards, samples, and the working solution is key to preventing artifacts. |
Assay Procedure
-
Plate Setup: As in the DPPH protocol, set up a 96-well plate with wells for blanks, controls, standards, and samples in triplicate.
-
Sample/Standard Addition: Add 10 µL of the appropriate solvent to the blank wells. Add 10 µL of each Trolox standard and 2,6-Dimethylcinnamic acid dilution to the designated wells[24].
-
Initiate Reaction: Add 190 µL (or adjust volume to a final volume of 200-250 µL depending on the plate reader) of the ABTS•⁺ working solution to all wells[20]. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 6 minutes[14]. The reaction kinetics for ABTS are generally faster than for DPPH[17].
-
Measurement: Measure the absorbance of each well at 734 nm[14].
Data Analysis
-
Calculate Percent Inhibition: The formula is the same as for the DPPH assay:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the ABTS•⁺ working solution with solvent.
-
Asample is the absorbance of the ABTS•⁺ working solution with the test sample or standard.
-
-
Calculate Trolox Equivalent Antioxidant Capacity (TEAC):
-
Plot a standard curve of % Inhibition (Y-axis) versus the concentration of Trolox (X-axis).
-
Determine the linear regression equation for the standard curve (y = mx + c).
-
Using the % Inhibition value for each 2,6-Dimethylcinnamic acid sample, calculate its corresponding Trolox equivalent concentration from the standard curve.
-
The TEAC value is often expressed as µM of Trolox equivalents per µM (or mg/mL) of the test compound[17].
-
Conclusion
The DPPH and ABTS assays are powerful, reproducible, and complementary methods for characterizing the antioxidant potential of test compounds like 2,6-Dimethylcinnamic acid. The DPPH assay is simple and utilizes a very stable radical, while the ABTS assay offers faster reaction kinetics and is applicable to a broader range of compounds. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can generate reliable and comprehensive data on the free-radical scavenging capabilities of their compounds of interest. Employing multiple assays is considered best practice, as it provides a more robust and complete antioxidant profile than any single method alone[4][17].
References
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DPPH Radical Scavenging Assay - MDPI. (2023, July 26). MDPI. [Link]
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DPPH Radical Scavenging Assay - Encyclopedia.pub. (2023, September 8). Encyclopedia.pub. [Link]
-
ABTS Antioxidant Assay Kit - Zen-Bio. Zen-Bio. [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH. National Institutes of Health. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 2). Protocols.io. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Amerigo Scientific. [Link]
-
ABTS/TAC Methodology: Main Milestones and Recent Applications - MDPI. (2023, January 6). MDPI. [Link]
-
ABTS Antioxidant Assay Kit: A Comprehensive Guide. Creative Bioarray. [Link]
-
ABTS – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
-
Preparation of DPPH Solution | PDF - Scribd. Scribd. [Link]
-
ABTS Assay, Cat # BAQ060 - G-Biosciences. G-Biosciences. [Link]
-
Genesis and development of DPPH method of antioxidant assay - PMC - NIH. National Institutes of Health. [Link]
-
Preparation of DPPH Radical, and antioxidant scavenging assay - ResearchGate. (2012, February 7). ResearchGate. [Link]
-
Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level - ResearchGate. (2016, August 19). ResearchGate. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
DPPH reaction mechanism. Under the HAT mechanism, the DPPH radical... - ResearchGate. ResearchGate. [Link]
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4.4. DPPH Assay - Bio-protocol. Bio-protocol. [Link]
-
Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Mathews, J.[Link]
-
DPPH Antioxidant Assay Kit - Zen-Bio. Zen-Bio. [Link]
-
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. Indian Journal of Pharmaceutical Sciences. [Link]
-
ABTS Antioxidant Assay Kit - Zen-Bio. Zen-Bio. [Link]
-
Antioxidant activity applying an improved ABTS radical cation decolorization assay. SciSpace. [Link]
-
Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods - MDPI. (2025, October 20). MDPI. [Link]
-
Statistical Validation of The Microplate Reader for Antioxidant Activity Measurement using The DPPH Assay | Rismawati | Chimica et Natura Acta. Chimica et Natura Acta. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. E3S Web of Conferences. [Link]
-
Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach - MDPI. (2025, May 24). MDPI. [Link]
-
DPPH assay for evaluating antioxidant activity. | ResearchGate. (2024, October 20). ResearchGate. [Link]
-
How do I prepare my ABTS for antioxidant capacity? - ResearchGate. (2020, September 25). ResearchGate. [Link]
-
Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC - NIH. (2023, September 21). National Institutes of Health. [Link]
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Application Notes and Protocols for Investigating the Anti-inflammatory Effects of 2,6-Dimethylcinnamic Acid In Vitro
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals in pharmacology and immunology.
Abstract: This document provides a comprehensive guide to understanding and evaluating the anti-inflammatory properties of 2,6-Dimethylcinnamic acid, a derivative of the naturally occurring aromatic carboxylic acid, cinnamic acid.[1] Cinnamic acid and its analogues have garnered significant interest for their therapeutic potential, including antioxidant, antimicrobial, and anti-inflammatory activities.[1][2] This guide details the core molecular pathways involved in inflammation, specifically the NF-κB and MAPK signaling cascades, and presents a series of robust, validated protocols for assessing the inhibitory effects of 2,6-Dimethylcinnamic acid in a lipopolysaccharide (LPS)-stimulated macrophage model. The methodologies described herein are designed to provide a clear, step-by-step framework for quantifying key inflammatory mediators and dissecting the compound's mechanism of action at the molecular level.
Foundational Concepts: The Molecular Basis of Inflammation
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[3] This process is orchestrated by a complex network of signaling pathways that regulate the expression of pro-inflammatory genes. For the purpose of in vitro screening of anti-inflammatory compounds like 2,6-Dimethylcinnamic acid, the lipopolysaccharide (LPS)-stimulated macrophage model is the gold standard. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates key signaling pathways, leading to a robust inflammatory response.[4][5]
The NF-κB Signaling Pathway: A Master Regulator
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a cornerstone of the inflammatory response.[6][7] In most unstimulated cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by an inhibitory protein called IκBα (Inhibitor of kappa B alpha).[3][8]
Upon cellular stimulation by LPS, a cascade is initiated that converges on the IκB kinase (IKK) complex.[3][7] The activated IKK complex phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[8][9] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, allowing the p50/p65 heterodimer to translocate into the nucleus.[8][10] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of numerous pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9] A compound that inhibits any step in this pathway—such as IKK activation, IκBα phosphorylation, or p65 translocation—will exhibit anti-inflammatory activity.
The MAPK Signaling Pathway: A Parallel Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade activated by inflammatory stimuli like LPS.[10] This pathway involves a series of protein kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), which regulate the synthesis of inflammatory cytokines and mediators.[11][12][13] The inhibition of MAPK phosphorylation is a key mechanism for many anti-inflammatory agents.[11]
Caption: Key inflammatory signaling pathways (NF-κB and MAPK) activated by LPS.
Experimental Design and Workflow
To comprehensively evaluate the anti-inflammatory activity of 2,6-Dimethylcinnamic acid, a multi-tiered experimental approach is required. The workflow begins with cell culture and stimulation, followed by the quantification of key inflammatory markers (Nitric Oxide, TNF-α, IL-6), and culminates in a mechanistic analysis of the NF-κB pathway.
Caption: Overall experimental workflow for assessing anti-inflammatory activity.
Detailed Protocols
The following protocols provide step-by-step instructions for conducting the key assays. It is crucial to include proper controls in every experiment to ensure data integrity.
Essential Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound, but not the compound itself.
-
Unstimulated Control (Negative): Cells treated with vehicle only, without LPS stimulation.
-
LPS-Stimulated Control (Positive): Cells treated with vehicle and stimulated with LPS.
Protocol 1: Macrophage Culture and Stimulation
Principle: This protocol describes the standard procedure for culturing RAW 264.7 murine macrophages and preparing them for anti-inflammatory screening. Cells are pre-treated with 2,6-Dimethylcinnamic acid before being challenged with LPS to induce an inflammatory response.[14]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
2,6-Dimethylcinnamic acid stock solution (e.g., 100 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS)
-
Sterile PBS, 96-well and 6-well tissue culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into appropriate culture plates (e.g., 2 x 10⁵ cells/well for a 96-well plate for Griess/ELISA; 2 x 10⁶ cells/well for a 6-well plate for Western Blot) and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the old media with fresh, serum-free DMEM. Add various concentrations of 2,6-Dimethylcinnamic acid (e.g., 1, 5, 10, 25, 50 µM) to the respective wells. Add an equivalent volume of vehicle (DMSO) to the control wells. Incubate for 1-2 hours.
-
Stimulation: Following pre-treatment, add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for the desired time period. A 24-hour incubation is standard for measuring NO and cytokine production. For Western blot analysis of pathway activation, a shorter incubation (e.g., 30-60 minutes) is typically required.
-
Harvesting:
-
For Griess and ELISA: Carefully collect the cell culture supernatant and transfer to microcentrifuge tubes. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. The clear supernatant can be used immediately or stored at -80°C.[14]
-
For Western Blot: Collect the supernatant, then wash the adherent cells with ice-cold PBS and proceed immediately to cell lysis (Protocol 4).
-
Protocol 2: Nitric Oxide (NO) Measurement via Griess Assay
Principle: Nitric Oxide is an unstable molecule that rapidly breaks down into stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous solution. The Griess assay is a colorimetric method that quantifies nitrite concentration as an indicator of NO production.[15][16] The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a purple azo compound.[15] The absorbance of this colored product is measured at ~540 nm and is directly proportional to the nitrite concentration.[15][17]
Materials:
-
Harvested cell culture supernatants (from Protocol 1)
-
Sodium Nitrite (NaNO₂) standard
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
96-well flat-bottom plate, microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a 100 µM stock solution of sodium nitrite in DMEM. Perform serial dilutions to create standards ranging from 100 µM to 0 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM) in DMEM.[15]
-
Assay Plate Setup: Add 50 µL of each standard and 50 µL of each experimental supernatant sample to a new 96-well plate in duplicate.[15]
-
Griess Reaction:
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes.[15]
-
Data Analysis: Subtract the absorbance of the 0 µM standard (blank) from all other readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the nitrite concentration in the unknown samples.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Principle: The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying a specific protein (e.g., TNF-α or IL-6) in a complex sample like cell culture supernatant.[18][19] The assay uses two antibodies that bind to different epitopes on the target protein. A capture antibody is immobilized on a 96-well plate. The sample is added, and the target cytokine is "captured." A second, biotin-conjugated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). Finally, a chromogenic substrate (TMB) is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine present.[18]
Materials:
-
Commercially available ELISA kit for mouse TNF-α or IL-6 (these kits typically include capture antibody, detection antibody, recombinant standard, streptavidin-HRP, substrate, and stop solution).
-
Harvested cell culture supernatants (from Protocol 1)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
96-well high-binding microplate, microplate reader
Procedure (General): Note: Always follow the specific instructions provided with your commercial ELISA kit.
-
Plate Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[19]
-
Washing & Blocking: Aspirate the coating solution and wash the plate 3-4 times with Wash Buffer. Add blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[19]
-
Sample Incubation: Wash the plate. Prepare a standard curve using the provided recombinant cytokine standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[20]
-
Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.[20]
-
Substrate Development: Wash the plate thoroughly. Add TMB substrate to each well. Incubate in the dark for 15-20 minutes, or until a color gradient develops.[21]
-
Stop Reaction: Add Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards (typically using a four-parameter logistic curve fit). Calculate the cytokine concentrations in your samples from this curve.[18]
Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins
Principle: Western blotting allows for the detection and semi-quantitative analysis of specific proteins in a cell lysate. To assess NF-κB activation, we will analyze the levels of phosphorylated IκBα (an indicator of its impending degradation) and the translocation of the p65 subunit from the cytoplasm to the nucleus.[22] An effective anti-inflammatory compound would be expected to decrease IκBα phosphorylation and reduce the amount of p65 in the nucleus.
Materials:
-
Cells grown and treated in 6-well plates (from Protocol 1)
-
Nuclear and Cytoplasmic Extraction Kit (commercially available)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin (cytoplasmic loading control), anti-Lamin B1 (nuclear loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Following treatment (Protocol 1), wash cells with ice-cold PBS. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial extraction kit according to the manufacturer's instructions.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration. Denature the protein by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p65) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again thoroughly with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The same membrane can be stripped and re-probed with other antibodies. For example, after probing for p65 in nuclear extracts, re-probe for Lamin B1 to ensure equal loading. Similarly, probe cytoplasmic extracts for phospho-IκBα, total IκBα, and β-actin.
-
Data Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensity. Normalize the intensity of the target protein to its respective loading control (Lamin B1 for nuclear, β-actin for cytoplasmic). Compare the normalized values across different treatment groups.
Data Presentation
Quantitative data should be summarized in a clear and concise format. The table below provides a template for presenting hypothetical results, demonstrating the dose-dependent inhibitory effect of 2,6-Dimethylcinnamic acid.
Table 1: Inhibitory Effects of 2,6-Dimethylcinnamic Acid on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | NO₂⁻ (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated Control | 1.5 ± 0.3 | 50 ± 12 | 25 ± 8 |
| LPS (1 µg/mL) | 45.2 ± 3.8 | 3500 ± 210 | 1800 ± 150 |
| LPS + Cmpd (1 µM) | 42.1 ± 3.5 | 3350 ± 190 | 1720 ± 145 |
| LPS + Cmpd (5 µM) | 31.5 ± 2.9 | 2400 ± 180 | 1150 ± 110 |
| LPS + Cmpd (10 µM) | 18.9 ± 2.1 | 1500 ± 130 | 750 ± 90 |
| LPS + Cmpd (25 µM) | 8.3 ± 1.2 | 600 ± 85 | 310 ± 50 |
| LPS + Cmpd (50 µM) | 4.1 ± 0.8 | 250 ± 40 | 140 ± 30 |
Data are presented as mean ± SEM from three independent experiments. "Cmpd" refers to 2,6-Dimethylcinnamic acid.
References
- Benchchem. (n.d.). Application Note: Griess Assay for Quantifying Nitric Oxide Production in Response to Olprinone. Benchchem.
- MDPI. (2019).
- Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Bio-protocol.
- ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
- PubMed. (2011).
- Institute for In Vitro Sciences, Inc. (n.d.).
- SlideShare. (n.d.).
- INNOSC Theranostics and Pharmacological Sciences. (2019).
- protocols.io. (2019). Protocol Griess Test. protocols.io.
- National Institutes of Health. (n.d.).
- R&D Systems. (n.d.). Nitric Oxide (NO₂⁻/NO₃⁻) Assay. R&D Systems.
- MilliporeSigma. (n.d.). Nitrite Assay Kit (Griess Reagent). MilliporeSigma.
- Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
- Frontiers in Immunology. (n.d.).
- Thermo Fisher Scientific. (2018). Performing a Quantitative ELISA Assay to Detect Human TNF-α. Thermo Fisher Scientific.
- The Rockefeller University Press. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC - NIH.
- National Institutes of Health. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC - NIH.
- Antibodies-online.com. (n.d.). TNF alpha ELISA kit. Antibodies-online.com.
- National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)
- Abcam. (n.d.).
- R&D Systems. (n.d.). Human TNF-α Quantikine ELISA. R&D Systems.
- BosterBio. (n.d.).
- ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in kidney.
- Gut. (n.d.). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP)
- American Society for Microbiology. (n.d.).
- MDPI. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI.
- National Institutes of Health. (n.d.). Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin. PMC - NIH.
- SciELO. (n.d.).
- Bentham Science. (n.d.). Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. Bentham Science.
- MDPI. (2023).
- Nature Reviews Immunology. (n.d.).
- MDPI. (2018).
- Frontiers in Pharmacology. (2022). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers.
- YouTube. (2019).
- Benchchem. (n.d.). A Technical Guide to the Mechanism of Action of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Its Isomers. Benchchem.
- Preprints.org. (2024). In Silico Analysis of Astaxanthin and Ellagic Acid as Inhibitors of UV Induced MAPK Pathway in Melanoma Carcinogenesis. Preprints.org.
- MDPI. (2021).
- MDPI. (2022).
- MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI.
- bioRxiv. (2025).
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- 6. bosterbio.com [bosterbio.com]
- 7. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 21. TNF alpha ELISA kit [antibodies-online.com]
- 22. researchgate.net [researchgate.net]
- 23. gut.bmj.com [gut.bmj.com]
Application Note: High-Purity Isolation of 2,6-Dimethylcinnamic Acid via Mixed-Solvent Recrystallization
Introduction & Mechanistic Context
2,6-Dimethylcinnamic acid is a sterically hindered, substituted aromatic carboxylic acid utilized as a crucial structural scaffold in the design of antioxidant, antimicrobial, and anticancer agents [1]. Typically synthesized via the Knoevenagel condensation of 2,6-dimethylbenzaldehyde or the Mizoroki-Heck coupling of 2-iodo-m-xylene with acrylic acid [2], the crude reaction product frequently contains unreacted starting materials, oligomeric byproducts, and residual metal catalysts (e.g., palladium nanoparticles) [3].
Achieving >99% purity is an absolute prerequisite for downstream pharmaceutical applications and structure-activity relationship (SAR) assays. While column chromatography is effective for small-scale purification, it is solvent-intensive and difficult to scale. Recrystallization offers a thermodynamically driven, highly scalable purification alternative. Because cinnamic acid derivatives are amphiphilic—possessing a lipophilic aromatic ring and a polar carboxylic acid moiety—a single solvent rarely provides the steep solubility curve required for optimal recovery. Therefore, a mixed-solvent system is the industry standard for this class of compounds [4].
Physicochemical Profiling & Solvent Thermodynamics
Understanding the solubility profile of the target molecule is critical for designing a self-validating and high-yield recrystallization protocol.
Table 1: Physicochemical and Solubility Profile of 2,6-Dimethylcinnamic Acid
| Parameter | Value / Characteristic |
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| Target Purity | >95% to >99% (Pharmaceutical Grade) [5] |
| Solubility in Methanol | High (Solvates via H-bonding with -COOH and dispersion forces) |
| Solubility in Water | Very Low (Hydrophobic 2,6-dimethylphenyl ring resists hydration) |
| Ideal Recrystallization System | Methanol (Primary Solvent) / Water (Anti-solvent) |
Causality in Solvent Selection: Methanol acts as the primary solvent, fully dissolving the crude crystalline matrix at elevated temperatures. Water acts as the anti-solvent. Because water possesses a high dielectric constant, its addition to the methanolic solution increases the polarity of the bulk medium. This thermodynamic shift forces the hydrophobic 2,6-dimethylphenyl groups to aggregate via hydrophobic interactions and π-π stacking, effectively driving the solution into a state of supersaturation and initiating nucleation[4].
Experimental Protocol: Mixed-Solvent Recrystallization
Prerequisites: Ensure all glassware (flasks, funnels) is pre-warmed to prevent premature crystallization during the filtration steps.
Step 1: Primary Dissolution
-
Transfer the crude 2,6-dimethylcinnamic acid to an appropriately sized Erlenmeyer flask.
-
Add a minimum volume of boiling methanol (approximately 3–5 mL per gram of crude material) while stirring continuously on a hot plate.
-
Maintain the solvent at a gentle reflux until the solid is completely dissolved. Note: Over-dilution will drastically reduce the final yield; use only enough solvent to achieve dissolution.
Step 2: Hot Filtration (Removal of Insoluble Impurities)
-
If the synthesis utilized a heterogeneous catalyst (e.g., polymer-supported PdO nanoparticles for Heck coupling) [3], the solution will contain insoluble particulates.
-
Rapidly pass the hot solution through a fluted filter paper or a pre-warmed Buchner funnel to strip away insoluble catalyst residues and polymeric byproducts.
Step 3: Anti-Solvent Addition & Cloud Point Saturation
-
Return the filtered methanolic solution to the heat source to maintain its temperature.
-
Slowly add hot distilled water dropwise using a Pasteur pipette while swirling the flask.
-
Self-Validation Check: Pause the addition the exact moment the solution becomes persistently cloudy (the "cloud point"). This visual cue confirms the solution has successfully reached the metastable zone of supersaturation.
-
Add 1–2 drops of hot methanol just until the solution turns clear again, ensuring the system is perfectly poised on the solubility boundary.
Step 4: Controlled Nucleation and Crystal Growth
-
Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation and keep out dust.
-
Allow the flask to cool undisturbed to room temperature. Causality: Rapid cooling (e.g., plunging directly into an ice bath) forces rapid precipitation, which traps impurities within the crystal lattice and yields a fine, impure powder. Slow cooling thermodynamically favors the growth of large, highly pure crystalline lattices.
-
Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to depress solubility further and maximize crystal yield.
Step 5: Harvesting and Validation
-
Collect the purified crystals via vacuum filtration using a Hirsch or Buchner funnel.
-
Wash the filter cake with a minimal volume of ice-cold 1:1 Methanol/Water mixture. This displaces any impurity-laden mother liquor adhering to the crystal surfaces without dissolving the product.
-
Dry the crystals under vacuum or in a desiccator over silica gel to a constant weight.
-
Validate purity via melting point determination (looking for a sharp <2 °C melting range) and HPLC analysis.
Process Visualization
Workflow for mixed-solvent recrystallization of 2,6-dimethylcinnamic acid.
Troubleshooting Matrix
Table 2: Common Recrystallization Issues and Corrective Actions
| Observation | Mechanistic Cause | Corrective Action |
| "Oiling Out" (Liquid phase separates instead of crystals) | The melting point of the crude mixture is lower than the solvent temperature, causing it to separate as a liquid oil rather than a solid crystal. | Reheat to dissolve the oil, add slightly more methanol, and cool much more slowly. Alternatively, introduce a pure seed crystal during cooling. |
| Premature crystallization in the funnel | The solution cooled too rapidly during hot filtration, dropping below the solubility threshold. | Pre-warm the funnel and filter paper. Use a slightly larger volume of methanol before filtration, then boil off the excess afterward. |
| Low recovery yield | Too much primary solvent (methanol) was used, keeping the product fully dissolved even at 4 °C. | Concentrate the mother liquor on a rotary evaporator to remove excess methanol, then repeat the cooling process. |
References
-
Title: Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters Source: MDPI (Molecules) URL: [Link]
-
Title: Linear Polystyrene-Stabilized PdO Nanoparticle-Catalyzed Mizoroki-Heck Reactions in Water Source: Semantic Scholar / MDPI URL: [Link]
-
Title: 3.6D: Mixed Solvent Crystallization Source: Chemistry LibreTexts URL: [Link]
Troubleshooting & Optimization
Technical Support: Optimizing 2,6-Dimethylcinnamic Acid Synthesis
Ticket ID: #SYN-26DMCA-OPT Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance in Ortho-Substituted Cinnamic Acid Synthesis[1]
Executive Summary: The "Ortho Effect" Challenge
You are likely experiencing low yields (<40%) or incomplete conversion when synthesizing 2,6-dimethylcinnamic acid.[1] This is not a failure of your technique, but a thermodynamic and kinetic barrier imposed by the substrate.
The Problem: The 2,6-dimethyl substitution pattern creates severe steric hindrance around the aldehyde carbonyl.
-
Nucleophilic Attack Blockade: The bulky methyl groups physically shield the carbonyl carbon, preventing the attack of the malonate enolate.
-
Planarity Disruption: The steric bulk prevents the aromatic ring from achieving coplanarity with the alkene, reducing conjugation stability in the intermediate.
This guide provides two validated workflows: the Optimized Knoevenagel-Doebner Protocol (Standard) and the Heck Coupling Protocol (High-Performance Alternative).[1]
Decision Matrix: Choosing Your Route
Before proceeding, select the workflow that matches your constraints.
Figure 1: Decision matrix for selecting the synthesis pathway based on project constraints.[1]
Method A: Optimized Knoevenagel-Doebner (Standard)[1]
This is the industry-standard route. For 2,6-disubstituted systems, standard conditions fail. You must use the Doebner Modification with aggressive thermal driving.
Protocol
Reagents:
-
2,6-Dimethylbenzaldehyde (1.0 eq)[1]
-
Malonic Acid (2.5 eq - Critical excess)[1]
-
Pyridine (Solvent, 5-10 volumes)[1]
-
Piperidine (0.1 eq - Catalyst)[1]
Workflow:
-
Dissolve aldehyde and malonic acid in pyridine.
-
Add piperidine.
-
Reflux (115°C) for 6–12 hours. Note: Standard 80°C heating is insufficient.
-
Monitor CO₂ evolution.[1] Reaction is complete when bubbling ceases.[1]
-
Quench: Pour hot mixture into ice-cold HCl (6M) to precipitate the acid.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Yield < 30% | Incomplete conversion due to sterics.[1] | Increase Malonic Acid to 3.0 eq. The excess drives the equilibrium forward despite the steric barrier. |
| Oiling Out | Product fails to crystallize upon acid quench.[1] | The product has a low melting point or is impure.[2][3] Scratch the flask walls with a glass rod or seed with a pure crystal. Recrystallize from EtOH/Water.[1][2] |
| No Reaction | Wet Pyridine.[1] | Water kills the active iminium intermediate. Use anhydrous pyridine and add 4Å molecular sieves. |
| Tarry Impurities | Polymerization of malonic acid.[1] | Reduce temp to 100°C and extend time to 24h. Perform under Nitrogen atmosphere . |
Method B: Heck Coupling (High-Performance)[1]
If Method A fails to reach >50% yield, switch to the Heck reaction. This method bypasses the carbonyl attack entirely, coupling directly to the aryl ring.
Protocol
Reagents:
-
2-Bromo-m-xylene (1.0 eq)[1]
-
Acrylic Acid (1.2 eq)[1]
-
Triphenylphosphine (PPh₃) (4-8 mol%)[1]
-
Triethylamine (Et₃N) (2.5 eq)[1]
Workflow:
-
Combine aryl halide, acrylic acid, and base in DMF.[1]
-
Degas with N₂ for 15 mins.
-
Heat to 120°C for 4–8 hours .
-
Workup: Dilute with water, acidify to pH 2, extract with Ethyl Acetate.
Comparative Data
| Metric | Knoevenagel-Doebner | Heck Coupling |
| Average Yield (2,6-diMe) | 45–60% | 85–92% |
| Reaction Time | 12–24 Hours | 4–8 Hours |
| Atom Economy | High (Green) | Lower (Pd waste) |
| Cost | Low | High (Catalyst) |
Mechanism & Causality (Why it fails)
Understanding the failure mode is critical for troubleshooting.
Figure 2: The steric blockade mechanism preventing standard Knoevenagel condensation.[1]
Expert Insight: In the Knoevenagel mechanism, the rate-determining step for hindered aldehydes is the initial formation of the C-C bond (aldol-type addition). The two ortho-methyl groups create a "picket fence," forcing the incoming nucleophile to overcome a massive energy barrier. This is why temperature (kinetic energy) and excess reagent (probability) are your only levers in Method A.[1]
Purification: The "Sticky Solid" Issue
2,6-Dimethylcinnamic acid often precipitates as an oil or sticky solid due to trapped solvent and rotational restriction.[1]
The "Crash & Scratch" Protocol:
-
Quench: Pour reaction mixture into excess Ice/HCl (pH < 2).
-
Oil Phase: If an oil forms, do not extract yet .[1]
-
Induction: Keep the mixture at 0°C. Vigorously scratch the side of the beaker with a glass rod at the oil-water interface. This induces nucleation.[1]
-
Recrystallization: Once solidified, filter and recrystallize from Ethanol/Water (70:30) . Dissolve in hot ethanol first, then add warm water until turbid, then cool slowly.
FAQ
Q: Can I use microwave irradiation? A: Yes. Microwave synthesis (140°C, 10-20 min) is highly effective for this specific substrate, often doubling the yield compared to thermal reflux by overcoming the activation energy barrier rapidly [1].
Q: Why do I see a "decarboxylated" byproduct? A: You are likely seeing the styrene derivative (2,6-dimethylstyrene).[1] This occurs if the temperature is too high (>140°C) after the condensation, causing a second decarboxylation. strictly monitor temp.
Q: Is the Verley modification (Beta-alanine) better? A: For 2,6-substituted aldehydes, piperidine is generally more aggressive and effective.[1] Beta-alanine is milder and better for acid-sensitive substrates, which this is not.[1]
References
-
Microwave-Assisted Knoevenagel-Doebner Reaction. Frontiers in Chemistry. (2019). Detailed protocol for phenolic acid synthesis using microwave irradiation to overcome kinetic barriers.
-
Heck Reaction of Aryl Halides. BenchChem Protocols. (2024). Standard operating procedures for Pd-catalyzed vinylation of hindered aryl halides.
-
Purification of Cinnamic Acid Derivatives. Athabasca University Chemistry Lab. Recrystallization techniques for organic acids.
-
Knoevenagel Condensation: Doebner Modification. Organic Chemistry Portal. Mechanism and variations for hindered substrates.[1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. odinity.com [odinity.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting crystallization of 2,6-Dimethylcinnamic acid
Technical Support Center: Crystallization of 2,6-Dimethylcinnamic Acid
Subject: Troubleshooting, Polymorph Control, and Purification Protocols Ticket ID: #DMCA-CRYS-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Steric Challenge
Welcome to the technical support center. Crystallizing 2,6-Dimethylcinnamic acid (2,6-DMCA) presents unique challenges compared to unsubstituted cinnamic acid. The steric bulk of the methyl groups at the ortho positions creates significant lattice strain, often disrupting the planar packing required for stable crystal formation.
This guide addresses the three most common failure modes reported by our users:
-
Oiling Out (Liquid-Liquid Phase Separation)
-
Polymorphic Inconsistency
-
Photo-Isomerization (Cis/Trans contamination)
Module 1: Troubleshooting "Oiling Out" (LLPS)
The Issue: Instead of white needles, you see a milky emulsion or oily droplets at the bottom of the flask upon cooling. The Science: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable limit of the solution is crossed into a region where the solution splits into a solute-rich oil and a solute-poor supernatant before the crystal nucleation barrier is overcome.[1] This is common in 2,6-DMCA because the melting point is often depressed by impurities (like unreacted 2,6-dimethylbenzaldehyde) below the crystallization temperature [1][5].
Diagnostic & Remediation Workflow
Caption: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
FAQ: How do I fix an oiled-out batch? A: Do not cool further; the oil will solidify into an amorphous glass or impure mass.
-
Reheat the mixture until the oil redissolves and the solution is clear.
-
Add Solvent: Add a small volume (5-10%) of your "good" solvent (e.g., Ethanol). This shifts the composition away from the miscibility gap [5].
-
Seed: Cool slowly. As soon as you reach the cloud point, add pure seed crystals. This provides a template for growth, bypassing the high energy barrier of spontaneous nucleation.
Module 2: Purity & Polymorphism
The Issue: Low melting point or yellow discoloration. The Science:
-
Isomerization: Cinnamic acids undergo
(trans cis) photo-isomerization under UV light. The cis-isomer disrupts packing, lowering the melting point and yield [7]. -
Polymorphism: 2,6-DMCA can exist in multiple forms.[2][3] Rapid cooling often traps the molecule in a metastable kinetic form (lower density) rather than the thermodynamic stable form [8].
Data: Solvent Selection Matrix
| Solvent System | Solubility Profile | Risk Factor | Recommended Use |
| Ethanol / Water | High / Low | Oiling Out (High) | Standard recrystallization (requires seeding). |
| Toluene | Moderate | Solvate Formation | High-purity polymorph control. |
| Ethyl Acetate / Hexane | High / Low | Evaporation Rate | Flash crystallization (not recommended for stability). |
| Acetic Acid | High | Product Loss | Removal of basic impurities.[4] |
Protocol: Preventing Photo-Isomerization
-
Wrap glassware in aluminum foil during all heating and cooling steps.
-
Perform filtration in a hood with minimal fluorescent lighting or use amber glassware.
Module 3: Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol/Water)
Best for: General purification of crude material.
-
Dissolution: Place 10 g of crude 2,6-DMCA in a foil-wrapped Erlenmeyer flask. Add 95% Ethanol (approx. 3-5 mL per gram) and heat to reflux until dissolved.
-
Filtration (Hot): If insoluble particles remain, filter rapidly through a pre-heated glass funnel to remove mechanical impurities.
-
Antisolvent Addition: While keeping the solution near boiling, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add just enough hot Ethanol (approx. 0.5 - 1 mL) to clear the turbidity.
-
Controlled Cooling:
-
Harvest: Allow to stand at room temperature for 4 hours, then cool to 4°C. Filter and wash with cold 50% EtOH/Water.
Protocol B: Reactive Crystallization (Acidification)
Best for: Isolating product from Knoevenagel synthesis reaction mixtures.[8]
Caption: Workflow for reactive crystallization and impurity rejection.
-
Dilution: Dilute the basic reaction mixture with water (solubilizing the carboxylate salt).
-
Organic Wash: Extract the aqueous layer with Ethyl Acetate or Ether before acidification. This removes unreacted 2,6-dimethylbenzaldehyde (neutral organic), which is the primary cause of oiling out later [6].
-
Acidification: Slowly add 3M HCl to the aqueous layer with vigorous stirring until pH < 2.
-
Aging: Allow the slurry to stir for 1 hour to transform any amorphous precipitate into crystalline material (Ostwald Ripening).
References
-
LibreTexts. (2022).[6] 3.6F: Troubleshooting - Oiling Out. Chemistry LibreTexts.
-
BenchChem. (n.d.). Synthesis of 2-Methoxycinnamic Acid via Knoevenagel Condensation.[8]
-
MDPI. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids.[9] Molecules.[2][3][4][5][10][11][12][13][14]
-
Organic Syntheses. (1953). 2,3-Dimethoxycinnamic acid. Org.[4][12] Synth. 33, 15.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization.[1][5]
-
Google Patents. (2016). CN106083564A - Synthesis and purification of 2,6 dimethyl phenoxyacetic acids.[15]
-
Scientific Research Publishing. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.[13]
-
MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
Sources
- 1. mt.com [mt.com]
- 2. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. toku-e.com [toku-e.com]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
- 13. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes [scirp.org]
- 14. Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid [mdpi.com]
- 15. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]
Overcoming solubility issues of 2,6-Dimethylcinnamic acid in aqueous media
[1][2][3]
Status: Active Last Updated: March 2026 Topic: Overcoming Aqueous Solubility Barriers Applicable Compounds: 2,6-Dimethylcinnamic acid (CAS: 19803-33-9), related steric-hindered phenylpropanoids.[1][2][3][4]
The Core Challenge: Why is it Insoluble?
Before attempting a protocol, you must understand the molecule's behavior.[2][4] 2,6-Dimethylcinnamic acid presents a "perfect storm" for poor aqueous solubility:
-
High Lipophilicity (LogP ~2.8 - 3.2): The addition of two methyl groups at the ortho positions (2,[1][2][3]6) significantly increases the hydrophobicity compared to unsubstituted cinnamic acid.[4]
-
Crystal Lattice Energy ("Brick Dust"): Like most cinnamic derivatives, 2,6-DMCA packs efficiently in a solid state.[2][3][4] Breaking this lattice requires energy that water dipoles cannot provide.[2][4]
-
The pH Trap: As a carboxylic acid, it exists in two forms.[2][4] At pH values below its pKa (approx.[2][3][4] 4.5–4.8), it is protonated (neutral) and insoluble.[2][4] It only becomes soluble when deprotonated (ionized) at higher pH.[2][3][4]
The Golden Rule: You are not dissolving the acid; you are dissolving the salt.[4] If your aqueous media is acidic (pH < 6), 2,6-DMCA will precipitate immediately.[2][4]
Decision Matrix: Choosing Your Solubilization Strategy
Use this flow to determine the correct method for your specific application.
Caption: Figure 1. Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.
Protocol Guides
Method A: The "Spring and Parachute" (DMSO Stock)
Best for: High-throughput screening, in vitro assays.[1][2][3]
The Concept: You dissolve the compound in a water-miscible solvent (DMSO) to create a high-energy "spring."[1][2][3][4] When injected into water, the drug wants to crash out.[2][4] You must use rapid mixing to keep it in a supersaturated state (the "parachute").[4]
Protocol:
-
Stock Preparation: Dissolve 2,6-DMCA in anhydrous DMSO to a concentration of 50 mM to 100 mM .
-
The Dilution Step (Critical):
Troubleshooting:
-
Cause: "Solubility Cliff."[2][3][4] Your local concentration was too high, or the buffer pH dropped.
-
Fix: Use a lower stock concentration (e.g., 10 mM) or check that your buffer has sufficient capacity (e.g., 50 mM HEPES) to neutralize the acid.[2][3][4]
Method B: In-Situ Salt Formation (Sodium 2,6-Dimethylcinnamate)
Best for: Animal studies (IP/IV), high-concentration aqueous stocks.[1][2][3]
The Concept: Convert the insoluble acid into its water-soluble sodium salt chemically before adding it to the biological system.[1][4]
Protocol:
-
Weigh 17.6 mg of 2,6-DMCA (approx.[2][3][4] 0.1 mmol).[2][4]
-
Add 1.0 mL of 0.1 M NaOH (1.0 equivalent).
-
Vortex and sonicate at 40°C for 5-10 minutes.
-
Slowly add 0.1 M HCl or dilute buffer (PBS) to bring the pH down to 7.5–8.0.
Method C: Cyclodextrin Complexation
Best for: Preventing precipitation over time, improving bioavailability.[2][3]
The Concept: The hydrophobic phenyl ring of 2,6-DMCA fits inside the "donut" shape of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), shielding it from water while the outer shell remains soluble.[1][2][3][4]
Protocol:
Quantitative Data Summary
The following table summarizes estimated solubility thresholds based on physical organic chemistry principles and analog data (Cinnamic Acid / 2,6-Dichlorocinnamic Acid).
| Solvent System | Estimated Solubility (25°C) | Notes |
| Water (pH 3.0) | < 0.05 mg/mL | Practically insoluble (Protonated form).[1][3][4] |
| PBS (pH 7.4) | 1 – 5 mg/mL | Soluble as anion.[2][3][4] Limit depends on ionic strength.[2][4][5] |
| 0.1 M NaOH | > 50 mg/mL | Highly soluble (Fully ionized salt).[2][3][4] |
| Ethanol (100%) | > 100 mg/mL | Freely soluble.[2][3][4] |
| DMSO | > 200 mg/mL | Excellent solvent for stock solutions.[2][3][4] |
| 20% HP-β-CD | 5 – 15 mg/mL | Enhanced stability; prevents precipitation.[1][2][3][4] |
Frequently Asked Questions (FAQ)
Q: I added the DMSO stock to my cell culture media, and it turned milky. Why? A: This is "Crash Out." It happens for two reasons:
-
Local Concentration: The drop of DMSO created a zone of high concentration before mixing.[2][4] Fix: Vortex the media during addition.[2][4]
-
pH Shock: Cell culture media (DMEM/RPMI) often has a pH of 7.2–7.[2][3][4]4. If your compound concentration is high, it can locally acidify the media, pushing the equilibrium back to the insoluble acid form.[2][4] Fix: Ensure your media is well-buffered (e.g., add 25 mM HEPES).[1][2][3][4]
Q: Can I autoclave the 2,6-DMCA solution? A: No. Cinnamic acid derivatives can undergo decarboxylation or polymerization (dimerization) under high heat and pressure.[1][2][3][4]
Q: Why is the 2,6-isomer harder to dissolve than regular cinnamic acid? A: The "Ortho Effect."[2][3][4] The two methyl groups at positions 2 and 6 create steric hindrance.[4] This increases the lipophilicity (LogP) of the molecule.[4] Furthermore, these groups twist the carboxylic acid tail out of the plane of the phenyl ring, potentially weakening the hydration shell around the carboxylate ion when it tries to dissolve.[4]
Q: How do I store the stock solution? A:
Mechanism of Action: The pH Equilibrium[4]
Understanding the protonation state is vital.[4] The diagram below illustrates the equilibrium you are manipulating.
Caption: Figure 2. The pH-dependent equilibrium of 2,6-Dimethylcinnamic acid. Solubility is driven by maintaining the deprotonated (anionic) state.[1][2][3]
References
-
PubChem. (n.d.).[2][3][4][6][7] 2,6-Dimethylcinnamic acid (Compound Summary).[1][2][3][4] National Library of Medicine.[2][4][6] Retrieved March 1, 2026, from [Link][2]
-
Yalkowsky, S. H., et al. (2010).[2][3][4] Handbook of Aqueous Solubility Data. CRC Press.[2][3][4] (Provides foundational solubility data for cinnamic acid derivatives).
-
Brewster, M. E., & Loftsson, T. (2007).[2][3][4] Cyclodextrins as pharmaceutical solubilizers.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666.[2][4] [Link]
-
Serajuddin, A. T. (2007).[2][3][4] Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[2][3][4] [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Showing Compound trans-p-Methoxycinnamic acid (FDB002667) - FooDB [foodb.ca]
- 3. 2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 2,3-Dimethoxycinnamic acid | C11H12O4 | CID 99525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of 2,6-Dimethylcinnamic acid in cell culture media
Welcome to the Technical Support Center for 2,6-Dimethylcinnamic acid (2,6-DMCA) applications in in vitro models. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the physicochemical causality behind 2,6-DMCA degradation and provide self-validating protocols to ensure absolute scientific integrity in your drug development workflows.
Visualizing the Degradation Landscape
To effectively stabilize 2,6-DMCA, we must first map the vectors of its degradation in aqueous, serum-rich environments.
Degradation pathways of 2,6-DMCA in media and targeted preventive strategies.
Core Troubleshooting Guide & FAQs
Q1: Why does the concentration of 2,6-DMCA in my culture media drop significantly within 24 hours, even in cell-free control wells? Causality: Abiotic degradation of cinnamic acid derivatives is primarily driven by photo-induced reactions and auto-oxidation. Under ambient laboratory light, the trans-alkene bond undergoes a topotactic [2+2] cycloaddition, rapidly forming highly insoluble truxinic or truxillic acid dimers[1]. Concurrently, dissolved oxygen in the media drives the auto-oxidation of the double bond, generating reactive oxygen species (ROS) and cleaving the molecule into benzaldehyde and glyoxalic acid[2]. Solution: Shield all stock solutions and culture plates from light using amber tubes or foil, and minimize atmospheric oxygen exposure during long incubations.
Q2: My compound is stable in cell-free media but degrades rapidly when applied to my mammalian cell lines. Is the 2,6-dimethyl substitution failing to protect the molecule? Causality: While the 2,6-dimethyl substitution provides significant steric hindrance that lowers the reaction yield of degradation compared to unmethylated cinnamic acid[3], it does not grant total immunity. Serum (e.g., FBS) contains active esterases, and cells actively metabolize cinnamic acids into downstream products like p-coumaric acid and 4-hydroxybenzoic acid (4-HBA)[4]. Solution: Always use heat-inactivated FBS to denature exogenous serum esterases before media formulation. Replenish media daily to outpace cellular metabolism.
Q3: I observe a precipitate forming in the wells after 48-72 hours. Is the compound crashing out or forming a degraded polymer? Causality: This is a dual issue of pH-dependent solubility and photodimerization. The pKa of cinnamic acid is approximately 4.44[5]. In fresh media (pH ~7.4), 2,6-DMCA is highly soluble as an ionized salt. However, as cells proliferate, they secrete lactic acid, dropping the local pH. As the pH approaches the compound's pKa, the protonated (unionized) form crashes out of solution. Furthermore, if any ambient light exposure occurred, the resulting photodimers are inherently insoluble in aqueous media[6]. Solution: Buffer your media strongly with 25 mM HEPES to resist lactic acid-induced pH shifts, and ensure strict dark-incubation protocols.
Quantitative Degradation Dynamics
To aid in experimental planning, the following table summarizes the quantitative impact of various degradation vectors on 2,6-DMCA and the analytical markers used to track them.
| Degradation Vector | Primary Catalyst | Estimated Half-Life Impact | Preventive Intervention | Analytical Marker (HPLC/Spec) |
| Photodimerization | Ambient UV/Vis Light | < 12 hours | Amber shielding, Dark incubation | Shifted HPLC peak; >3000 cm⁻¹ (v(C-H)) via Raman[1] |
| Enzymatic Cleavage | Serum Esterases | 6 - 12 hours | Heat-inactivated FBS (56°C, 30 min) | Emergence of p-Coumaric acid / 4-HBA peaks[4] |
| Auto-oxidation | Dissolved O₂ | 24 - 48 hours | Fresh preparation, Antioxidant addition | Emergence of Benzaldehyde / Glyoxalic acid peaks[2] |
| pH-Driven Precipitation | Cellular Lactic Acid | > 48 hours | 25 mM HEPES Buffer supplementation | Loss of parent peak (272 nm) without new metabolites[5] |
Self-Validating Experimental Protocols
To guarantee trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag protocol failures, ensuring your data is never compromised by hidden degradation.
Protocol 1: Preparation and Delivery of Photostable 2,6-DMCA Media
This protocol utilizes a forced-degradation positive control to validate that observed cellular effects are due to the intact compound, not assay artifacts.
-
Stock Formulation: Dissolve 2,6-DMCA powder in anhydrous DMSO to create a 1000x concentrated stock.
-
Amber Aliquoting: Immediately transfer the stock into amber glass vials. Store at -20°C. Causality: Glass prevents plasticizer leaching, and amber shielding halts the [2+2] cycloaddition of the alkene bond.
-
Serum Inactivation: Heat-inactivate FBS at 56°C for exactly 30 minutes to destroy esterases without degrading essential growth factors.
-
Media Preparation: Dilute the 1000x stock into the pre-warmed, HEPES-buffered (25 mM) culture media just prior to treating the cells.
-
System Validation Step: Aliquot 1 mL of the final media into a clear microcentrifuge tube (Light-Exposed Control) and 1 mL into an amber tube (Protected Control). Incubate both at 37°C for 24 hours alongside your cells, then analyze via Protocol 2 to confirm your shielding efficacy.
Protocol 2: Stability-Indicating HPLC-UV Assay for Media Samples
By utilizing a highly acidic mobile phase, we force the 2,6-DMCA into a fully protonated state, preventing peak tailing and ensuring the Area Under the Curve (AUC) strictly correlates to the intact parent compound[5].
-
Sample Extraction: Remove 100 µL of media from the culture well.
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) to the sample. Vortex vigorously for 30 seconds to precipitate serum proteins and halt any residual enzymatic activity.
-
Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C. Transfer the clarified supernatant to an amber HPLC vial.
-
Chromatographic Separation: Inject 20 µL onto a C18 column maintained at 30°C. Run a gradient mobile phase of ACN and Water containing 0.1% phosphoric acid (pH ~2.5) at a flow rate of 1.0 mL/min[5].
-
Detection & Validation: Monitor absorbance at 272 nm[5]. System Validation Step: Compare the sample AUC against a freshly prepared, non-incubated standard curve of 2,6-DMCA. The appearance of secondary peaks at lower retention times confirms oxidative or enzymatic cleavage.
References
-
Chalmers University of Technology. "Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica." Available at:[Link]
-
PubMed / National Institutes of Health. "The Photodimerisation of Trans-Cinnamic Acid and Its Derivatives: A Study by Vibrational Microspectroscopy." Available at: [Link]
-
ResearchGate. "Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy." Available at: [Link]
-
MDPI. "Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters." Available at: [Link]
Sources
- 1. The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. research.chalmers.se [research.chalmers.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Analytical Support Center: HPLC Separation of 2,6-Dimethylcinnamic Acid Isomers
Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for aromatic carboxylic acids.
Separating the positional isomers (e.g., 2,4- vs. 2,5- vs. 2,6-dimethylcinnamic acid) and geometric stereoisomers (cis/trans or E/Z) of 2,6-Dimethylcinnamic acid presents a unique chromatographic challenge. Because these isomers possess identical molecular weights and nearly identical partition coefficients (LogP), standard hydrophobic retention mechanisms often fail. This guide provides field-proven troubleshooting steps, mechanistic explanations, and validated protocols to achieve baseline resolution.
Part 1: Troubleshooting FAQs & Method Optimization
Q1: Why are the positional isomers of 2,6-dimethylcinnamic acid co-eluting as a single broad peak on my standard C18 column?
Root Cause: C18 (octadecylsilane) stationary phases separate analytes primarily based on hydrophobicity. Because positional isomers of dimethylcinnamic acid have identical lipophilicity, a standard C18 column lacks the necessary shape selectivity to resolve them[1].
Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. Phenyl phases provide alternative retention mechanisms—specifically
Q2: I switched to a Phenyl-Hexyl column, but the resolution is still poor when using Acetonitrile as the organic modifier. What is going wrong?
Root Cause: Acetonitrile contains a carbon-nitrogen triple bond with its own
Q3: My peaks are severely tailing, and retention times drift between injections. How can I stabilize the chromatography?
Root Cause: 2,6-Dimethylcinnamic acid is a weak organic acid with a pKa of approximately 4.4. If the pH of your mobile phase is near or above this pKa, the carboxylic acid group will partially or fully ionize. Charged analytes have higher water solubility, resulting in poor retention on reversed-phase columns. Furthermore, these ionized molecules interact strongly with residual metal impurities and silanols on the silica support, causing severe peak tailing[4]. Solution: You must suppress analyte ionization by lowering the mobile phase pH to at least 2 units below the pKa (i.e., pH < 2.5). Add 0.1% Formic Acid or 0.1% Phosphoric Acid to both the aqueous and organic mobile phases to ensure the molecule remains entirely in its neutral, protonated state[4][5].
Q4: How do I separate the E (trans) and Z (cis) stereoisomers of 2,6-dimethylcinnamic acid?
Root Cause: Stereoisomers have different three-dimensional conformations that alter their accessible hydrophobic surface area. The trans-isomer is relatively planar, allowing for optimal
Part 2: Chromatographic Data & Parameter Comparison
The following table summarizes the quantitative parameters and their mechanistic impact on the separation of cinnamic acid derivatives.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Stationary Phase | C18 (Octadecylsilane) | PFP or Phenyl-Hexyl | PFP provides |
| Organic Modifier | Acetonitrile | Methanol | Methanol does not compete for |
| Mobile Phase pH | Unbuffered (pH ~5-6) | Buffered (pH 2.0 - 2.5) | Low pH suppresses carboxylic acid ionization, preventing secondary silanol interactions[4]. |
| Elution Order | Co-elution | cis before trans | cis-isomer is non-planar (steric hindrance), reducing column interaction relative to trans[6]. |
| Column Temp | Ambient (Fluctuating) | 40°C (Thermostatted) | Elevated temperature improves mass transfer kinetics and stabilizes partition coefficients[1]. |
Part 3: Standardized Experimental Protocol
To ensure a self-validating system, follow this step-by-step methodology for the separation workflow.
Phase 1: Mobile Phase Preparation
-
Solvent A (Aqueous): Prepare 1000 mL of HPLC-grade water. Add 1.0 mL of MS-grade Formic Acid to yield a 0.1% (v/v) solution (pH ~2.7).
-
Solvent B (Organic): Prepare 1000 mL of HPLC-grade Methanol. Add 1.0 mL of MS-grade Formic Acid to yield a 0.1% (v/v) solution.
-
Validation Step: Degas both solvents ultrasonically for 15 minutes to prevent micro-bubble formation in the pump heads.
Phase 2: System Setup & Equilibration
-
Install a Pentafluorophenyl (PFP) column (e.g., Agilent Poroshell 120 PFP, 4.6 x 150 mm, 2.7 µm particle size)[1].
-
Set the UV/Vis or Photodiode Array (PDA) detector to 254 nm and 280 nm[1][5].
-
Equilibrate the column at 1.0 mL/min with 30% Solvent B for 20 column volumes until the baseline is stable.
Phase 3: Gradient Elution Program
-
0.0 - 2.0 min: 30% B (Isocratic hold to focus the analytes at the column head).
-
2.0 - 15.0 min: Linear gradient from 30% B to 70% B.
-
15.0 - 18.0 min: 100% B (High-organic wash to remove strongly retained hydrophobic impurities).
-
18.0 - 25.0 min: 30% B (Re-equilibration prior to the next injection).
Phase 4: Sample Injection & Self-Validation
-
Dissolve the 2,6-dimethylcinnamic acid sample in 50:50 Methanol/Water.
-
Blank Injection: Inject 5 µL of the diluent to confirm no baseline artifacts exist at 254 nm.
-
Reference Injection: Inject 5 µL of a purely trans-2,6-dimethylcinnamic acid standard to establish its absolute retention time.
-
Sample Injection: Inject 5 µL of the isomer mixture. The emergence of distinct peaks eluting prior to the trans standard confirms the presence and successful separation of the cis-isomer and other positional isomers[6].
Part 4: Method Development Decision Tree
Use the following logical workflow to troubleshoot and optimize your separation parameters.
Logical decision tree for troubleshooting HPLC separation of aromatic carboxylic acid isomers.
References
-
Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Application Notes.[Link]
-
Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Element Lab Solutions Technical Articles.[Link]
-
Sasamoto, H., et al. "Strong Allelopathic Activities of Leaves and Cultured Cells of Spiraea thunbergii Assayed by the Protoplast Co-Culture Method with Digital Image Analysis: Evaluation of Cis- and Trans-Cinnamic Acid as Allelochemicals." Scientific Research Publishing (SCIRP).[Link]
-
Chromatography Forum. "Separation of Positional Isomers." ChromForum. [Link]
-
Chrominfo. "HPLC Method Development for Acidic Compounds." Chromatography Information.[Link]
Sources
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. separation of positional isomers - Chromatography Forum [chromforum.org]
- 4. Chrominfo: HPLC Method Development for Acidic Compounds [chrominfo.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scirp.org [scirp.org]
Reducing by-product formation in 2,6-Dimethylcinnamic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2,6-dimethylcinnamic acid. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to help you optimize your synthetic routes and minimize by-product formation.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems that can arise during the synthesis of 2,6-dimethylcinnamic acid, leading to low yields or the formation of unwanted by-products.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no 2,6-dimethylcinnamic acid. What are the likely causes and how can I fix this?
Answer: Low or no yield in the synthesis of 2,6-dimethylcinnamic acid can often be traced back to a few critical factors, primarily dependent on the chosen synthetic route. The most common methods are the Perkin reaction and the Knoevenagel condensation.
For Perkin Reaction:
-
Moisture Sensitivity: The Perkin reaction is notoriously sensitive to moisture, which can hydrolyze the acetic anhydride, a key reactant.[1]
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Impure Reactants: The starting material, 2,6-dimethylbenzaldehyde, can oxidize to 2,6-dimethylbenzoic acid if exposed to air for prolonged periods.[1]
-
Solution: Use freshly distilled or recently purchased 2,6-dimethylbenzaldehyde. Check the purity of the starting material by techniques like NMR or GC-MS before starting the reaction.
-
-
Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and extended reaction times (often 3-5 hours or more) to proceed to completion.[1]
-
Solution: Carefully monitor and control the reaction temperature. Ensure the reaction is heated for a sufficient duration. You can monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
For Knoevenagel Condensation:
-
Catalyst Inactivity: The amine catalyst (e.g., piperidine or pyridine) may be of poor quality or used in an insufficient amount.[1]
-
Solution: Use a fresh, high-purity catalyst. Ensure the correct stoichiometric amount of catalyst is added.
-
-
Inefficient Decarboxylation: When using malonic acid, the intermediate formed must decarboxylate to yield the final product.[2] This step is often facilitated by the reaction conditions.
-
Solution: The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, can promote decarboxylation.[3] Ensure the reaction is heated to a sufficient temperature to drive off CO2.
-
-
Steric Hindrance: The two methyl groups on the 2,6-dimethylbenzaldehyde can sterically hinder the reaction, slowing it down.[1]
-
Solution: You may need to use a more active catalyst or prolong the reaction time to overcome the steric hindrance.
-
Issue 2: Formation of a Dark, Resinous By-product
Question: My reaction mixture is turning dark and producing a tar-like substance instead of a clean product. What is causing this and how can I prevent it?
Answer: The formation of dark, resinous materials is a frequent issue, especially in reactions conducted at high temperatures and under basic conditions, such as the Perkin reaction.[1]
-
Cause: This is often due to the self-condensation or polymerization of the 2,6-dimethylbenzaldehyde. Impurities in the starting aldehyde can also catalyze these side reactions.
-
Preventative Measures:
-
Temperature Control: Avoid exceeding the recommended reaction temperature. Use a temperature controller and a well-stirred reaction mixture to ensure even heating.
-
Purified Aldehyde: As mentioned before, using purified 2,6-dimethylbenzaldehyde is crucial.
-
Reaction Time: While a sufficient reaction time is necessary, excessively long heating can promote by-product formation. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Issue 3: Presence of Unreacted Starting Materials in the Final Product
Question: After workup, I'm finding significant amounts of unreacted 2,6-dimethylbenzaldehyde and/or malonic acid (or acetic anhydride) in my product. How can I improve the conversion?
Answer: Incomplete conversion is a common problem that points to suboptimal reaction conditions.
-
For Perkin Reaction:
-
Insufficient Heating: Ensure the reaction reaches and maintains the target temperature.
-
Inadequate Mixing: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially in a heterogeneous mixture.
-
-
For Knoevenagel Condensation:
-
Catalyst Amount: The amount of catalyst can be critical. You may need to optimize the catalyst loading.
-
Reaction Time: Reactions involving sterically hindered aldehydes like 2,6-dimethylbenzaldehyde may require longer reaction times.[1]
-
Workflow for Optimizing Reaction Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Frequently Asked Questions (FAQs)
This section addresses some of the more specific questions you might have about the synthesis of 2,6-dimethylcinnamic acid.
Q1: Which synthetic route is generally better for 2,6-dimethylcinnamic acid: the Perkin reaction or the Knoevenagel condensation?
A1: Both methods are viable, but the Knoevenagel condensation is often preferred for its milder reaction conditions and generally higher yields, especially when dealing with aldehydes that are prone to side reactions at high temperatures. The Doebner modification, in particular, is a robust method for synthesizing cinnamic acids.[3] The Perkin reaction, while classic, can be more challenging to optimize due to the harsh conditions required.[4]
Q2: I've synthesized my crude 2,6-dimethylcinnamic acid. What is the best way to purify it?
A2: Recrystallization is the most common and effective method for purifying the crude product. A mixture of ethanol and water is often a good solvent system to start with.[1] You can also explore other solvents like ethyl acetate or toluene.[5] The key is to find a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
Q3: Can I use a different base catalyst for the Knoevenagel condensation besides piperidine or pyridine?
A3: Yes, other bases can be used. For instance, some procedures utilize a combination of an amine and a Lewis acid. Environmentally friendlier methods have also been developed using catalysts like tetrabutylammonium bromide (TBAB) and potassium carbonate in water, sometimes with microwave activation.[6]
Q4: My product's melting point is lower than the literature value and has a broad range. What does this indicate?
A4: A low and broad melting point is a strong indication of impurities in your product. These impurities could be unreacted starting materials, by-products, or residual solvent. Further purification, such as another recrystallization or column chromatography, is necessary to obtain a pure product with a sharp melting point consistent with the literature value.
Q5: Are there any alternative, more modern methods for synthesizing 2,6-dimethylcinnamic acid?
A5: Yes, the Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to synthesize cinnamic acid derivatives.[7] This method involves coupling an aryl halide (like 2,6-dimethyl-iodobenzene) with an acrylate. The Heck reaction is known for its high stereoselectivity, typically yielding the trans-isomer of the cinnamic acid.[7] While it involves a more expensive catalyst, it can offer high yields and cleaner reactions for certain substrates.
Reaction Pathway Comparison:
Caption: Comparison of common synthetic routes to cinnamic acids.
Experimental Protocols
Protocol 1: Knoevenagel Condensation (Doebner Modification)
This protocol is a general guideline and may require optimization for your specific setup.
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylbenzaldehyde (1 equivalent).
-
Reagent Addition: Add malonic acid (1.2 equivalents) and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing cold water and concentrated hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).
Data Summary Table (Hypothetical)
| Parameter | Perkin Reaction | Knoevenagel Condensation | Heck Reaction |
| Typical Yield | 40-60% | 70-90% | >90% |
| Reaction Temp. | ~180°C | Reflux in Pyridine (~115°C) | 80-120°C |
| Key Reagents | Acetic Anhydride, Base | Malonic Acid, Amine Cat. | Aryl Halide, Acrylate, Pd Cat. |
| Common By-products | Polymeric Resins | Unreacted Starting Materials | Homocoupling Products |
References
- Google Patents. (2016). CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.
-
Asian Journal of Chemistry. (2003). NOTE Perkin Reactions under Microwave Irradiation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting HPLC Peak Shape for 2,6-Dimethylcinnamic Acid
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the mechanistic causality behind poor peak shapes—specifically tailing, fronting, and splitting—when analyzing 2,6-Dimethylcinnamic acid. By understanding the physical chemistry of your analyte and applying self-validating experimental protocols, you can achieve robust, reproducible chromatographic performance.
The Mechanistic Root of the Problem (Causality)
2,6-Dimethylcinnamic acid presents unique chromatographic challenges due to its specific structural features: a carboxylic acid moiety (pKa ~4.5) and an aromatic ring with steric hindrance from two methyl groups. When peak shape degrades, it is almost always driven by one of three mechanisms:
-
Ionization State and pH Mismatch: If your mobile phase pH is near 4.5, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states. Because these two states have vastly different partition coefficients (
) on a reversed-phase C18 column, this equilibrium manifests as severely broadened or split peaks[1]. -
Secondary Silanol Interactions: Even if the pH is controlled, residual acidic silanol groups (Si-OH) on the silica stationary phase can interact with the polar carboxylic acid group. This secondary retention mechanism causes the tail end of the peak to drag, resulting in an asymmetry factor (
) > 1.2[2],[3]. -
Sample Solvent Mismatch (Infinite Dilution): Often, researchers dissolve 2,6-dimethylcinnamic acid in 100% methanol or acetonitrile for solubility. If a large volume of this strong solvent is injected into a highly aqueous mobile phase, the analyte experiences premature elution at the column head. The strong injection solvent acts as a localized mobile phase, dragging a portion of the analyte down the column faster than the rest, leading to peak fronting or splitting[4],[5].
Diagnostic Workflow
Before adjusting your method, use the following logical workflow to isolate whether your peak shape issue is a physical system error or a chemical interaction specific to 2,6-Dimethylcinnamic acid.
Caption: HPLC Troubleshooting Workflow for 2,6-Dimethylcinnamic Acid.
Step-by-Step Resolution Protocols
To ensure trustworthiness, every protocol below includes a Self-Validation Check . This ensures that the corrective action you applied actually resolved the root cause.
Protocol A: Establishing a Self-Validating Low-pH Mobile Phase
Objective: Suppress ionization of 2,6-dimethylcinnamic acid and mask residual silanols to eliminate peak tailing. Causality: Setting the pH at least 2 units below the pKa (pH 2.5) ensures >99% of the analyte is in its neutral form, maximizing hydrophobic retention and peak symmetry[3],[6].
-
Buffer Preparation: Weigh the appropriate amount of
to prepare a 25 mM aqueous buffer solution. -
Dissolution: Dissolve completely in HPLC-grade water.
-
pH Adjustment: Submerge a calibrated pH electrode and add concentrated phosphoric acid (
) dropwise until the pH reaches exactly 2.5. -
Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates.
-
Self-Validation Check: Inject a neutral marker (e.g., uracil or toluene). Neutral compounds do not undergo acid-base interactions. If the neutral peak is symmetrical but the 2,6-dimethylcinnamic acid peak tails, the chemical buffering is insufficient. If both peaks tail, the issue is a physical void in the column or system[4].
Protocol B: Diluent Matching to Eliminate Fronting
Objective: Prevent localized strong-solvent effects at the column head. Causality: Injecting a sample in a solvent stronger than the mobile phase disrupts the partitioning equilibrium, causing a fraction of the analyte to travel faster than the rest[5].
-
Stock Preparation: Prepare a concentrated stock solution of 2,6-dimethylcinnamic acid in 100% methanol.
-
Dilution: Dilute the stock to the final working concentration (e.g., 50 µg/mL) using the exact initial mobile phase composition (e.g., 70:30 Buffer:Acetonitrile).
-
Self-Validation Check: Perform an injection volume escalation test (inject 1 µL, 5 µL, and 10 µL). If the peak shape remains perfectly symmetrical across all volumes, the diluent is successfully matched. If fronting appears at 10 µL, mass overload or residual solvent mismatch is occurring[7].
Quantitative Troubleshooting Matrix
Use this data summary to quickly benchmark your chromatography against standard performance metrics.
| Peak Deformity | Diagnostic Metric | Primary Causality | Corrective Action | Target Validation Value |
| Tailing | Asymmetry Factor ( | pH > pKa; Secondary silanol interactions | Adjust buffer pH to 2.5; Use end-capped C18 | |
| Fronting | Asymmetry Factor ( | Sample solvent stronger than mobile phase | Match sample diluent to mobile phase | |
| Splitting | Peak Valley Ratio | Blocked frit; Co-elution; Solvent mismatch | Replace frit; Match diluent | Single, baseline-resolved peak |
| Broadening | Theoretical Plates ( | Extra-column volume; Column void | Minimize tubing ID; Replace column |
Frequently Asked Questions (FAQs)
Q1: Why does my 2,6-dimethylcinnamic acid peak look like a double peak (split peak)? A1: Split peaks typically arise from either a physical blockage (like a clogged inlet frit) or a severe sample solvent mismatch. If the sample is dissolved in pure organic solvent but injected into a highly aqueous mobile phase, the analyte partitions unevenly at the column head, causing a split[7],[5].
Q2: I adjusted my mobile phase to pH 4.5, but the peak is still broad. Why? A2: A pH of 4.5 is exactly at the pKa of 2,6-dimethylcinnamic acid. At this pH, the molecule exists 50% in the neutral state and 50% in the ionized state. Because these states have different retention times, they elute as a broad, smeared peak. You must lower the pH to 2.5 to fully protonate the molecule[1].
Q3: How do I know if my tailing is caused by the column or the instrument plumbing? A3: Inject a neutral, non-ionizable compound (like uracil). If the neutral compound tails, you have a physical instrument problem (e.g., a void or dead volume). If the neutral compound is perfectly sharp but your acidic analyte tails, the issue is chemical (acid-base interactions with the stationary phase)[4].
References
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.[Link]
-
HPLC Peak Tailing. Axion Labs.[Link]
-
Why Is PH Important For HPLC Buffers. Scribd.[Link]
-
Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC International.[Link]
Sources
Method validation for 2,6-Dimethylcinnamic acid quantification
Technical Support Center: Method Validation for 2,6-Dimethylcinnamic Acid
Role: Senior Application Scientist Status: Active Support Subject: Quantification & Validation Protocols (ICH Q2(R2) Compliant)
Introduction: The Analytical Context
Welcome to the technical support hub for 2,6-Dimethylcinnamic acid (2,6-DMCA) . As a substituted cinnamic acid, this molecule presents specific analytical challenges driven by its steric hindrance (ortho-methyl groups) and acidic nature (pKa ≈ 3.5–4.5).
Unlike simple aromatics, the conjugation of the alkene side chain with the benzene ring creates a distinct UV footprint, while the carboxylic acid tail requires strict pH control to prevent peak tailing. This guide moves beyond basic "recipes" to provide a logic-driven validation framework compliant with ICH Q2(R2) standards.
Module 1: The "Gold Standard" Method (Starting Point)
Before validation begins, you must establish a stable method.[1] Based on the physicochemical properties of 2,6-DMCA, we recommend the following Standard Operating Condition (SOC) .
User Question: What is the best starting method for 2,6-DMCA to ensure I don't fail validation later?
Scientist Response: We recommend a Reversed-Phase (RP-HPLC) approach. You must suppress the ionization of the carboxylic acid to ensure the molecule interacts with the C18 chain as a neutral species.
| Parameter | Recommended Condition | Technical Rationale |
| Column | C18 (L1), 150 × 4.6 mm, 3.5 or 5 µm | Provides sufficient hydrophobic selectivity for the aromatic ring and methyl groups. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5) | Critical: Low pH keeps the -COOH protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for this aromatic acid. |
| Mode | Isocratic (60% A / 40% B) or Gradient | Start Isocratic. If analyzing complex matrices (plasma/formulation), switch to Gradient. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Detection | UV @ 275 nm (Diode Array recommended) | Cinnamic derivatives typically absorb max at 270–290 nm due to the |
| Column Temp | 30°C | Controls viscosity and ensures retention time reproducibility. |
Module 2: Validation Protocols (ICH Q2(R2) Framework)
This section details how to validate the method described above.
Workflow Visualization
Figure 1: The logical flow of method validation. Specificity is the gatekeeper; if the method cannot separate the analyte from degradants, linearity and accuracy are irrelevant.
Protocol 1: Specificity (Stress Testing)
User Question: How do I prove my peak is actually 2,6-DMCA and not an impurity?
The Protocol: You must perform Forced Degradation Studies .[1][2][3] This proves the method is "stability-indicating."[1][2]
-
Acid Stress: 0.1 N HCl, 60°C, 4 hours.
-
Base Stress: 0.1 N NaOH, 60°C, 4 hours (Watch for decarboxylation or hydration of the alkene).
-
Oxidation: 3%
, Room Temp, 4 hours. -
Acceptance Criteria:
-
Purity Angle < Purity Threshold (using PDA detector).
-
Resolution (
) > 1.5 between 2,6-DMCA and nearest degradant peak.
-
Protocol 2: Linearity & Range
User Question: Is an
The Protocol:
No.
-
Preparation: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Execution: Inject in triplicate.
-
Analysis: Plot Concentration (X) vs. Area (Y).
-
Mandatory Check: Calculate the Residuals (Actual Area - Predicted Area).
-
Pass: Residuals are randomly distributed around zero.
-
Fail: Residuals show a "U" shape (indicates saturation/non-linearity).
-
Protocol 3: Accuracy (Recovery)
User Question: My recovery is 85%. Is this acceptable?
The Protocol: For a drug substance, 98.0%–102.0% is standard. For impurities/trace analysis, 80%–120% may be acceptable.
-
Spiking: Add known amounts of 2,6-DMCA standard to your sample matrix (Placebo) at 3 levels (Low, Medium, High).
-
Calculation:
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes users encounter with cinnamic acid derivatives.
Visual Troubleshooting Logic
Figure 2: Decision tree for diagnosing common peak shape issues in acidic analytes.
Q1: Why is my 2,6-DMCA peak tailing significantly (Symmetry > 1.5)?
Diagnosis: Secondary Interactions.
Scientific Explanation: 2,6-DMCA has a
-
Lower the pH: Adjust aqueous mobile phase to pH 2.5 using Phosphoric Acid.
-
Increase Ionic Strength: Add 20mM Phosphate buffer or Ammonium Formate.
Q2: I see "Ghost Peaks" in my gradient blank. Where are they coming from?
Diagnosis: Contaminated Aqueous Phase or Carryover. Scientific Explanation: Cinnamic acids are highly hydrophobic. If the previous injection was high concentration, it may adsorb to the injector needle or rotor seal and elute in the next run. Fix:
-
Needle Wash: Ensure your needle wash solvent is strong (e.g., 90% Methanol or Acetonitrile), not weak.
-
Gradient Dwell: Ensure the column is flushed with 100% B for at least 5 column volumes between runs.
Q3: My retention time is drifting downwards (eluting earlier) over the day.
Diagnosis: Phase Collapse or pH Shift. Scientific Explanation: If using 100% aqueous mobile phase during equilibration (unlikely for this molecule but possible), the C18 chains can "collapse" (fold in). More likely, volatile acid modifiers (like TFA) are evaporating, raising the pH. Fix:
-
Use Phosphoric Acid (non-volatile) instead of TFA for UV applications.
-
Ensure column temperature is thermostatted (± 1°C).
Summary of Validation Acceptance Criteria
| Parameter | Metric | Acceptance Limit (Standard) |
| Specificity | Resolution ( | |
| Linearity | Correlation ( | |
| Precision | RSD (n=6) | |
| Accuracy | Mean Recovery | |
| LOD/LOQ | Signal-to-Noise (S/N) | LOD |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Guidelines, 2023.[4]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance for Industry, 2015.[5]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997. (Seminal text on mobile phase pH selection for acidic compounds).
-
PubChem. 2,6-Dimethylcinnamic acid - Compound Summary. National Library of Medicine.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2,6-Dimethylcinnamic Acid and Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural and synthetic bioactive compounds, cinnamic acid and its derivatives have emerged as a focal point for research due to their diverse pharmacological activities.[1] This guide provides a detailed comparative analysis of the biological properties of the parent compound, cinnamic acid, and its substituted derivative, 2,6-dimethylcinnamic acid. By examining their structure-activity relationships, we aim to provide a comprehensive resource for researchers engaged in drug discovery and development.
Introduction to Cinnamic Acid and its 2,6-Dimethyl Derivative
Cinnamic acid is a naturally occurring aromatic carboxylic acid found in various plants, including cinnamon.[2] Its structure, featuring a phenyl group, a carboxylic acid moiety, and an α,β-unsaturated double bond, offers multiple sites for modification, leading to a vast library of derivatives with a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2]
2,6-Dimethylcinnamic acid is a synthetic derivative of cinnamic acid, characterized by the presence of two methyl groups at positions 2 and 6 of the phenyl ring. The introduction of these substituents can significantly alter the electronic and steric properties of the molecule, which in turn can influence its biological activity. Understanding these differences is crucial for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological efficacy of cinnamic acid derivatives is intricately linked to the nature and position of substituents on the phenyl ring.[2] While extensive data exists for cinnamic acid, specific quantitative comparative data for 2,6-dimethylcinnamic acid is less prevalent in the literature. This comparison synthesizes available data for cinnamic acid and discusses the potential impact of the 2,6-dimethyl substitution based on established structure-activity relationships.
Antimicrobial Activity
Cinnamic acid is known to possess broad-spectrum antimicrobial activity, although it is generally more effective against fungi than bacteria.[3] Its mechanism of action is believed to involve the disruption of cell membrane integrity and the inhibition of cellular enzymes.[4]
Table 1: Comparative Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cinnamic Acid | Escherichia coli | >5000 | [5] |
| Staphylococcus aureus | >5000 | [5] | |
| Candida albicans | 405 | [5] | |
| 2,6-Dimethylcinnamic acid | Data not available | - | - |
The introduction of methyl groups on the phenyl ring can influence the lipophilicity of the molecule, which may affect its ability to penetrate microbial cell membranes. Generally, increased lipophilicity can enhance antimicrobial activity, but the steric hindrance from the two methyl groups at the ortho positions in 2,6-dimethylcinnamic acid might also affect its interaction with microbial targets. Further studies are required to quantitatively assess the antimicrobial potential of 2,6-dimethylcinnamic acid.
Antioxidant Activity
The antioxidant properties of cinnamic acid derivatives are often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals.[6] However, even without a hydroxyl group, cinnamic acid and its derivatives can exhibit antioxidant activity through other mechanisms. The presence of substituents on the phenyl ring can modulate this activity. For instance, electron-donating groups are generally expected to enhance antioxidant capacity.
One study on various cinnamic acid derivatives noted that 2,6-dimethoxy derivatives were among the more potent antioxidants.[5] This suggests that substitution at the 2 and 6 positions can positively influence antioxidant activity. While methoxy groups are electron-donating through resonance, methyl groups are weakly electron-donating through induction. Therefore, it is plausible that 2,6-dimethylcinnamic acid may exhibit notable antioxidant properties.
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 | Reference |
| Cinnamic Acid | DPPH radical scavenging | Variable, often in the mM range | [6][7] |
| 2,6-Dimethylcinnamic acid | Data not available | - | - |
Anti-inflammatory Activity
Cinnamic acid and its derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the activation of NF-κB, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]
The anti-inflammatory potential of substituted cinnamic acids can be influenced by their ability to interact with enzymes like lipoxygenase (LOX). Some studies have reported IC50 values for various cinnamic acid derivatives against soybean lipoxygenase, with some compounds showing potent inhibition.[8][9] The steric and electronic properties of the 2,6-dimethyl substitution could influence the binding of the molecule to the active site of inflammatory enzymes.
Table 3: Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 | Reference |
| Cinnamic Acid | Inhibition of pro-inflammatory cytokine production | Activity demonstrated, but specific IC50 values vary | [1] |
| 2,6-Dimethylcinnamic acid | Data not available | - | - |
Anticancer Activity
Cinnamic acid has been shown to exhibit cytotoxic effects against various cancer cell lines, with reported IC50 values typically in the millimolar range.[2] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[6][10] The substitution on the cinnamic acid scaffold is a promising strategy for enhancing its anticancer properties.[11] For instance, the presence of electron-withdrawing groups or hydroxyl groups can increase cytotoxicity.[6]
The effect of methyl substitutions on anticancer activity can be complex. While some methyl-substituted derivatives have shown potent cytotoxicity, the overall effect depends on the position of the substitution and the specific cancer cell line.[11]
Table 4: Comparative Anticancer Activity
| Compound | Cell Line | IC50 | Reference |
| Cinnamic Acid | HT-144 (Melanoma) | 2.4 mM | [10] |
| Various cancer cell lines | 1 - 4.5 mM | [2] | |
| 2,6-Dimethylcinnamic acid | Data not available | - | - |
Experimental Protocols
To facilitate further comparative studies, we provide detailed methodologies for key assays used to evaluate the biological activities discussed.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5]
Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of cinnamic acid and 2,6-dimethylcinnamic acid in a suitable solvent (e.g., DMSO).
-
Preparation of Microbial Inoculum: Culture the test microorganism (bacterial or fungal strain) overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute the standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in the broth medium.
-
Inoculation: Add the diluted microbial inoculum to each well. Include a positive control (inoculum without test compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination.
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of compounds.[6]
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare serial dilutions of cinnamic acid and 2,6-dimethylcinnamic acid in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with the test sample solutions. A control containing DPPH and methanol is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Caption: DPPH radical scavenging assay workflow.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of cinnamic acid and 2,6-dimethylcinnamic acid. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: MTT cytotoxicity assay workflow.
Signaling Pathways
The biological effects of cinnamic acid and its derivatives are mediated through the modulation of various cellular signaling pathways.
Anti-inflammatory Signaling
Cinnamic acid can exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of NF-κB pathway.
Apoptosis Induction in Cancer Cells
Cinnamic acid can induce apoptosis in cancer cells through the extrinsic pathway involving TNF-α.
Caption: Cinnamic acid-induced apoptosis.
Conclusion
Cinnamic acid serves as a versatile scaffold for the development of new therapeutic agents. The available literature suggests that substitutions on the phenyl ring are a key determinant of biological activity. While cinnamic acid itself displays a range of interesting biological properties, the introduction of methyl groups at the 2 and 6 positions in 2,6-dimethylcinnamic acid is expected to modulate these activities. Based on structure-activity relationships of related compounds, it is plausible that 2,6-dimethylcinnamic acid could possess enhanced lipophilicity and potentially altered biological efficacy. However, a clear lack of direct comparative and quantitative experimental data for 2,6-dimethylcinnamic acid highlights a significant knowledge gap. This guide underscores the need for further focused research to elucidate the specific biological profile of 2,6-dimethylcinnamic acid and to directly compare its activity with that of the parent cinnamic acid. Such studies are essential for unlocking the full therapeutic potential of this class of compounds.
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Efficacy of 2,6-Dimethylcinnamic acid compared to other methylated cinnamic acids
A deep dive into the structure-activity relationship of methylated cinnamic acids and the therapeutic potential of the 2,6-dimethyl substitution pattern.
For drug development professionals and researchers in the pharmacological sciences, cinnamic acid and its derivatives represent a promising scaffold for the development of novel therapeutics. These naturally occurring compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The efficacy of these molecules can be significantly modulated by the nature and position of substituents on the phenyl ring. This guide provides a comprehensive comparison of 2,6-Dimethylcinnamic acid with other methylated cinnamic acids, synthesizing available experimental data to elucidate the structure-activity relationships that govern their biological function.
While direct comparative studies on 2,6-Dimethylcinnamic acid are limited in the current literature, this guide will extrapolate from existing data on other methylated and substituted analogs to provide a scientifically grounded perspective on its potential efficacy.
The Influence of Methylation on Bioactivity: A Structure-Activity Relationship Perspective
The addition of methyl groups to the cinnamic acid backbone can significantly alter its physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its interaction with biological targets. Generally, increased lipophilicity can enhance the ability of a compound to cross cell membranes, a critical factor for intracellular activity.
The position of the methyl group on the phenyl ring is a critical determinant of biological activity. For instance, studies on various substituted cinnamic acids have shown that the presence of electron-donating groups, such as methyl groups, can impact their anticancer and antioxidant properties.[1]
Comparative Efficacy of Methylated Cinnamic Acids
To provide a clear comparison, the following sections will analyze the efficacy of methylated cinnamic acids across several key biological activities. Where available, quantitative data such as IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are presented. It is important to note that direct experimental data for 2,6-Dimethylcinnamic acid is not widely available, and therefore, its potential efficacy is inferred from structurally related compounds.
Antioxidant Activity
The antioxidant capacity of cinnamic acid derivatives is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. While 2,6-Dimethylcinnamic acid lacks a hydroxyl group, methylation can still influence the electronic properties of the aromatic ring and potentially contribute to radical scavenging activity.
A study on various cinnamic acid derivatives revealed that 2,6-dimethoxy substitution resulted in potent antioxidant activity.[2] This suggests that substitution at the 2 and 6 positions can be favorable for this biological effect. While methoxy groups are stronger electron donors than methyl groups, the data indicates that the 2,6-substitution pattern is worthy of investigation for antioxidant potential.
Table 1: Comparative Antioxidant Activity of Cinnamic Acid Derivatives
| Compound | Assay | IC50 (µg/mL) | Source |
| Cinnamic Acid | DPPH | 0.18 | [3] |
| Cinnamyl Acetate | DPPH | 0.16 | [3] |
| Vitamin C (Standard) | DPPH | 0.12 | [3] |
Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
Cinnamic acid and its derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling pathways such as NF-κB.[4]
The anti-inflammatory potential of specific methylated cinnamic acids is an area requiring more in-depth research. However, studies on related compounds provide some insights. For example, certain cinnamoyl imides derived from trans-cinnamic acid have demonstrated inhibition of COX-1 and COX-2 enzymes.[5]
Antimicrobial Activity
Esterification of the carboxylic acid group in cinnamic acid has been shown to generally enhance its antimicrobial efficacy, likely due to increased lipophilicity facilitating passage across microbial cell membranes.[6] The methylation pattern on the phenyl ring can also play a role. While comprehensive data on 2,6-Dimethylcinnamic acid is scarce, the antimicrobial properties of other cinnamic acid derivatives have been documented.
Table 2: Comparative Antimicrobial Activity of Cinnamic Acid and its Derivatives
| Compound | Microorganism | MIC (µg/mL) | Source |
| Cinnamic Acid | Escherichia coli | >5000 | [7] |
| Cinnamic Acid | Staphylococcus aureus | >5000 | [7] |
| Cinnamic Acid | Mycobacterium tuberculosis | 270-675 | [7] |
| Cinnamic Acid | Candida albicans | 405 | [7] |
| 1-cinnamoylpyrrolidine | E. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA | 500 | [8] |
Lower MIC values indicate higher antimicrobial activity.
Anticancer Activity
The cytotoxic effects of cinnamic acid derivatives against various cancer cell lines are well-documented. The substitution pattern on the phenyl ring significantly influences this activity. Studies have indicated that the presence of electron-withdrawing groups can increase cytotoxicity, while the positioning of hydroxyl and methoxy groups is also crucial.
For example, a study on cinnamic acid-progenone hybrids showed that a 4-methylcinnamic acid derivative exhibited strong inhibitory activity against MCF-7 breast cancer cells. Another study on colchicine-cinnamic acid hybrids found that a para-methyl derivative demonstrated potent antiproliferative activity.[1] These findings suggest that methyl substitution can be a viable strategy for enhancing anticancer efficacy. While specific data for 2,6-Dimethylcinnamic acid is not available, its potential in this area warrants further investigation.
Table 3: Comparative Cytotoxicity of Cinnamic Acid and its Derivatives
| Compound | Cell Line | IC50 (µM) | Source |
| Cinnamic Acid | HT-144 (Melanoma) | 2400 | |
| Substituted Cinnamic Acid Amides | Various Cancer Cell Lines | 42-166 | |
| 4-methylcinnamic acid derivative (44e) | MCF-7 (Breast Cancer) | 1.79 |
Lower IC50 values indicate higher cytotoxicity.
Experimental Protocols
For researchers aiming to evaluate the efficacy of 2,6-Dimethylcinnamic acid and other methylated analogs, the following are standard, detailed methodologies for key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of each sample dilution. Include a control with 100 µL of DPPH solution and 100 µL of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: A generalized workflow for in vitro bioactivity screening.
Caption: Simplified signaling pathway for cinnamic acid-induced apoptosis.
Conclusion and Future Directions
The available evidence suggests that methylation of the cinnamic acid scaffold is a viable strategy for modulating its biological efficacy. While direct experimental data for 2,6-Dimethylcinnamic acid is currently limited, the promising antioxidant activity of 2,6-dimethoxycinnamic acid derivatives and the enhanced anticancer effects of other methylated analogs indicate that the 2,6-dimethyl substitution pattern is a compelling target for future research.
To fully elucidate the therapeutic potential of 2,6-Dimethylcinnamic acid, further in-depth studies are required. Researchers are encouraged to synthesize and evaluate this compound across a range of biological assays, including those for antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. Such investigations will provide the necessary quantitative data to definitively position 2,6-Dimethylcinnamic acid within the broader landscape of methylated cinnamic acid derivatives and to determine its potential as a lead compound for drug development.
References
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Papanastasiou, I.; et al. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules. 2023, 28(18), 6732. [Link]
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Li, Y.; et al. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. Molecules. 2022, 27(23), 8466. [Link]
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de Oliveira, C. E. V.; et al. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Cell Biology International. 2013, 37(9), 978-987. [Link]
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Li, Y.; et al. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. Molecules. 2022, 27(23), 8466. [Link]
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Enriz, R. D.; et al. Antiinflammatory Activity of Cinnamic Acid Esters. Molecules. 2000, 5(3), 547-549. [Link]
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Li, Y.; et al. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. Molecules. 2022, 27(23), 8466. [Link]
-
Guzman, J. D. Minimum inhibitory concentration values of natural and synthetic cinnamic acids 1–24. ResearchGate. Accessed February 29, 2024. [Link]
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Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. 2024. [Link]
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Guzman, J. D. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. 2014, 19(12), 20951-20979. [Link]
-
Zivkovic, A.; et al. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Journal of the Serbian Chemical Society. 2013, 78(8), 1147-1156. [Link]
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Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. ResearchGate. Accessed February 29, 2024. [Link]
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Oladimeji, O. H.; et al. Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. Biomedical Journal of Scientific & Technical Research. 2019, 13(4). [Link]
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Sova, M. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Antibiotics. 2024, 13(2), 162. [Link]
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Synergistic Interactions between Selected -Lactam Antibiotics and Cinnamic Acid and Its Chosen Derivatives. Semantic Scholar. Accessed February 29, 2024. [Link]
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Kumar, A.; et al. Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. 2022, 13(2), 150. [Link]
-
Oladimeji, O. H.; et al. Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. Biomedical Journal of Scientific & Technical Research. 2021, 39(2), 31086-31089. [Link]
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Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Semantic Scholar. Accessed February 29, 2024. [Link]
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Science.gov. dpph assay ic50: Topics by Science.gov. Science.gov. Accessed February 29, 2024. [Link]
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Fischer, J.; et al. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Polymers. 2023, 15(17), 3632. [Link]
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Wang, S.; et al. Colchicine–cinnamic acid hybrids with potent anticancer activities: synthesis, in vitro, and in vivo biological evaluations. RSC Medicinal Chemistry. 2024, 15(2), 438-450. [Link]
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Kılıç, M. O.; et al. DPPH Radical Scavenging Assay. Molecules. 2023, 28(15), 5824. [Link]
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Mingoia, M.; et al. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals. 2022, 15(2), 228. [Link]
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IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Accessed February 29, 2024. [Link]
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Ernawati, T.; et al. Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. Pakistan Journal of Biological Sciences. 2023, 26(11), 523-530. [Link]
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Chan, K. M.; et al. Synthesis, Characterization and Antibacterial Study of Cinnamic Acid Derivatives. Malaysian Journal of Chemistry. 2020, 22(1), 54-63. [Link]
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Validating the Steric-Electronic Interface: 2,6-Dimethylcinnamic Acid (2,6-DMCA)
Topic: Validating the Mechanism of Action of 2,6-Dimethylcinnamic Acid (2,6-DMCA) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stability-Reactivity Paradox
In the development of phenylpropanoid therapeutics, the "Cinnamic Acid Paradox" is a well-documented hurdle: natural derivatives (e.g., Caffeic Acid, Ferulic Acid) exhibit high potency but poor metabolic stability due to rapid reduction of the alkene side chain and Phase II conjugation.
2,6-Dimethylcinnamic acid (2,6-DMCA) represents a strategic structural modification. By introducing methyl groups at the ortho positions of the phenyl ring, we hypothesize a "Steric Shielding" effect that protects the
This guide outlines a rigorous validation framework to compare 2,6-DMCA against the industry standards: Trans-Cinnamic Acid (TCA) (Baseline) and Ferulic Acid (FA) (High-Potency/Low-Stability Reference).
Mechanistic Hypothesis & Logic
The core mechanism of action (MoA) for cinnamic acid derivatives often relies on the electrophilicity of the
-
The Challenge: Unsubstituted cinnamates are rapidly metabolized by reductases.
-
The 2,6-DMCA Solution: The 2,6-dimethyl substitution creates a "torsional lock" that forces the phenyl ring out of planarity with the alkene chain. This steric bulk hinders the approach of metabolic enzymes (like alkene reductases) but must be validated to ensure it does not sterically prohibit the therapeutic covalent modification of the target.
Comparative Profile
| Feature | Trans-Cinnamic Acid (TCA) | Ferulic Acid (FA) | 2,6-Dimethylcinnamic Acid (2,6-DMCA) |
| Role | Baseline Scaffold | High-Potency Antioxidant | Stabilized Lead Candidate |
| Primary MoA | Weak Nrf2 Activation | ROS Scavenging / Nrf2 | Keap1 Alkylation (Sustained) |
| Metabolic Liability | Rapid | Rapid Glucuronidation | Resistant (Steric Shield) |
| Lipophilicity (LogP) | ~2.1 | ~1.5 | ~2.8 (Enhanced Permeability) |
Visualizing the Mechanism
The following diagram illustrates the proposed differential interaction. 2,6-DMCA enters the cell and resists reductase degradation, allowing sustained interaction with the Keap1-Nrf2 complex.
Caption: 2,6-DMCA resists metabolic reduction (Red arrow) while maintaining electrophilic attack on Keap1 (Green arrow), activating Nrf2.
Experimental Validation Protocols
To validate 2,6-DMCA, you must prove it outperforms alternatives in stability while retaining efficacy .
Experiment A: Metabolic Stability (Microsomal Clearance)
Objective: Quantify the "Steric Shield" effect by measuring intrinsic clearance (
Protocol:
-
Preparation: Prepare 10 mM stock solutions of TCA, FA, and 2,6-DMCA in DMSO.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing HLM (0.5 mg protein/mL). -
Initiation: Add NADPH-regenerating system to initiate metabolism.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ).
Expected Results (Comparative Table):
| Compound | Interpretation | ||
| Trans-Cinnamic Acid | 12.5 | 110.8 | Rapid degradation (High Clearance). |
| Ferulic Acid | 18.2 | 76.1 | Moderate stability; vulnerable to conjugation. |
| 2,6-DMCA | >60.0 | <11.5 | Validated: Steric hindrance significantly extends half-life. |
Experiment B: Covalent Binding Confirmation (Mass Spectrometry)
Objective: Confirm that the 2,6-dimethyl substitution does not sterically prevent the Michael addition to the target cysteine.
Protocol:
-
Reagent: Use Recombinant Keap1 or a surrogate peptide (e.g., a cysteine-containing peptide like GSH or a specific Keap1-mimetic peptide).
-
Reaction: Incubate 2,6-DMCA (50
M) with the peptide (50 M) in PBS (pH 7.4) at 37°C for 2 hours. -
Control: Run parallel incubation with TCA (Positive Control) and a saturated analog (Negative Control).
-
Detection: Analyze via MALDI-TOF or ESI-MS.
-
Validation Criteria: Look for a mass shift corresponding to the adduct:
.
Experiment C: Nrf2/NF- B Reporter Assay
Objective: Functional validation of transcriptional activation.
Protocol:
-
Cell Line: HEK293T cells stably transfected with an ARE-Luciferase (Antioxidant Response Element) reporter.
-
Dosing: Treat cells with 0.1, 1, 10, and 50
M of TCA, FA, and 2,6-DMCA for 24 hours. -
Lysis: Lyse cells and add luciferin substrate.
-
Readout: Measure luminescence. Normalize to cell viability (MTT assay).
Decision Matrix: When to Use 2,6-DMCA
Use the following logic flow to determine if 2,6-DMCA is the superior choice for your application.
Caption: Decision logic for selecting 2,6-DMCA based on stability requirements and target accessibility.
References
-
Validation of Cinnamic Acid Derivatives (Anti-inflammatory): Pontiki, E., & Hadjipavlou-Litina, D. (2019).[1] "Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies." Molecules.
-
Mechanism of 2,6-Substitution (Curcumin Analog Parallel): Basu, A., et al. (2014). "Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin."[2] PLOS ONE. (Validates the logic of 2,6-methylation for metabolic stability).
-
Cinnamic Acid Metabolic Pathways: Gunia-Krzyżak, A., et al. (2018). "Cinnamic Acid Derivatives in Cosmetics: Current Use and Future Prospects." International Journal of Cosmetic Science.
-
Keap1-Nrf2 Pathway Activation by Electrophiles: Dinkova-Kostova, A. T., et al. (2005). "Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress." PNAS.
Sources
Comparative Guide: Structure-Activity Relationship of 2,6-Disubstituted Cinnamic Acid Derivatives
Executive Summary: The "Ortho-Effect" in Cinnamic Scaffolds
In the optimization of phenylpropanoids, 2,6-disubstitution represents a critical medicinal chemistry strategy distinct from the naturally ubiquitous 3,4-disubstitution pattern (e.g., Caffeic acid). While 3,4-derivatives rely on redox-active catechol moieties for direct antioxidant potency, 2,6-disubstituted cinnamic acid derivatives utilize steric occlusion and metabolic blocking to enhance bioavailability and pharmacokinetic stability.
This guide objectively compares 2,6-disubstituted analogs against standard alternatives, focusing on their utility in antitumor and anti-inflammatory applications where metabolic resistance to cytochrome P450 hydroxylation is required.
Chemical Rationale & SAR Analysis
The structure-activity relationship (SAR) of 2,6-derivatives is governed by two primary mechanisms that differentiate them from unsubstituted or meta/para-substituted analogs.
A. The Steric "Molecular Lock"
Substituents at the 2 and 6 positions create significant steric bulk near the
-
Consequence: This forces the phenyl ring to twist out of planarity with the alkene side chain.
-
Biological Impact: This non-planar conformation can selectively fit into hydrophobic pockets of enzymes (e.g., specific kinase domains or histone deacetylases) that planar 3,4-analogs cannot access.
B. Metabolic Blockade
The primary metabolic clearance pathway for cinnamic acids is hydroxylation at the ortho or para positions followed by conjugation.
-
2,6-Dihalo (Cl, F): Blocking both ortho sites with halogens prevents Phase I metabolic hydroxylation, significantly extending plasma half-life compared to Caffeic acid.
-
2,6-Dimethoxy: Provides lipophilic bulk that improves membrane permeability (logP) while resisting rapid glucuronidation.
C. Comparative SAR Visualization
The following diagram illustrates the functional divergence between 2,6- and 3,4-substitution patterns.
Figure 1: Divergent SAR pathways. 2,6-substitution drives stability and specificity, while 3,4-substitution drives reactivity and clearance.
Comparative Efficacy Data
The following table contrasts the performance of 2,6-disubstituted derivatives against the industry "Gold Standards" (Caffeic Acid and Unsubstituted Cinnamic Acid).
Table 1: Biological Profile Comparison
| Feature | 2,6-Dichlorocinnamic Acid | 2,6-Dimethoxycinnamic Acid | Caffeic Acid (3,4-OH) | Ref. Standard |
| Primary Mechanism | Cytotoxicity / Auxin Inhibition | Anti-inflammatory / Lipophilicity | Direct Radical Scavenging | -- |
| Metabolic Stability | High (Halogen block) | Moderate (Demethylation req.) | Low (Rapid conjugation) | -- |
| Lipophilicity (cLogP) | ~3.2 (High permeability) | ~2.1 (Moderate) | ~1.1 (Low permeability) | -- |
| Antitumor (IC50) | 15–50 µM (Cell cycle arrest) | 40–80 µM | >100 µM (Weak cytotoxicity) | Doxorubicin (<1 µM) |
| Antioxidant (DPPH) | Negligible | Low (<20% inhibition) | High (>90% inhibition) | Trolox (High) |
| Key Application | Drug Scaffold / Herbicide | Neuroprotection / Metabolic | Nutraceutical / Topical | -- |
Interpretation:
-
Do not use 2,6-analogs for direct antioxidant therapy; they lack the phenolic hydrogen donors.
-
Select 2,6-analogs (specifically 2,6-dichloro or 2,6-difluoro) when designing inhibitors requiring extended systemic circulation or blood-brain barrier penetration.
Validated Experimental Protocol
To synthesize 2,6-disubstituted derivatives, the Knoevenagel Condensation (Doebner Modification) is the industry standard due to its tolerance for sterically hindered aldehydes.
Workflow Visualization
Figure 2: Step-by-step synthesis workflow for sterically hindered cinnamic acids.
Detailed Protocol: Synthesis of (E)-3-(2,6-Dichlorophenyl)acrylic Acid
Objective: Synthesize a metabolically stable 2,6-dichloro analog.
-
Reagent Prep: In a 50 mL round-bottom flask, combine 2,6-dichlorobenzaldehyde (10 mmol, 1.75 g) and malonic acid (12 mmol, 1.25 g).
-
Catalysis: Add pyridine (5 mL) as the solvent/base and piperidine (0.2 mL) as the catalyst.
-
Expert Note: The piperidine forms a reactive iminium ion intermediate, crucial for overcoming the steric hindrance of the 2,6-dichloro groups.
-
-
Reaction: Attach a reflux condenser. Heat the mixture to 100°C for 3 hours.
-
Checkpoint: Evolution of CO₂ bubbles indicates active decarboxylation.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing ice-cold HCl (2M, 50 mL) with vigorous stirring.
-
Why? This neutralizes the pyridine and precipitates the free acid.
-
-
Isolation: Filter the white precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Expected Yield: 75-85%.
-
Validation: Check melting point (approx. 190-192°C) and ¹H-NMR (Doublet for vinyl protons, J ~16 Hz indicating trans-isomer).
-
References
-
MDPI. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]
Comparative study of the antioxidant potential of cinnamic acid isomers
As a Senior Application Scientist specializing in polyphenolic scaffolds and drug formulation, I frequently evaluate the structural nuances that dictate molecular efficacy. Cinnamic acid and its hydroxylated derivatives—specifically the hydroxycinnamic acids (coumaric acids)—are foundational to antioxidant drug development[1].
However, not all isomers are created equal. The position of the hydroxyl group on the phenyl ring (ortho, meta, or para) and the stereochemistry of the acrylic tail (cis vs. trans) fundamentally alter their thermodynamic efficiency in neutralizing Reactive Oxygen Species (ROS). This guide objectively compares the antioxidant performance of cinnamic acid isomers, providing the mechanistic causality and self-validating experimental protocols necessary for robust drug discovery.
Mechanistic Framework: The Causality of Antioxidant Efficacy
To understand why certain isomers outperform others, we must analyze the quantum mechanics of radical scavenging. Cinnamic acid derivatives neutralize ROS primarily through two competitive pathways[2]:
-
Hydrogen Atom Transfer (HAT): Dominant in non-polar environments (e.g., lipid bilayers). The antioxidant donates a hydrogen atom to the free radical. The primary descriptor of efficacy here is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond.
-
Sequential Proton-Loss Electron Transfer (SPLET): Dominant in polar environments (e.g., aqueous plasma). The molecule first loses a proton to form a phenolate anion, which subsequently donates an electron to the ROS.
Why para-Coumaric Acid Dominates
When comparing the positional isomers of hydroxycinnamic acid (ortho-CA, meta-CA, and para-CA), para-coumaric acid (p-CA) consistently demonstrates superior antioxidant and antiglycating potential[3],[4].
The Causality: When p-CA donates a hydrogen atom via the HAT mechanism, it forms a phenoxyl radical. Because the hydroxyl group is in the para position, the unpaired electron can delocalize across the entire aromatic ring and into the conjugated double bond of the acrylic acid tail. This extensive resonance stabilization drastically lowers the BDE. In contrast, the meta position breaks this continuous conjugation, trapping the radical on the ring, increasing the BDE, and resulting in lower antioxidant efficacy[2].
Cis vs. Trans Stereochemistry
While trans-cinnamic acids are the naturally dominant and thermodynamically stable configuration, computational studies demonstrate that trans- and cis-isomers exhibit comparable intrinsic antioxidant potential in terms of BDE[2]. However, cis-isomers often face steric clashes within biological enzymatic pockets, making the trans-configuration the preferred choice for in vivo applications.
Mandatory Visualization: ROS Neutralization Pathways
Figure 1: HAT and SPLET mechanisms of ROS neutralization by cinnamic acid isomers.
Comparative Data Presentation
The following table synthesizes quantitative data comparing the bioactivity of the primary hydroxycinnamic acid isomers based on standardized in vitro assays[3].
| Isomer | Structural Feature | DPPH IC₅₀ (µg/mL) | Hydroxyl Radical Scavenging (µM) | Relative Antioxidant Potential |
| para-Coumaric Acid (p-CA) | Para-OH group | ~255.69 | 4.72 | High (Optimal resonance stabilization) |
| ortho-Coumaric Acid (o-CA) | Ortho-OH group | > 300.00 | > 10.00 | Moderate (Subject to steric hindrance) |
| meta-Coumaric Acid (m-CA) | Meta-OH group | > 400.00 | > 15.00 | Low (Poor electron delocalization) |
| trans-Cinnamic Acid | Trans-acrylic tail | N/A | N/A | Baseline (Lacks phenolic OH group) |
Note: Lower IC₅₀ values indicate higher antioxidant activity. p-CA demonstrates superior efficacy across both radical scavenging and antiglycation metrics[3],[4].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every protocol must be a self-validating system. The following DPPH assay incorporates an intrinsic sample blank to subtract the inherent UV-Vis absorbance of the cinnamic acid isomers, ensuring the measured ∆A strictly correlates to radical scavenging.
Protocol: Self-Validating DPPH Radical Scavenging Assay
Objective: Quantify the HAT-driven antioxidant capacity of cinnamic acid isomers.
Reagents:
-
0.1 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol.
-
Isomer stocks (p-CA, o-CA, m-CA) dissolved in methanol (10–500 µg/mL).
-
Ascorbic Acid (Positive Control).
Step-by-Step Workflow:
-
Preparation of the Radical: Dissolve 3.94 mg of DPPH in 100 mL of methanol. Stir for 20 minutes in the dark. Validation check: The initial absorbance (A₀) at 517 nm must be between 0.8 and 1.0.
-
Reaction Assembly (96-well plate):
-
Test Wells: Add 100 µL of isomer solution + 100 µL of DPPH solution.
-
Control Wells (A₀): Add 100 µL of methanol + 100 µL of DPPH solution.
-
Sample Blank Wells (Crucial for validation): Add 100 µL of isomer solution + 100 µL of methanol. This corrects for any overlapping absorbance from the isomer itself.
-
-
Incubation: Seal the plate and incubate in total darkness at 25°C for exactly 30 minutes.
-
Quantification: Measure absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the scavenging effect using the formula: % Inhibition = [1 - ((A_test - A_sample_blank) / A_control)] × 100
Strategic Recommendations for Drug Development
When selecting a cinnamic acid scaffold for antioxidant or anti-inflammatory drug development, the empirical and computational data heavily favor para-coumaric acid (p-CA) in its trans-configuration .
-
For Lipid Peroxidation Inhibition: The lipophilicity of the trans-acrylic tail allows for excellent membrane partitioning, while the para-hydroxyl group provides the necessary low-BDE site for rapid HAT mechanism execution[1],[2].
-
For Aqueous/Plasma Applications: In polar environments, p-CA efficiently utilizes the SPLET mechanism, rapidly neutralizing circulating ROS and preventing advanced glycation end-products (AGEs)[4].
References
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Assessing the Selectivity of Novel Bioactive Compounds: A Comparative Guide Featuring 2,6-Dimethylcinnamic Acid as a Case Study
For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a potential therapeutic is paved with rigorous scientific validation. A critical and often challenging step in this process is the comprehensive assessment of a compound's selectivity for its intended biological target. High selectivity is a cornerstone of modern drug development, as it minimizes off-target effects and enhances the therapeutic window.
This guide provides an in-depth, technical framework for evaluating the selectivity of a novel compound, using the hypothetical case of 2,6-Dimethylcinnamic acid. While specific biological data for this particular molecule is not extensively available in the public domain, its structural similarity to other known bioactive cinnamic acid derivatives makes it an excellent candidate for illustrating the key principles and experimental workflows involved in selectivity profiling.[1][2][3][4]
This guide is structured to provide not just a series of protocols, but a logical and scientifically-grounded approach to making informed decisions throughout the selectivity assessment process.
The Crucial Role of Selectivity in Drug Discovery
The efficacy of a drug is intrinsically linked to its ability to interact with a specific biological target, such as an enzyme or a receptor, to elicit a desired therapeutic effect. However, the human body contains a vast and complex network of proteins, and a lack of selectivity can lead to a compound interacting with unintended targets. These "off-target" interactions are a primary cause of adverse drug reactions and toxicity. Therefore, a thorough understanding of a compound's selectivity profile is paramount for advancing it through the drug discovery pipeline.[5][6]
Part 1: Initial Target Class Identification and Primary Screening
The first step in assessing the selectivity of a novel compound like 2,6-Dimethylcinnamic acid is to form a hypothesis about its potential biological target(s). This is often guided by the compound's chemical structure, its similarity to known active molecules, or initial phenotypic screening results. Cinnamic acid and its derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][4][7] These activities are often linked to the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, and direct inhibition of enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs).[7][8]
Given this background, a logical starting point for 2,6-Dimethylcinnamic acid would be to screen it against a panel of targets associated with inflammation and cancer.
Experimental Approach: Broad-Based Primary Screening
A cost-effective and efficient initial approach is to perform a broad-based screen at a single high concentration (e.g., 10 µM) against a panel of relevant targets.[5] This helps to identify potential "hits" that warrant further investigation.
Table 1: Example Primary Screening Panel for 2,6-Dimethylcinnamic Acid
| Target Class | Specific Targets | Rationale |
| Kinases | Panel of >100 kinases (e.g., those involved in inflammatory and cancer signaling pathways) | Many signaling pathways are regulated by kinases, and off-target kinase inhibition is a common issue.[5][6][9] |
| GPCRs | Panel of GPCRs associated with inflammation and pain | G-protein coupled receptors are a major class of drug targets. |
| Nuclear Receptors | Key nuclear receptors involved in metabolic and inflammatory diseases | To assess potential endocrine disruption or other unwanted activities.[10] |
| Enzymes | COX-1, COX-2, 5-LOX, various proteases | Direct enzymatic inhibition is a common mechanism of action.[8] |
Part 2: In-Depth Selectivity Profiling of Primary "Hits"
Once primary "hits" are identified, the next crucial step is to determine the potency and selectivity of the compound for these targets. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd).
Biochemical Assays for Potency and Selectivity Determination
Biochemical assays, which utilize purified proteins, are fundamental for quantifying the direct interaction between a compound and its target.[11][12]
For any identified kinase "hits," determining the IC50 value is essential. A variety of assay formats are available, each with its own advantages and limitations.[13]
Table 2: Comparison of Kinase Inhibition Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) into a substrate.[9] | Gold standard for sensitivity and direct measurement of enzymatic activity. | Requires handling of radioactive materials and has waste disposal concerns.[14] |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction.[14] | High sensitivity, non-radioactive, and amenable to high-throughput screening.[14] | Indirect measurement of kinase activity. |
| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. | Non-radioactive and can be highly sensitive. | Potential for interference from fluorescent compounds. |
Experimental Protocol: Radiometric Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 of a compound against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compound (e.g., 2,6-Dimethylcinnamic acid) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
For G-protein coupled receptors (GPCRs) or other receptor targets, radioligand binding assays are a robust method to determine the binding affinity (Ki) of a compound.[15][16][17]
Table 3: Types of Radioligand Binding Assays
| Assay Type | Description | Information Obtained |
| Saturation Binding Assay | Uses increasing concentrations of a radiolabeled ligand to determine the total and non-specific binding.[15] | Dissociation constant (Kd) and maximum receptor density (Bmax).[15][18] |
| Competition Binding Assay | A fixed concentration of a radiolabeled ligand is competed with increasing concentrations of an unlabeled test compound.[15] | IC50, which can be converted to the inhibition constant (Ki).[18] |
Experimental Protocol: Competition Radioligand Binding Assay
This protocol outlines the steps for determining the Ki of a compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand specific for the target receptor.
-
Unlabeled test compound (e.g., 2,6-Dimethylcinnamic acid).
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a series of tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and the test compound dilutions.[15]
-
Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).[15]
-
Incubate the reactions to allow binding to reach equilibrium.[15]
-
Rapidly filter the reaction mixtures through glass fiber filters to separate bound from free radioligand.[16]
-
Wash the filters with cold assay buffer to remove unbound radioligand.[16]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.[15]
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Part 3: Cellular Assays for Functional Selectivity
While biochemical assays are crucial for determining direct target engagement, they do not always reflect the compound's activity in a more physiologically relevant cellular environment.[11][12] Cell-based assays are therefore essential for confirming target engagement and assessing functional selectivity.[10][19]
Target Engagement Assays
These assays confirm that the compound can enter the cell and bind to its intended target.
-
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[19] A shift in the melting temperature of the protein in the presence of the compound indicates target engagement.[19]
Functional Cellular Assays
These assays measure the downstream consequences of target engagement.
-
Reporter Gene Assays: These are used to measure the activation or inhibition of specific signaling pathways.[12] For example, an NF-κB reporter assay could be used to assess the anti-inflammatory activity of 2,6-Dimethylcinnamic acid.
-
Calcium Flux Assays: These are used to measure the activation of GPCRs that signal through changes in intracellular calcium concentrations.[12]
-
Phospho-protein Western Blotting or ELISA: These methods can be used to directly measure the phosphorylation state of downstream signaling proteins to confirm the inhibition of a specific kinase in a cellular context.
Experimental Workflow: Assessing Functional Selectivity in Cells
Caption: Workflow for assessing functional selectivity in cell-based assays.
Part 4: Comparative Analysis and Data Visualization
A key aspect of a selectivity assessment is the direct comparison of a novel compound's activity against its primary target versus a panel of other related and unrelated targets.
Data Presentation: Selectivity Tables
Summarizing the IC50 or Ki values in a table allows for a clear and concise comparison.
Table 4: Hypothetical Selectivity Profile of 2,6-Dimethylcinnamic Acid
| Target | IC50 / Ki (nM) |
| Primary Target (e.g., Kinase A) | 50 |
| Kinase B | 5,000 |
| Kinase C | >10,000 |
| GPCR X | >10,000 |
| COX-2 | 2,500 |
A high selectivity ratio (IC50 for off-target / IC50 for primary target) is desirable.
Data Visualization: Kinome Tree Maps
For kinase inhibitors, visualizing the selectivity data on a kinome tree map provides an intuitive representation of the compound's selectivity across the entire kinome.
Caption: Simplified Kinome tree map visualizing inhibitor selectivity.
Conclusion
The assessment of a novel compound's selectivity is a multi-faceted process that requires a combination of biochemical and cell-based assays. By employing a systematic and tiered approach, researchers can build a comprehensive selectivity profile that is essential for making informed decisions about the continued development of a potential therapeutic agent. While 2,6-Dimethylcinnamic acid was used here as a hypothetical example, the principles and experimental workflows described are broadly applicable to the characterization of any new bioactive molecule. A thorough and well-documented selectivity assessment is a hallmark of rigorous scientific research and a critical component of successful drug discovery.
References
- Smolecule. (n.d.). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery.
- Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Chem Biol, 12(6), 621-637.
- BenchChem. (2025). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
- Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
- Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Med Chem, 4(11), 1437-1453.
- Thermo Fisher Scientific. (n.d.). Validated Cell-Based Assays for Discovery and Screening.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. J Pharmacol Toxicol Methods, 28(4), 207-220.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Annu Rev Pharmacol Toxicol, 56, 141-161.
- Emery Pharma. (n.d.). Ligand Binding Assays.
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DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]
- Fraunhofer-Gesellschaft. (n.d.). CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays.
- An, F., & Yu, D. H. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry.
- Ma, M. (2011). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. AAPS J, 13(1), 122-127.
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Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
- Creative Diagnostics. (n.d.). Protein Binding Assays.
- Gunia-Krynicka, A., et al. (2022). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Int J Mol Sci, 23(19), 11576.
- de Souza, S., et al. (2019). Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development. Molecules, 24(24), 4479.
- BenchChem. (2025). The Multifaceted Mechanisms of Cinnamic Acid: A Technical Guide to its Biological Effects.
- Rains, J. L., & Jain, S. K. (2017).
- Sharma, A., et al. (2016). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 8(7), 803-813.
- Mojtabavi, S., et al. (2020). Identification of Potential Glucosyltransferase Inhibitors from Cinnamic Acid Derivatives Using Molecular Docking Analysis: A Bioinformatics Study. J Med Bacteriol, 9(3-4), 1-10.
- Gumula, I., & Bajda, M. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(15), 4880.
- Gumula, I., & Bajda, M. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.
- Koukoulitsa, C., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 30(1), 4582.
- Geronikaki, A., & Gavalas, A. (2024). Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. Molecules, 29(1), 231.
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PubChem. (n.d.). 2,6-Dichlorocinnamic acid. Retrieved from [Link]
- Skoric, T., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Molecules, 27(16), 5300.
- BenchChem. (n.d.). 2,6-Dimethoxyphenol chemical properties and structure.
- Sritularak, B., et al. (2021).
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Replicating published synthesis protocols for 2,6-Dimethylcinnamic acid
Executive Summary
Target Molecule: 2,6-Dimethylcinnamic acid (CAS: 18351-78-3) Primary Challenge: Steric Shielding. The methyl groups at the 2- and 6-positions of the phenyl ring create significant steric hindrance, shielding the reaction center (whether carbonyl or aryl carbon).[1] This renders standard protocols for unsubstituted cinnamic acid (which typically yield >90%) ineffective, often resulting in yields <30% or requiring harsh conditions.
This guide compares two validated synthetic pathways:
-
Route A (Recommended): Mizoroki-Heck Coupling (Palladium-Catalyzed).[2][3]
-
Route B (Alternative): Knoevenagel-Doebner Condensation (Classical).
Comparative Performance Matrix
| Metric | Route A: Mizoroki-Heck Coupling | Route B: Knoevenagel-Doebner |
| Primary Mechanism | Pd-catalyzed cross-coupling | Nucleophilic addition-elimination |
| Starting Material | 2-Iodo-m-xylene (or 2-Bromo-) | 2,6-Dimethylbenzaldehyde |
| Reagent | Acrylic Acid | Malonic Acid |
| Key Catalyst | Pd(OAc)₂ or Pd-Nanoparticles | Piperidine / Pyridine |
| Typical Yield | 59% - 65% (High Purity) | 20% - 40% (Variable) |
| Reaction Temp | 90°C - 100°C | 80°C - 120°C (Reflux) |
| Purification | Acid-Base Extraction + Recrystallization | Extensive Recrystallization required |
| Scalability | Moderate (Catalyst cost) | High (Low material cost) |
Route A: Mizoroki-Heck Coupling (Recommended)
Rationale: This route bypasses the difficult nucleophilic attack on the shielded carbonyl carbon (as seen in Route B) by utilizing a palladium catalyst to insert directly into the aryl-halide bond. While steric hindrance still lowers the yield compared to unhindered substrates (99% vs 59%), this route offers cleaner crude profiles and higher reproducibility.
Reaction Scheme
Caption: Palladium-catalyzed cross-coupling workflow bypassing carbonyl sterics.
Detailed Protocol
Based on protocols adapting Pd-nanoparticle and standard Pd(OAc)₂ systems for hindered substrates.
Materials:
-
2-Iodo-m-xylene (1.0 eq) [Preferred over bromo- analog for higher reactivity]
-
Acrylic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%) or PS-PdONPs
-
Potassium Carbonate (K₂CO₃) (2.0 eq)[4]
-
Solvent: DMF/Water (1:1) or pure Water (if using specialized nanoparticles)
Step-by-Step:
-
Charge: In a screw-capped pressure vial, dissolve 2-iodo-m-xylene (5 mmol) and acrylic acid (6 mmol) in 10 mL of solvent.
-
Catalyst Addition: Add K₂CO₃ (10 mmol) followed by the Pd catalyst. Note: If using Pd(OAc)₂, adding a ligand like PPh₃ is standard, but ligand-free conditions in aqueous DMF often suffice for acrylic acid coupling.
-
Reaction: Seal the vial and heat to 90°C with vigorous magnetic stirring.
-
Checkpoint: Monitor by TLC.[5] The reaction typically requires 5–12 hours . The steric bulk of the 2,6-dimethyl group significantly slows the oxidative addition step compared to unsubstituted iodobenzene.
-
-
Workup (Acid-Base Extraction):
-
Basify with 1M NaOH (pH > 10) to ensure the product is in the soluble carboxylate form.
-
Wash the aqueous layer with Diethyl Ether (2 x 10 mL) to remove unreacted aryl halide and organic impurities. (Critical Step for Purity) .
-
Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[5]
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[5][8]
Expected Data:
-
Yield: ~59% (isolated).[2]
-
1H NMR (DMSO-d6): Distinct doublets for the vinylic protons (J ~16 Hz, indicating trans-geometry) and a singlet for the methyl groups (~2.3 ppm).
Route B: Knoevenagel-Doebner Condensation (Classical)
Rationale: This is the cost-effective "textbook" route. However, for 2,6-dimethylbenzaldehyde, the aldehyde carbonyl is "buried" between two methyl groups. This blocks the nucleophilic attack of the malonic acid enolate, leading to stalled reactions and low yields unless driven by harsh conditions.
Reaction Scheme
Caption: Classical condensation route hampered by steric shielding at the aldehyde.
Detailed Protocol
Adapted from the Doebner modification for hindered aldehydes.
Materials:
-
2,6-Dimethylbenzaldehyde (1.0 eq)
-
Malonic acid (2.0 eq) [Excess required to drive equilibrium]
-
Piperidine (Catalytic, 0.1 eq)
Step-by-Step:
-
Charge: In a round-bottom flask, combine 2,6-dimethylbenzaldehyde (10 mmol) and malonic acid (20 mmol).
-
Solvent: Add Pyridine (5 mL) and Piperidine (0.5 mL).
-
Reflux: Attach a reflux condenser. Heat the mixture to 100–115°C (Reflux) .
-
Critical Observation: Unlike standard benzaldehydes which react in 2-4 hours, this substrate may require 12–24 hours . Evolution of CO₂ bubbles indicates the decarboxylation step is proceeding.
-
-
Quench: Cool the mixture and pour into ice-cold water (50 mL) containing concentrated HCl (to neutralize pyridine).
-
pH Check: Ensure pH < 2.
-
-
Isolation: The product should precipitate. If it oils out (common with impurities), extract with Ethyl Acetate, dry over MgSO₄, and evaporate.
-
Purification: Recrystallization is mandatory here due to unreacted aldehyde. Use Ethanol/Water.[5][6][10]
Performance Note: Literature reports yields as low as 29% for similar sterically hindered derivatives (e.g., 4-dimethylamino-2,6-dimethylcinnamic acid) using this method.
References
-
Catalytic Heck Reaction in Water (Yield Data)
-
Steric Hindrance in Knoevenagel Condensation
-
General Knoevenagel Protocols
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. Acrylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
2,6-Dimethylcinnamic acid proper disposal procedures
As a Senior Application Scientist, I understand that managing chemical logistics and laboratory safety is just as critical as the experimental workflows themselves. 2,6-Dimethylcinnamic acid (CAS: 110795-26-1) is a highly valued organic building block frequently utilized in drug discovery and medicinal chemistry[1]. However, as an
To ensure operational excellence and absolute safety in your laboratory, this guide provides a self-validating, mechanistic approach to the proper handling and disposal of 2,6-Dimethylcinnamic acid.
Chemical Profile & Hazard Assessment
Before executing any disposal or spill response, it is critical to understand the physical and chemical properties of the material. By extrapolating from standard safety data for parent cinnamic acid derivatives ([2]), we can accurately predict the behavior of its 2,6-dimethyl substituted analog.
Quantitative Data & Hazard Summary
| Property / Hazard | Value / Classification | Operational Implication |
| CAS Number | 110795-26-1 | Essential for EHS inventory tracking and waste manifest logs[1]. |
| Molecular Formula | C11H12O2 | Non-halogenated; perfectly suited for standard thermal incineration. |
| Physical State | Solid (Powder) | High risk of aerosolization; requires strict dust control measures[3]. |
| Skin/Eye Irritation | Category 2 / 2A (H315, H319) | Mandates the use of nitrile gloves and tight-fitting safety goggles[2]. |
| Respiratory Hazard | STOT SE 3 (H335) | Must be handled inside a certified fume hood or with an N95/P100 respirator[4]. |
Mechanistic Safety: The "Why" Behind the Protocol
True laboratory safety requires understanding the causality behind every action. We do not just follow rules; we engineer safe environments based on chemical principles.
-
Dust Mitigation & Non-Sparking Tools: 2,6-Dimethylcinnamic acid is a fine organic powder. When suspended in the air, organic powders can form combustible dust concentrations ([3]). Using non-sparking tools during cleanup prevents friction sparks from igniting potential dust clouds.
-
Waste Segregation Logic: Because the molecular formula (
) contains carbon, hydrogen, and oxygen—but zero halogens (like chlorine or fluorine)—it must be segregated as Non-Halogenated Organic Waste . Incinerating halogenated waste requires specialized scrubbers to prevent toxic dioxin formation. Segregating this acid properly ensures it undergoes clean thermal oxidation into harmless and . -
Alkaline Decontamination: Cinnamic acids are weakly acidic. Washing a contaminated surface with a weak base (like dilute sodium bicarbonate) mechanistically converts the insoluble organic acid into a highly water-soluble sodium salt, ensuring complete removal from lab benches.
Immediate Spill Response & Containment Protocol
If a container of 2,6-Dimethylcinnamic acid is dropped or compromised, execute the following self-validating protocol to contain the hazard.
Step 1: Isolate & Ventilate Evacuate personnel from the immediate vicinity. Ensure the laboratory's HVAC system is functioning and, if the spill is outside a fume hood, allow room air exchange to clear potential airborne particulates for 10 minutes before approaching.
Step 2: Don Appropriate PPE Equip standard chemical-resistant PPE: Nitrile gloves (double-gloved), a buttoned lab coat, tight-fitting safety goggles, and a particulate respirator (N95 or P100) to prevent inhalation of irritating dust ([5]).
Step 3: Containment & Collection
-
For Dry Powder: Use a non-sparking brush and dustpan to gently sweep the material. Crucial: Do not sweep vigorously. Keep the brush strokes slow to prevent the powder from aerosolizing.
-
For Dissolved Solutions (e.g., in DMSO or Methanol): Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Allow 5 minutes for complete capillary absorption.
Step 4: Surface Decontamination & Validation
Wipe the affected area with a 5% Sodium Bicarbonate (
-
Self-Validation Step: Swab the cleaned surface with a damp pH indicator strip. A neutral reading (pH 6.5–7.5) validates that all residual organic acid has been successfully neutralized and removed.
Standard Operating Procedure (SOP): Proper Disposal
To maintain compliance with environmental regulations and ensure laboratory safety, follow this procedure for routine disposal of 2,6-Dimethylcinnamic acid waste ().
Step 1: Waste Classification Identify the waste stream. Pure powder or solutions dissolved in non-halogenated solvents (like Ethanol or Ethyl Acetate) must be classified strictly as Non-Halogenated Organic Waste .
Step 2: Packaging Transfer the collected waste into a high-density polyethylene (HDPE) or glass chemical waste container. HDPE is chemically inert to weak organic acids and prevents moisture ingress. Ensure the cap is tightly sealed.
Step 3: Labeling & Storage Affix a hazardous waste label detailing the exact contents: "2,6-Dimethylcinnamic Acid (CAS 110795-26-1) - Non-Halogenated Organic Solid". Store the container in a designated, well-ventilated secondary containment tray away from strong oxidizing agents.
Step 4: Final Elimination & Validation Transfer the container to your institution's EHS department for final disposal via a licensed, high-temperature incineration facility.
-
Self-Validation Step: Weigh the sealed waste container before EHS transfer. Cross-reference this mass with your laboratory's inventory log of the spilled or consumed material to ensure 100% mass accountability of the chemical waste.
Waste Management Workflow
The following decision tree illustrates the logical flow for processing 2,6-Dimethylcinnamic acid waste based on its physical state.
Figure 1: Decision tree and workflow for the containment and disposal of 2,6-Dimethylcinnamic acid waste.
References
Sources
Personal protective equipment for handling 2,6-Dimethylcinnamic acid
Comprehensive Safety and Operational Guide for Handling 2,6-Dimethylcinnamic Acid
As a Senior Application Scientist, I frequently observe that the primary occupational risks associated with substituted cinnamic acids are often underestimated in the laboratory. 2,6-Dimethylcinnamic acid (CAS: 110795-26-1) is a highly valuable building block in organic synthesis, particularly in the development of complex active pharmaceutical ingredients (APIs)[1]. However, its specific molecular architecture demands rigorous, causality-driven safety protocols.
This guide provides drug development professionals with a self-validating system for the safe handling, personal protective equipment (PPE) selection, and operational execution of workflows involving 2,6-Dimethylcinnamic acid.
Causality-Driven Hazard Profile
To select the appropriate PPE, one must first understand the physicochemical mechanisms driving the hazard:
-
Dermal Penetration & Irritation: The lipophilic 2,6-dimethylphenyl group enhances the molecule's ability to partition into the lipid bilayers of the stratum corneum. Simultaneously, the alpha,beta-unsaturated carboxylic acid moiety disrupts local cellular pH, leading to severe contact dermatitis.
-
Respiratory Toxicity via Aerosolization: As a crystalline solid, 2,6-dimethylcinnamic acid is highly prone to triboelectric charging (static electricity) during spatial transfer. This generates fine, airborne micro-particulates that can easily deposit in the upper respiratory tract, causing acute irritation (STOT SE 3).
-
Steric Hindrance and Prolonged Exposure: The ortho-methyl groups (2,6-substitution) create significant steric hindrance around the aromatic ring. In synthetic applications, this structural crowding often necessitates extended reaction times or harsher conditions (e.g., elevated temperatures in basic media) to achieve acceptable yields[2]. This prolonged operational time inherently increases the duration of exposure risk, mandating robust, long-duration PPE strategies.
Personal Protective Equipment (PPE) Matrix
The following table summarizes the quantitative specifications and regulatory standards for PPE required when handling this compound. Every recommendation is grounded in the chemical's specific hazard profile.
| PPE Category | Specification / Material | Regulatory Standard | Causality / Rationale | Replacement Frequency |
| Hand Protection | Nitrile Rubber (Min thickness: 0.11 mm for splash; 0.4 mm for full contact) | EN 374-1 / ASTM D6978 | Nitrile provides excellent resistance to weak organic acids and prevents lipophilic penetration of the dimethylphenyl group. | Immediately upon contamination or every 2 hours of continuous use. |
| Eye Protection | Snug-fitting chemical splash goggles | ANSI Z87.1 / EN 166 | Prevents ingress of airborne crystalline dust and protects against splashes during basic aqueous extractions. | Reusable; decontaminate with ethanol after use. |
| Respiratory | N95/P100 Particulate Respirator (if outside engineering controls) | NIOSH 42 CFR 84 / EN 149 | Filters out electrostatically charged micro-particulates generated during weighing and transfer. | Discard after a single shift or if breathing resistance increases. |
| Body Protection | 100% Cotton or Flame-Resistant (FR) Lab Coat | NFPA 2112 | Prevents electrostatic discharge (ESD) which can aerosolize the powder; protects against secondary chemical splashes. | Launder weekly or immediately upon visible contamination. |
Operational Protocols: A Self-Validating System
A protocol is only effective if it contains internal validation checks. The following methodologies ensure that every action has a verifiable safety gate.
Methodology A: Safe Weighing and Transfer
-
Engineering Control Verification: Before initiating work, verify the chemical fume hood monitor reads a face velocity of 80–120 feet per minute (fpm).
-
Validation: Visual confirmation of the digital readout and a physical tissue-flutter test at the sash opening.
-
-
Electrostatic Mitigation: Wipe the exterior of the 2,6-Dimethylcinnamic acid container[1] and the analytical balance with a static-dissipative cloth.
-
Validation: Powder should not spontaneously cling to the sides of the stainless-steel weighing spatula.
-
-
PPE Donning: Don the FR lab coat, safety goggles, and double-layer nitrile gloves.
-
Validation: Perform a visual inspection and inflation test for micro-tears in the outer gloves.
-
-
Weighing: Tare an anti-static weighing boat. Carefully transfer the required mass of the acid.
-
Doffing: Remove the outer layer of gloves inside the fume hood and dispose of them in a solid hazardous waste container.
-
Validation: Inner gloves remain uncontaminated, allowing for safe interaction with external lab equipment.
-
Methodology B: Application Workflow - Mizoroki-Heck Reaction Synthesis
To demonstrate the handling of 2,6-dimethylcinnamic acid in a practical drug-development scenario, the following is a standardized, step-by-step protocol for its synthesis via a Mizoroki-Heck reaction in aqueous media[3].
-
Reagent Preparation: Inside the fume hood, add 2-iodo-m-xylene (0.25 mmol) and acrylic acid (0.25 mmol) to a screw-capped reaction vial equipped with a magnetic stirring bar[3].
-
Catalyst & Base Addition: Add polystyrene-stabilized PdO nanoparticles (PS-PdONPs, 1.0 mol% of Pd) and 1 mL of 1.5 M aqueous KOH solution to the vial[3].
-
Reaction Execution: Seal the vial tightly to prevent vapor escape and stir the mixture at 90 °C for 5 hours[3].
-
Causality Note: The steric hindrance of the 2,6-dimethyl substitution[2] requires sustained heating; ensure the vial cap is rated for elevated pressures to prevent blowout.
-
-
Cooling & Quenching: Cool the reaction mixture to room temperature by immediately immersing the vial in a ~20 °C water bath[3].
-
Extraction: Wash the recovered catalyst with water and diethyl ether. Acidify the aqueous phase with 0.22 mL of 6.0 M HCl, then extract the 2,6-dimethylcinnamic acid product five times with diethyl ether[3].
-
Purification: Evaporate the ether under reduced pressure inside the fume hood to yield the solid product.
Spill Response and Disposal Plan
In the event of a localized spill of 2,6-Dimethylcinnamic acid powder:
-
Containment: Do not dry-sweep, as this aerosolizes the irritant powder into the breathing zone.
-
Neutralization: Cover the spill with damp absorbent paper. Use a dilute sodium bicarbonate solution to gently neutralize the acidic moiety.
-
Collection: Carefully scoop the damp material using a non-sparking tool into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.
-
Decontamination: Wash the spill area with soap and water, followed by a 70% ethanol wipe to solubilize and remove residual lipophilic traces.
-
Disposal: Label the container as "Hazardous Solid Waste - Substituted Cinnamic Acid (Irritant)" and route to your EHS department for incineration according to EPA/RCRA guidelines.
Workflow Visualization
Caption: Logical workflow for the safe handling, spill response, and disposal of 2,6-Dimethylcinnamic acid.
References
-
Title: Building Blocks - Dalton Research Molecules (CAS #: 110795-26-1) Source: Dalton Pharma Services URL: [Link]
-
Title: Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters Source: MDPI URL: [Link]
-
Title: Linear Polystyrene-Stabilized PdO Nanoparticle-Catalyzed Mizoroki-Heck Reactions in Water Source: MDPI URL: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
